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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Physical Properties of 4-(Aminomethyl)-2-fluorobenzoic Acid

Executive Summary In contemporary drug discovery, the precise modulation of physicochemical properties through strategic functional group placement is paramount. 4-(Aminomethyl)-2-fluorobenzoic acid (CAS: 771573-15-0) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the precise modulation of physicochemical properties through strategic functional group placement is paramount. 4-(Aminomethyl)-2-fluorobenzoic acid (CAS: 771573-15-0) is a highly specialized building block frequently utilized in the synthesis of novel therapeutics, particularly in the development of selective matrix metalloproteinase-9 (MMP-9) inhibitors for autoimmune diseases and osteoarthritis [1].

This whitepaper provides an in-depth analysis of the physical properties of 4-(Aminomethyl)-2-fluorobenzoic acid, exploring its zwitterionic nature, thermodynamic characteristics, and the causal relationships between its structure and its behavior in biological and experimental systems.

Core Chemical Identity & Structural Analysis

The molecule features a benzoic acid core substituted with a fluorine atom at the ortho position (C2) and an aminomethyl group at the para position (C4). This specific substitution pattern is not arbitrary; it is a deliberate design choice in medicinal chemistry.

  • The Ortho-Fluorine Effect: The highly electronegative fluorine atom exerts a strong negative inductive effect (-I). Positioned ortho to the carboxylic acid, it withdraws electron density from the carboxylate anion, stabilizing it and consequently lowering the pKa of the acid compared to unsubstituted benzoic acid. Furthermore, the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that site.

  • The Para-Aminomethyl Group: The primary amine acts as a critical hydrogen bond donor and basic center. At physiological pH, this group is protonated, allowing for the formation of robust salt bridges with acidic residues (e.g., glutamate or aspartate) within the target protein's active site.

Physicochemical Data Summary

The following table synthesizes the quantitative physical properties of both the free base and its commonly utilized hydrochloride salt [2].

PropertyFree BaseHydrochloride Salt
CAS Registry Number 771573-15-01346125-70-9
Molecular Formula C₈H₈FNO₂C₈H₈FNO₂ · HCl
Molecular Weight 169.15 g/mol 205.61 g/mol
Appearance White to off-white powderWhite crystalline solid
Predicted pKa (COOH) ~3.5~3.5
Predicted pKa (NH₂) ~9.5~9.5
Predicted LogP 0.6 - 0.9N/A (Ionized)
Solubility Amphoteric (pH dependent)Highly soluble in H₂O, DMSO

Zwitterionic Equilibrium and Speciation

Because 4-(Aminomethyl)-2-fluorobenzoic acid contains both an acidic (carboxylic acid) and a basic (aminomethyl) functional group, it exists as a zwitterion in aqueous solution near physiological pH (7.4). Understanding this pH-dependent speciation is critical for predicting its solubility, membrane permeability, and formulation stability.

Speciation Cation Cationic Form (pH < 3.5) NH3+ / COOH Zwitterion Zwitterionic Form (pH 4.0 - 9.0) NH3+ / COO- Cation->Zwitterion -H+ (pKa1) Zwitterion->Cation +H+ Anion Anionic Form (pH > 9.5) NH2 / COO- Zwitterion->Anion -H+ (pKa2) Anion->Zwitterion +H+

Diagram 1: pH-dependent speciation and zwitterionic equilibrium of 4-(Aminomethyl)-2-fluorobenzoic acid.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental data is only as reliable as the protocol's built-in validation mechanisms. Below are the self-validating methodologies for determining the critical physical properties of this compound.

Protocol: Determination of Partition Coefficient (LogD) via Shake-Flask Method

The partition coefficient dictates the compound's lipophilicity. Because the molecule is ionizable, LogD (distribution coefficient at a specific pH, usually 7.4) is more relevant than LogP.

Causality Principle: The shake-flask method is chosen over computational prediction because the zwitterionic nature of the compound creates complex intramolecular electrostatic interactions that in silico models often miscalculate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Mutually saturate the buffer and n-octanol by stirring them together vigorously for 24 hours, then separate the phases. Reasoning: Pre-saturation prevents volume changes during the actual experiment.

  • Sample Preparation: Dissolve exactly 1.0 mg of 4-(Aminomethyl)-2-fluorobenzoic acid in 1.0 mL of the saturated aqueous buffer.

  • Equilibration: Add 1.0 mL of the saturated n-octanol to the aqueous sample in a glass vial.

  • Mechanical Shaking: Agitate the vial on a mechanical shaker at 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 3000 × g for 15 minutes to achieve complete phase separation without micro-emulsions.

  • Quantification: Extract aliquots from both the aqueous and organic phases. Dilute appropriately and quantify the concentration of the compound using LC-MS/MS.

  • Self-Validation (Mass Balance Check): Calculate the total mass recovered ( Massaq​+Massoct​ ).

    • Validation Criterion: The recovery must be ≥95% . A lower recovery indicates compound precipitation at the interface or adsorption to the glass vial, rendering the LogD calculation invalid.

LogDWorkflow Prep 1. Phase Pre-saturation (Octanol & pH 7.4 Buffer) Equilibrate 2. Compound Addition (1 mg/mL in Aqueous Phase) Prep->Equilibrate Shake 3. Thermodynamic Equilibration (24 hrs shaking at 25°C) Equilibrate->Shake PhaseSep 4. Phase Separation (Centrifugation at 3000g) Shake->PhaseSep Quant 5. LC-MS/MS Quantification (Analyze both phases) PhaseSep->Quant Calc 6. Mass Balance Validation (Must be ≥ 95% recovery) Quant->Calc

Diagram 2: Self-validating workflow for LogD determination via the shake-flask method.
Protocol: pKa Determination via Potentiometric Titration

Accurate pKa determination is essential for understanding the compound's behavior in the gastrointestinal tract and its binding kinetics to target proteins.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 °C.

  • Blank Titration (Self-Validation): Perform a blank titration using 0.15 M KCl (to maintain constant ionic strength) titrated with standardized 0.1 M NaOH and 0.1 M HCl.

    • Validation Criterion: This generates a blank curve to account for the presence of dissolved CO₂ and validates the Nernstian response of the electrode.

  • Sample Titration: Dissolve 4-(Aminomethyl)-2-fluorobenzoic acid hydrochloride (CAS: 1346125-70-9) in 50 mL of 0.15 M KCl to achieve a concentration of ~1 mM.

  • Alkaline Titration: Titrate the solution with 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption) using an automated titrator. Record pH after each 0.01 mL addition.

  • Data Analysis: Use the Bjerrum plot or second-derivative method to identify the inflection points corresponding to the carboxylic acid (pKa ~3.5) and the aminomethyl group (pKa ~9.5).

Applications in Drug Development

The physical properties of 4-(Aminomethyl)-2-fluorobenzoic acid make it a highly desirable intermediate. In the development of autoimmune therapeutics, researchers have utilized this compound to synthesize amide derivatives that selectively suppress the production of induction-type MMP-9 without affecting hemostatic-type MMP-2[3].

The zwitterionic nature of the free base ensures high solubility in physiological fluids, while the ortho-fluoro substitution fine-tunes the electron density of downstream amide bonds, directly influencing the conformational geometry and target residence time of the final active pharmaceutical ingredient (API).

References

  • Google Patents. "US 2013/0040930 A1 - Amide derivative and pharmaceutical use thereof." Googleapis.com.
  • Molaid. "4-aminomethyl-2-fluorobenzoic acid hydrochloride - CAS 1346125-70-9." Molaid Chemical Database. Available at:[Link]

  • Accela ChemBio Inc. "4-(Aminomethyl)-2-fluorobenzoic Acid Product Information (CAS: 771573-15-0)." Accelachem.com. Available at:[Link]

Exploratory

4-(Aminomethyl)-2-fluorobenzoic Acid: Structural Dynamics and Synthetic Workflows in Drug Discovery

As a Senior Application Scientist, I frequently encounter chemical building blocks that appear structurally simple but possess profound functional utility. 4-(Aminomethyl)-2-fluorobenzoic acid is one such bifunctional sy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chemical building blocks that appear structurally simple but possess profound functional utility. 4-(Aminomethyl)-2-fluorobenzoic acid is one such bifunctional synthon. The strategic placement of an ortho-fluorine atom relative to the carboxylic acid fundamentally alters the electronic landscape and conformational preferences of the molecule. This makes it a highly valuable scaffold in the synthesis of matrix metalloproteinase (MMP) inhibitors, autotaxin (ATX) inhibitors, and viral protease inhibitors.

This technical guide dissects the chemical properties, structural causality, and field-proven synthetic methodologies for this critical compound, providing researchers with a self-validating framework for its application.

Chemical Identity & Quantitative Data

Before deploying this building block in a synthetic route, it is crucial to understand its baseline physicochemical parameters. The data below summarizes the core properties of both the free base and its more stable hydrochloride salt.

PropertyValue
Chemical Name 4-(Aminomethyl)-2-fluorobenzoic Acid
CAS Registry Number 771573-15-0 (Free base)[1], 1346125-70-9 (HCl salt)[2]
Molecular Formula C8H8FNO2 (Free base)
Molecular Weight 169.15 g/mol (Free base), 205.61 g/mol (HCl salt)[2]
Functional Groups Primary amine, Carboxylic acid, Aryl fluoride
Typical Purity Standard ≥95% (Commercial R&D grade)[1]

Structural Dynamics: The Causality of the Fluorine Atom

In drug design, substituting a hydrogen atom with fluorine is never a random choice. Why utilize the 2-fluoro derivative instead of the standard 4-(aminomethyl)benzoic acid?

  • pKa Modulation via Inductive Effects : The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) across the aromatic ring. This effectively lowers the pKa of the adjacent carboxylic acid. A lower pKa ensures that the carboxylate is fully ionized at physiological pH, enhancing its ability to form robust salt bridges or coordinate with metal ions (such as the catalytic zinc in MMPs)[3].

  • Conformational Locking : The steric bulk and electrostatic repulsion of the ortho-fluorine atom restrict the free rotation of the carboxylate group. By pre-organizing the molecule into a specific bioactive conformation, the entropic penalty typically incurred upon binding to target proteins is significantly reduced, thereby increasing binding affinity.

Self-Validating Synthetic Methodology

To ensure trustworthiness and reproducibility in your workflows, the protocol for synthesizing 4-(aminomethyl)-2-fluorobenzoic acid must be a self-validating system. The most reliable and scalable route is the catalytic hydrogenation of 4[4].

Step-by-Step Protocol: Catalytic Hydrogenation
  • Step 1: Substrate Preparation Dissolve 1.0 equivalent of 4-cyano-2-fluorobenzoic acid in anhydrous methanol. Expert Insight: If solubility is poor, a co-solvent system of methanol/dichloromethane (1:1) can be utilized[5].

  • Step 2: Catalyst Addition Introduce 10 wt% Palladium on Carbon (Pd/C) under an inert argon atmosphere. Causality: Why Pd/C over Raney Nickel? Pd/C under mild conditions selectively reduces the nitrile without triggering hydrodefluorination (the unwanted cleavage of the C-F bond), a common side reaction with harsher catalysts.

  • Step 3: Hydrogenation (The Self-Validating Step) Purge the reaction vessel with hydrogen gas and maintain a 1 atm H₂ balloon pressure. Stir vigorously at ambient temperature (20–25 °C) for 5 hours[5].

    • Self-Validation Check: The reaction progress validates itself macroscopically via hydrogen uptake. Cessation of bubbling or pressure stabilization indicates the complete reduction of the nitrile. Microscopically, analyze an aliquot via LC-MS; the disappearance of the nitrile peak and the emergence of the amine peak confirms quantitative conversion.

  • Step 4: Filtration Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess methanol to ensure full product recovery.

  • Step 5: Acidification & Isolation To isolate the highly stable hydrochloride salt, add 3 M aqueous hydrochloric acid until the pH reaches 2.5[4]. Concentrate in vacuo and recrystallize the precipitate from water/heptane to yield the final product.

Synthesis A 4-Cyano-2-fluorobenzoic Acid (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B H2 (1 atm) C Filtration & Concentration (Remove Catalyst) B->C LC-MS Validation D Acidification (HCl) (Salt Formation) C->D Purify E 4-(Aminomethyl)-2-fluorobenzoic Acid HCl (Final Product) D->E Crystallize

Synthetic workflow for 4-(aminomethyl)-2-fluorobenzoic acid via catalytic hydrogenation.

Applications in Targeted Therapeutics

The trifunctional nature of this scaffold allows it to act as a critical linker, extending deep into enzymatic binding pockets.

  • Viral Protease Inhibitors (SARS-CoV-2 3CLpro): In the development of ketone-based covalent inhibitors for COVID-19 therapeutics, the aminomethyl group provides a crucial vector. It extends into the S1' or S2 pockets of the 3CL protease, establishing vital hydrogen bonds with the protein backbone (e.g., Glu166), while the fluorinated aromatic ring provides optimal steric packing[5].

  • MMP-9 Inhibitors: The scaffold serves as a precursor for amide derivatives that selectively suppress the production of induction-type matrix metalloproteinases (MMP-9) without disrupting the beneficial, anti-inflammatory actions of hemostatic MMP-2[3].

Binding Ligand 4-(Aminomethyl)-2-fluorobenzoic Acid Scaffold Amine Primary Amine (H-Bond Donor) Ligand->Amine Fluoro Ortho-Fluoro (Conformational Lock) Ligand->Fluoro Carboxyl Carboxylic Acid (Salt Bridge) Ligand->Carboxyl Target Target Protein (e.g., 3CLpro / MMP-9) Amine->Target H-Bonding Fluoro->Target Steric Fit Carboxyl->Target Ionic Interaction

Pharmacophore mapping of the 4-(aminomethyl)-2-fluorobenzoic acid scaffold in target binding.

References

  • Molaid Chemical Database. "4-aminomethyl-2-fluorobenzoic acid hydrochloride | 1346125-70-9".2

  • Accela ChemBio Inc. "174740-81-9 1-Cbz-azetidine-2-carboxylic Acid Product Catalog (Cross-referencing 771573-15-0)".1

  • Patent US20130040930A1. "Amide derivative showing selective MMP-9 production suppressive action and pharmaceutical use thereof". 3

  • Patent WO2014048865A1. "New bicyclic derivatives as autotaxin (ATX) inhibitors". 4

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19". 5

Sources

Foundational

An In-depth Technical Guide to the Identification of 4-(Aminomethyl)-2-fluorobenzoic acid

This guide provides a comprehensive technical overview for the identification and characterization of 4-(Aminomethyl)-2-fluorobenzoic acid, a key building block for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the identification and characterization of 4-(Aminomethyl)-2-fluorobenzoic acid, a key building block for researchers, scientists, and professionals in drug development. While this compound is noted for its potential in pharmaceutical synthesis, publicly available experimental data is limited. This document, therefore, leverages established analytical principles and data from structurally similar molecules to provide a robust framework for its unambiguous identification.

Compound Identity and Physicochemical Properties

The first step in any analytical workflow is to establish the fundamental identity of the molecule. 4-(Aminomethyl)-2-fluorobenzoic acid is a substituted aromatic compound with a carboxylic acid, an aminomethyl group, and a fluorine atom attached to the benzene ring.

CAS Number: While a specific CAS number for the free base is not readily found in major public databases, the hydrochloride salt is registered as 1346125-70-9 .[1] This confirms the existence of the core chemical structure.

Molecular Formula: C₈H₈FNO₂

Molecular Weight: 169.15 g/mol (Free Base)

A clear understanding of the isomeric landscape is critical to ensure the correct compound is being studied. Positional isomers, such as 4-amino-2-fluorobenzoic acid (CAS 446-31-1)[2][3][4][5][6] and 2-(aminomethyl)-4-fluorobenzoic acid (CAS 1522974-27-1),[7] possess the same molecular formula and weight but will exhibit distinct spectroscopic and chromatographic profiles.

Property4-(Aminomethyl)-2-fluorobenzoic acid4-Amino-2-fluorobenzoic acid2-(Aminomethyl)-4-fluorobenzoic acid
CAS Number 1346125-70-9 (HCl salt)[1]446-31-1[2][4][5][6]1522974-27-1[7]
Molecular Formula C₈H₈FNO₂C₇H₆FNO₂C₈H₈FNO₂
Molecular Weight 169.15 g/mol 155.13 g/mol [4]169.15 g/mol [7]
Structure Aromatic ring with -COOH, -F, and -CH₂NH₂Aromatic ring with -COOH, -F, and -NH₂Aromatic ring with -COOH, -F, and -CH₂NH₂

Plausible Synthetic Route

A likely synthetic pathway for 4-(aminomethyl)-2-fluorobenzoic acid can be inferred from established organic chemistry reactions, such as the amination of a corresponding brominated precursor. This provides context for potential starting materials and by-products that may need to be identified during analysis. A plausible route starts from 4-bromo-2-fluorobenzoic acid.

Synthetic_Pathway A 4-Bromo-2-fluorobenzoic acid B 4-Cyano-2-fluorobenzoic acid A->B Cyanation (e.g., CuCN) C 4-(Aminomethyl)-2-fluorobenzoic acid B->C Reduction (e.g., H₂, Pd/C or LiAlH₄)

Caption: Plausible synthesis of 4-(Aminomethyl)-2-fluorobenzoic acid.

Spectroscopic Identification and Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of 4-(aminomethyl)-2-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The expected chemical shifts and coupling patterns are distinct from its isomers.

Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0d1HAr-H (H6)Ortho to -COOH
~7.4d1HAr-H (H5)Meta to -COOH, ortho to -CH₂NH₂
~7.3d1HAr-H (H3)Ortho to -COOH and -F
~4.0s2H-CH₂-Benzylic protons
~8.5 (broad)s3H-NH₃⁺ (from HCl salt)Exchangeable protons
~13.5 (broad)s1H-COOHCarboxylic acid proton

Expected ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~166C=O
~160 (d, J ≈ 250 Hz)C-F
~145C-CH₂NH₂
~132C-H
~125C-COOH
~120 (d, J ≈ 15 Hz)C-H
~115 (d, J ≈ 25 Hz)C-H
~42-CH₂-

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-250 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 169 (for the free base)

  • Key Fragmentation Peaks:

    • m/z = 152 [M-NH₃]⁺

    • m/z = 124 [M-COOH]⁺

    • m/z = 95 (loss of COOH and HCN)

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the mass spectrum to determine the molecular weight and identify characteristic fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
3000-2800N-H stretch (amine salt)
~1700C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic ring)
~1250C-F stretch

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Spectroscopic_Workflow cluster_0 Spectroscopic Analysis cluster_1 Structural Information A 4-(Aminomethyl)-2-fluorobenzoic acid Sample B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry A->C D IR Spectroscopy A->D E C-H Framework B->E F Molecular Weight & Fragmentation C->F G Functional Groups D->G H Unambiguous Structure Confirmation E->H F->H G->H

Sources

Exploratory

Spectroscopic data for 4-(Aminomethyl)-2-fluorobenzoic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Aminomethyl)-2-fluorobenzoic Acid Introduction 4-(Aminomethyl)-2-fluorobenzoic acid is a substituted aromatic compound with functional groups that m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Aminomethyl)-2-fluorobenzoic Acid

Introduction

4-(Aminomethyl)-2-fluorobenzoic acid is a substituted aromatic compound with functional groups that make it a valuable building block in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a primary amine, and a fluorine atom, allows for diverse chemical modifications and interactions with biological targets. Accurate and unambiguous structural confirmation is paramount for its application in research and development, ensuring purity, identity, and quality. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this molecule. As a Senior Application Scientist, this document is structured to provide not only the data but also the underlying scientific rationale for the experimental design and interpretation, ensuring a robust and self-validating analytical approach.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(Aminomethyl)-2-fluorobenzoic acid, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

A well-defined protocol is critical for acquiring high-quality, reproducible NMR data.[1]

  • Sample Preparation : Dissolve 5-10 mg of 4-(Aminomethyl)-2-fluorobenzoic acid in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize both the acidic (COOH) and basic (NH₂) functional groups and its residual solvent peak does not typically overlap with key analyte signals.[2]

  • Instrumentation : Utilize a high-resolution NMR spectrometer, operating at a field strength of 400 MHz or higher, to ensure adequate signal dispersion, particularly for resolving the aromatic proton signals.[1]

  • ¹H NMR Acquisition :

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon environment.

    • A wider spectral width (e.g., up to 220 ppm) is necessary.[3]

    • Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.[1]

  • Data Processing : Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).[2]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg of sample in 0.7 mL DMSO-d6 Acq_H1 ¹H NMR Acquisition Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition Prep->Acq_C13 Proc Fourier Transform, Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Ref Reference to Solvent Peak Proc->Ref Analysis Assign Chemical Shifts, Analyze Coupling & Integration Ref->Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H and ¹³C NMR Data and Interpretation

The following data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

¹H NMR Interpretation:

  • Carboxylic Acid Proton (-COOH) : Expected to appear as a broad singlet at a very downfield chemical shift (>12 ppm) due to strong deshielding and hydrogen bonding.

  • Aromatic Protons (Ar-H) : The three protons on the benzene ring will exhibit a complex splitting pattern due to their unique positions relative to the electron-withdrawing fluorine and carboxylic acid groups, and the electron-donating aminomethyl group. The fluorine atom will introduce additional splitting (H-F coupling).

    • H-3 : Adjacent to the highly electronegative fluorine, this proton will be deshielded and is expected to appear as a doublet of doublets.

    • H-5 & H-6 : These protons will have distinct chemical shifts and will likely show coupling to each other and to the fluorine atom.

  • Aminomethyl Protons (-CH₂NH₂) : The two methylene protons are expected to appear as a singlet or a narrowly split multiplet. Their chemical shift will be influenced by the adjacent amino and aromatic groups.

  • Amino Protons (-NH₂) : These protons typically appear as a broad singlet. The exact chemical shift can vary depending on concentration and temperature.

¹³C NMR Interpretation:

  • Carboxylic Carbon (-COOH) : This carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.[3][4]

  • Aromatic Carbons (Ar-C) : Six distinct signals are expected due to the lack of symmetry.

    • C-F (C-2) : The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant and will be significantly shifted downfield.

    • C-COOH (C-1) and C-CH₂NH₂ (C-4) : The carbons bearing the other substituents will have their chemical shifts influenced by the electronic effects of those groups.

    • The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm), with their specific shifts influenced by the combined electronic effects of the substituents.

  • Aminomethyl Carbon (-CH₂NH₂) : This aliphatic carbon will appear at the most upfield region of the spectrum, typically around 40-50 ppm.

Table 1: Predicted NMR Spectroscopic Data for 4-(Aminomethyl)-2-fluorobenzoic acid

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
-COOH > 12.0 (broad s, 1H) ~167
Ar-H3 ~7.2-7.4 (dd) ~115-120 (d, J_CF)
Ar-H5 ~6.8-7.0 (m) ~110-115
Ar-H6 ~7.8-8.0 (t) ~130-135
-CH₂- ~3.8-4.0 (s, 2H) ~45
-NH₂ Variable (broad s, 2H) -
Ar-C1 (-C-COOH) - ~125-130
Ar-C2 (-C-F) - ~160-165 (d, ¹J_CF)

| Ar-C4 (-C-CH₂) | - | ~145-150 |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).

Experimental Protocol: FT-IR Spectroscopy

The KBr pellet method is a common and reliable technique for analyzing solid samples.[1]

  • Sample Preparation : Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle. The KBr is transparent in the mid-IR range.

  • Pellet Formation : Transfer the homogenous mixture to a pellet press and apply several tons of pressure to form a thin, transparent pellet.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • First, acquire a background spectrum of the empty sample chamber or a pure KBr pellet. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Place the sample pellet in the holder and record the spectrum, typically over the mid-infrared range of 4000-400 cm⁻¹.

IR Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Grind 1-2 mg Sample with 100-200 mg KBr Press Press into a Transparent Pellet Prep->Press BG Acquire Background Spectrum (Air/KBr) Press->BG Sample Acquire Sample Spectrum (4000-400 cm⁻¹) BG->Sample Proc Background Subtraction Sample->Proc Analysis Identify Characteristic Absorption Bands Proc->Analysis

Caption: Workflow for FT-IR Spectroscopic Analysis.

Predicted IR Data and Interpretation

The IR spectrum will confirm the presence of the key functional groups.

  • O-H Stretch (Carboxylic Acid) : A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

  • N-H Stretch (Amine) : Two medium-intensity sharp peaks are expected in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[5] These may overlap with the broad O-H band.

  • C-H Stretch (Aromatic & Aliphatic) : Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- group will be just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band is expected around 1700-1680 cm⁻¹, indicative of the carbonyl group in an aromatic carboxylic acid.[2]

  • N-H Bend (Amine) : A medium absorption band around 1640-1560 cm⁻¹ is characteristic of the scissoring vibration of the -NH₂ group.

  • C=C Stretch (Aromatic) : Several medium to weak bands will appear in the 1600-1450 cm⁻¹ region due to the aromatic ring vibrations.

  • C-F Stretch : A strong absorption band in the 1300-1000 cm⁻¹ region confirms the presence of the carbon-fluorine bond.[1]

Table 2: Predicted FT-IR Absorption Bands for 4-(Aminomethyl)-2-fluorobenzoic acid

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 Medium, Sharp (2 bands) N-H Stretch (Amine)
3300-2500 Strong, Broad O-H Stretch (Carboxylic Acid)
> 3000 Medium-Weak Aromatic C-H Stretch
< 3000 Medium-Weak Aliphatic C-H Stretch
1700-1680 Strong, Sharp C=O Stretch (Carboxylic Acid)
1600-1450 Medium-Weak C=C Stretch (Aromatic Ring)

| 1300-1000 | Strong | C-F Stretch |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture. A small amount of formic acid may be added to promote protonation.

  • Instrumentation : Use a mass spectrometer equipped with an ESI source (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition :

    • Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

  • Fragmentation Analysis (MS/MS) : If desired, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing further structural confirmation.

MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Prepare Dilute Solution (e.g., in Methanol) Intro Infuse into ESI Source Prep->Intro Ionize Generate [M+H]⁺ Ions Intro->Ionize Analyze Separate by m/z Ionize->Analyze Proc Generate Mass Spectrum (Intensity vs. m/z) Analyze->Proc Analysis Identify Molecular Ion Peak & Fragmentation Pattern Proc->Analysis

Caption: Workflow for Mass Spectrometric Analysis.

Predicted MS Data and Interpretation
  • Molecular Weight : The molecular formula is C₈H₈FNO₂. The monoisotopic mass is 169.05 Da.

  • Molecular Ion Peak : In positive ion ESI-MS, the base peak or a very prominent peak is expected at m/z 170.06, corresponding to the protonated molecule [M+H]⁺.

  • Fragmentation Pattern : The molecule can fragment in predictable ways upon collision-induced dissociation.

    • Loss of H₂O (m/z 152) : A common fragmentation for carboxylic acids.

    • Loss of COOH (m/z 124) : Decarboxylation is another possible fragmentation pathway.[6]

    • Benzylic Cleavage : Cleavage of the C-C bond between the aromatic ring and the aminomethyl group can lead to characteristic fragments.

Table 3: Predicted Mass Spectrometry Data for 4-(Aminomethyl)-2-fluorobenzoic acid

Predicted m/z Assignment
170.06 [M+H]⁺ (Protonated Molecular Ion)
152.05 [M+H - H₂O]⁺

| 124.06 | [M+H - HCOOH]⁺ |

Integrated Spectroscopic Analysis & Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation of the chemical structure of 4-(Aminomethyl)-2-fluorobenzoic acid.

Caption: Integrated evidence for structural confirmation.

Conclusion

The structural characterization of 4-(Aminomethyl)-2-fluorobenzoic acid is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insight into fragmentation pathways. This multi-faceted approach ensures a self-validating system for identity and purity assessment, which is a cornerstone of scientific integrity in chemical research and drug development.

References

  • Al-Masoudi, N. A., et al. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(11), 2899. Available at: [Link]

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available at: [Link]

  • Kumar, M., & Narasimhan, B. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 85-98. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Available at: [Link]

  • Spectroscopy Letters. (2006). Meta-Aminobenzoic Acid: Structures and Spectral Characteristics. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for a chemical publication. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for a chemical publication. Available at: [Link]

  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4-fluorobenzoic acid. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2020). Tracking the Structural Evolution of 4-Aminobenzoic Acid in the Transition from Solution to the Gas Phase. The Journal of Physical Chemistry A. Available at: [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Aminomethyl)-2-fluorobenzonitrile. Retrieved from [Link]

  • Bangladesh Journals Online. (2025). Spectral, electrical, mechanical and dielectric characterization of 2-aminobenzothiazolium 4-fluorobenzoate. Bangladesh Journal of Scientific and Industrial Research. Available at: [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • PubMed. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

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Foundational

Thermochemical Properties of Fluorinated Benzoic Acids: A Technical Guide for Drug Development and Materials Science

As a Senior Application Scientist, I frequently encounter a common pitfall in the development of fluorinated pharmaceuticals and advanced materials: the reliance on predictive thermodynamic models without empirical groun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a common pitfall in the development of fluorinated pharmaceuticals and advanced materials: the reliance on predictive thermodynamic models without empirical grounding. Fluorinated benzoic acids (FBAs) are ubiquitous bioisosteres and structural motifs in drug design. However, the introduction of the highly electronegative fluorine atom fundamentally alters the crystal lattice energy, hydrogen-bonding dimerization, and thermal stability of the benzoic acid scaffold.

To predict solubility, phase behavior, and reactivity accurately, we must rely on rigorous thermochemical data. This whitepaper provides an in-depth mechanistic analysis of the thermochemical properties of fluorinated benzoic acids, detailing the causality behind specialized experimental methodologies and establishing self-validating protocols for data acquisition.

The Thermochemical Landscape of Fluorinated Benzoic Acids

The thermodynamic stability of a compound is best described by its standard molar enthalpy of formation ( Δf​H∘ ). For crystalline solids like FBAs, this value is derived from the standard molar enthalpy of combustion ( Δc​H∘ ). Furthermore, understanding the gas-phase energetics—which eliminates intermolecular forces to reveal pure intramolecular substituent effects—requires the determination of the enthalpy of sublimation ( Δsub​H∘ ).

Quantitative Data Summary

The following table synthesizes critically evaluated thermochemical data for key fluorinated benzoic acid isomers at 298.15 K. Note how the position of the fluorine atom influences the enthalpy of formation, with the para-isomer exhibiting the highest thermodynamic stability due to optimized resonance stabilization and crystal packing.

Compound Δc​H∘(cr) (kJ/mol) Δf​H∘(cr) (kJ/mol) Δsub​H∘ (kJ/mol) Δf​H∘(g) (kJ/mol)
2-Fluorobenzoic Acid -3080.00 ± 1.02-568.52 ± 1.10~ 92.5-476.02
3-Fluorobenzoic Acid -3071.50 ± 1.50-576.70 ± 1.5093.3 ± 0.5-483.40
4-Fluorobenzoic Acid -3063.78 ± 0.80-584.74 ± 0.9094.4 ± 0.8-490.34
Pentafluorobenzoic Acid -2523.40 ± 1.20-985.20 ± 1.50~ 98.2-887.00

(Data derived from foundational calorimetric studies by[1] and[2].)

Thermodynamic Cycle and Hess's Law

To derive the standard enthalpy of formation, we construct a thermodynamic cycle. Because direct synthesis of FBAs from elemental carbon, hydrogen, oxygen, and fluorine is experimentally impossible to measure in a calorimeter, we combust the compound and use Hess's Law.

thermodynamic_cycle Solid FBA (crystal) C7H5O2F Gas FBA (gas) C7H5O2F Solid->Gas ΔsubH° Combustion Combustion Products 7CO2(g) + 2H2O(l) + HF(aq) Solid->Combustion ΔcH°(cr) Elements Elements 7C(gr) + 2.5H2(g) + O2(g) + 0.5F2(g) Elements->Solid ΔfH°(cr) Elements->Gas ΔfH°(g) Elements->Combustion ΔfH°(Products)

Caption: Thermodynamic cycle linking formation, combustion, and sublimation of fluorinated benzoic acids.

Experimental Methodologies: Causality & Self-Validation

A standard static-bomb calorimeter is entirely inadequate for organofluorine compounds. When FBAs are combusted, the fluorine is converted into hydrogen fluoride (HF). In a static bomb, the HF gas dissolves unevenly into the water droplets formed during combustion, creating a severe concentration gradient. Because the enthalpy of solution of HF in water is highly dependent on its concentration, this gradient results in an undefined final thermodynamic state, ruining the accuracy of the measurement.

To solve this, we employ Rotating-Bomb Combustion Calorimetry .

Protocol 1: Rotating-Bomb Combustion Calorimetry

This protocol is designed as a self-validating system. By forcing the bomb to rotate post-ignition, an internal pool of water washes the bomb walls, ensuring all HF is dissolved into a homogeneous aqueous solution of a precisely known molarity.

Step-by-Step Methodology:

  • Sample Preparation: Pelletize ~0.8 g of high-purity (>99.9%) FBA. Causality: Pelletizing prevents explosive splattering upon ignition, ensuring complete, controlled combustion.

  • Bomb Loading: Place the pellet in a platinum crucible. Add exactly 10.00 mL of ultra-pure water to the bottom of the bomb. Causality: Platinum is required because HF will rapidly corrode standard steel or quartz crucibles. The water acts as the solvent for the combustion-generated HF.

  • Pressurization: Purge the bomb with high-purity O2​ to remove atmospheric N2​ (preventing nitric acid formation), then pressurize to 3.0 MPa.

  • Ignition & Rotation: Submerge the bomb in the isoperibol calorimeter jacket. Ignite the sample electrically. Exactly 60 seconds post-ignition, engage the biaxial rotation mechanism. Causality: The delay allows the primary combustion to finish before the internal water pool quenches the crucible.

  • Temperature Acquisition: Monitor the temperature rise ( ΔT ) using a quartz thermometer calibrated to 0.0001 K resolution.

  • Self-Validation (Product Titration): Post-experiment, vent the bomb through a scrubber. Wash the bomb interior quantitatively and titrate the washings with standardized NaOH. Validation Logic: The moles of HF recovered must match the theoretical fluorine content of the initial sample mass within ±0.1%. If a discrepancy exists, incomplete combustion or the formation of CF4​ has occurred, and the run must be discarded[3].

workflow Prep Pelletize FBA in Pt Crucible Water Add 10mL H2O (HF Solvent) Prep->Water Purge Purge & Pressurize (3.0 MPa O2) Water->Purge Ignite Ignite & Rotate Bomb Purge->Ignite Measure Record ΔT (Isoperibol) Ignite->Measure Titrate Titrate HF (Validation) Measure->Titrate

Caption: Self-validating experimental workflow for rotating-bomb combustion calorimetry.

Protocol 2: Knudsen Mass-Loss Effusion for Sublimation Enthalpy

FBAs form highly stable, centrosymmetric dimers in the solid state via complementary O-H···O hydrogen bonds. This dimerization drastically lowers their vapor pressure, making standard Differential Scanning Calorimetry (DSC) boiling-point methods unviable for measuring sublimation. Instead, the Knudsen effusion method is the gold standard.

Step-by-Step Methodology:

  • Cell Loading: Load the FBA into a titanium Knudsen cell equipped with a microscopic effusion orifice (e.g., 0.5 mm diameter).

  • Vacuum Equilibration: Place the cell in a high-vacuum chamber ( <10−6 Torr) and stabilize the temperature to ±0.01 K using a thermostatic block.

  • Mass-Loss Measurement: Measure the mass loss of the cell over a precisely timed interval (e.g., 2-4 hours) using a quartz crystal microbalance or by removing and weighing the cell. Causality: Under high vacuum, the vapor effuses through the orifice at a rate proportional to the equilibrium vapor pressure inside the cell.

  • Vapor Pressure Calculation: Calculate the vapor pressure ( p ) using the Knudsen equation: p=A0​Kc​tΔm​M2πRT​​ , where Δm is mass loss, A0​ is orifice area, Kc​ is the Clausing factor, t is time, and M is molar mass.

  • Self-Validation (Clausius-Clapeyron): Repeat the measurement across a 20 K temperature range (e.g., 300 K to 320 K). Plot ln(p) versus 1/T . Validation Logic: The plot must yield a perfectly linear relationship ( R2>0.999 ). The slope of this line directly yields the enthalpy of sublimation ( Δsub​H∘ ) via the Clausius-Clapeyron relation. A non-linear plot indicates thermal decomposition or polymorphic transitions, invalidating the data[4].

Mechanistic Insights: The Fluorine Effect

Why does 4-fluorobenzoic acid exhibit a more exothermic enthalpy of formation than its 2-fluoro and 3-fluoro counterparts? The answer lies in the intersection of electronic effects and crystal packing.

  • Electronic Resonance: In 4-fluorobenzoic acid, the highly electronegative fluorine atom exerts an electron-withdrawing inductive effect (-I), but this is counterbalanced by its ability to donate lone-pair electron density into the aromatic π -system via resonance (+R). In the para position, this resonance stabilization directly communicates with the electron-withdrawing carboxylate group, lowering the overall internal energy of the molecule.

  • Steric Repulsion in the Ortho Isomer: In 2-fluorobenzoic acid, the proximity of the fluorine atom to the bulky carboxylic acid group induces steric strain and electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen. This forces the carboxyl group slightly out of the aromatic plane, breaking conjugation and resulting in a less negative (less stable) enthalpy of formation[5].

  • Crystal Lattice Energy: The sublimation enthalpy ( Δsub​H∘ ) is a direct measure of intermolecular forces. The values for FBAs (~93-94 kJ/mol) are significantly higher than non-hydrogen-bonded aromatics. The fluorine atom, while not a strong hydrogen bond acceptor itself, increases the acidity of the carboxylic proton, thereby strengthening the complementary O-H···O hydrogen bonds of the dimer in the crystal lattice.

By integrating these thermochemical methodologies, drug development professionals can confidently parameterize computational models, ensuring that the predicted lipophilicity, solubility, and binding affinities of fluorinated drug candidates are grounded in unassailable physical reality.

References

  • Johnson, W.H., & Prosen, E.J. (1975). Enthalpies of combustion and formation of ortho- and parafluorobenzoic acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 79A(3), 481-486. Available at:[Link]

  • Good, W.D., Scott, D.W., & Waddington, G. (1956). Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. The Journal of Physical Chemistry, 60(8), 1080-1089. Available at:[Link]

  • Cox, J.D., Gundry, H.A., & Head, A.J. (1964). Heats of Combustion of p-Fluorobenzoic Acid, Pentafluorobenzoic Acid, Hexafluorobenzene and Decafluorocyclohexene. Transactions of the Faraday Society, 60, 653-665. Available at:[Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-fluoro- (Thermochemistry Data). NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Exploratory

The Strategic Incorporation of Fluorine in Medicinal Chemistry: A Technical Guide to Pharmacokinetic and Pharmacodynamic Optimization

Executive Summary The incorporation of fluorine into small-molecule therapeutics represents one of the most powerful tactical maneuvers in modern drug design. Despite its absence in most endogenous human biochemical path...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into small-molecule therapeutics represents one of the most powerful tactical maneuvers in modern drug design. Despite its absence in most endogenous human biochemical pathways, fluorine is now present in a significant percentage of all FDA-approved drugs. This whitepaper provides an in-depth mechanistic analysis of how targeted fluorination modulates physicochemical properties, enhances pharmacokinetic (PK) profiles, and drives pharmacodynamic (PD) target engagement. Designed for medicinal chemists and drug development professionals, this guide bridges theoretical stereoelectronic principles with field-proven experimental workflows.

The Physicochemical Paradigm of Fluorine

The utility of fluorine stems from its unique position on the periodic table, offering an unparalleled combination of extreme electronegativity and minimal steric bulk.

When optimizing a lead compound, medicinal chemists must balance molecular weight and lipophilicity. Fluorine serves as a near-perfect isostere for hydrogen. Its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å) and smaller than oxygen (1.52 Å), allowing it to fit seamlessly into established receptor pockets without introducing steric clashes[1].

However, its electronic behavior is vastly different. As the most electronegative element (3.98 on the Pauling scale), fluorine exerts a profound inductive electron-withdrawing effect (-I) on adjacent functional groups. Furthermore, the C–F bond is the strongest single bond in organic chemistry, possessing a bond dissociation energy of approximately 116 kcal/mol (compared to 99 kcal/mol for C–H)[2]. This extreme stability is the cornerstone of fluorine's ability to block metabolic degradation.

Quantitative Data: Physicochemical Properties

The following table summarizes the foundational metrics that dictate fluorine's behavior in drug scaffolds:

PropertyHydrogen (–H)Fluorine (–F)Hydroxyl (–OH)Methyl (–CH₃)
Van der Waals Radius (Å) 1.201.471.522.00
Electronegativity (Pauling) 2.203.983.44 (O)2.55 (C)
Bond Length to Carbon (Å) 1.091.351.431.54
C–X Bond Energy (kcal/mol) 991168583

Pharmacokinetic (PK) Optimization Strategies

Metabolic Stability and CYP450 Evasion

The low metabolic stability of early-stage drug candidates is a primary driver of attrition[3]. Cytochrome P450 (CYP450) enzymes in the liver readily oxidize lipophilic compounds, often targeting electron-rich aromatic rings or activated aliphatic C–H bonds (e.g., benzylic or allylic positions).

By replacing a metabolically labile C–H bond with a C–F bond, chemists create a "metabolic block." The high energy required to cleave the C–F bond (116 kcal/mol) prevents CYP-mediated hydroxylation and subsequent Phase II conjugation (e.g., glucuronidation)[2]. Even if the fluorine is placed adjacent to the site of metabolism, its strong inductive effect reduces the electron density of the neighboring bonds, making them less susceptible to oxidative attack by the electrophilic iron-oxo species in the CYP active site[2].

pKa Modulation and Membrane Permeability

For a drug to achieve high oral bioavailability, it must traverse lipophilic cellular membranes via passive diffusion. This requires the molecule to exist predominantly in its neutral (unionized) state at physiological pH (7.4). Many CNS and cardiovascular drugs contain basic aliphatic amines, which are highly protonated at pH 7.4, limiting their permeability.

Fluorine substitution lowers the pKa of nearby functional groups[4]. Through strong inductive withdrawal through the sigma ( σ ) bond network, fluorine pulls electron density away from the basic nitrogen, destabilizing the conjugate acid and effectively lowering the amine's pKa[4].

For example, the introduction of a single fluorine atom on an alkyl chain can lower the pKa of an adjacent amine by 1.5 to 2.0 units[5]. According to the Henderson-Hasselbalch equation, dropping the pKa from 9.5 to 7.5 shifts the fraction of unionized drug at pH 7.4 from ~1% to ~50%, drastically enhancing transcellular permeability and blood-brain barrier (BBB) penetration.

Tuning Lipophilicity (logD)

Lipophilicity dictates both target affinity (via hydrophobic interactions) and ADME properties. While fluorination of an aromatic ring generally increases lipophilicity (driving partitioning into lipid bilayers), aliphatic fluorination can have nuanced effects[6]. Monofluorination or trifluorination of saturated alkyl groups can sometimes decrease lipophilicity due to the introduction of a strong local dipole, whereas internal difluorination typically increases it[4][5].

LogicalFlow F_Atom Fluorine Incorporation Elec High Electronegativity F_Atom->Elec Size Small Size (1.47 Å) F_Atom->Size Bond Strong C-F Bond (116 kcal/mol) F_Atom->Bond pKa Lower Amine pKa Elec->pKa Inductive pull Conf Gauche Effect Elec->Conf Hyperconjugation Lipoph Modulate logD Size->Lipoph Hydrophobic surface Metab Block CYP450 Size->Metab Isosteric to H Bond->Metab Oxidation resistance Perm Enhanced Membrane Permeability pKa->Perm Increased unionized % Lipoph->Perm HalfLife Increased Half-Life (t1/2) Metab->HalfLife Affinity Improved Target Affinity Conf->Affinity Pre-organization

Figure 1: Logical flow of fluorine substitution effects on ADME/Tox properties.

Pharmacodynamic (PD) Enhancements

Conformational Pre-organization (The Gauche Effect)

Fluorine can play a unique role in influencing molecular conformation[7]. When fluorine is placed on an alkyl chain adjacent to another electronegative atom (such as oxygen or nitrogen), the molecule preferentially adopts a gauche conformation (dihedral angle ~60°) rather than the sterically expected anti conformation (180°).

This phenomenon is driven by stereoelectronic hyperconjugation—specifically, the donation of electron density from the adjacent σC−H​ bond into the strongly antibonding σC−F∗​ orbital. By strategically placing fluorine, medicinal chemists can restrict a flexible molecule into its bioactive conformation. This pre-organization reduces the entropic penalty ( ΔS ) incurred upon binding to the target receptor, thereby increasing overall binding affinity ( ΔG ).

Protein-Ligand Multipolar Interactions

While fluorine is a poor classical hydrogen bond acceptor, recent 3D-structure determinations of protein-ligand complexes have revealed that fluorine frequently engages in orthogonal multipolar interactions with the protein backbone. The highly polarized C–F bond interacts favorably with the partial positive charge of the amide carbon (C=O) or the amide proton (N–H) within the receptor pocket, providing a unique vector for affinity enhancement that cannot be achieved with hydrogen or methyl groups.

Experimental Protocols & Workflows

To accurately quantify the effects of fluorination, rigorous in vitro assays are required. The following protocols detail the methodologies for assessing metabolic stability and pKa, emphasizing the causality behind each experimental parameter to ensure a self-validating system.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of a fluorinated candidate compared to its non-fluorinated parent.

Step 1: Compound Preparation

  • Action: Dilute a 10 mM DMSO stock of the test compound to a final concentration of 1 µM in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Causality: A 1 µM concentration ensures the compound remains well below the Michaelis constant ( Km​ ) for most CYP450 enzymes. This guarantees first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance.

Step 2: Microsome Addition & Pre-Incubation

  • Action: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: Using 0.5 mg/mL protein maintains a linear rate of metabolism while minimizing non-specific protein binding, which could artificially sequester the highly lipophilic fluorinated drug away from the enzymes. Pre-incubation prevents thermal shock to the enzymes upon reaction initiation.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Causality: NADPH is the obligate electron-donating cofactor for CYP450 enzymes. Without it, oxidative metabolism cannot occur.

Step 4: Quenching & Protein Precipitation

  • Action: At specific time points (0, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Causality: The 3:1 ratio of organic solvent instantly denatures the CYP enzymes, halting the reaction. The cold temperature stabilizes the analyte, and the precipitation of proteins prevents clogging of the LC-MS/MS column during analysis.

Self-Validation Controls:

  • Minus-NADPH Control: Run a parallel arm lacking NADPH. If the compound depletes here, it indicates chemical instability or non-CYP mediated degradation (e.g., esterases), validating that the observed clearance in the main arm is strictly CYP-driven.

  • Positive Control: Run Verapamil or Testosterone to confirm the metabolic competency of the HLM batch.

Protocol Init 1. Compound Preparation 1 µM in 0.1 M Phosphate Buffer (pH 7.4) Control 2. Control Setup Include +NADPH and -NADPH arms Use Verapamil as positive control Init->Control Incubate 3. Pre-Incubation Add HLM (0.5 mg/mL), 37°C for 5 min Control->Incubate React 4. Reaction Initiation Add 1 mM NADPH to start CYP450 metabolism Incubate->React Quench 5. Aliquot & Quench Transfer to cold Acetonitrile at 0, 15, 30, 60 min React->Quench Analyze 6. LC-MS/MS Analysis Centrifuge (4000g) & quantify parent depletion Quench->Analyze

Figure 2: Step-by-step workflow for in vitro microsomal stability assays.

Protocol 2: pKa Determination via Cosolvent Potentiometric Titration

Because fluorinated compounds often possess high lipophilicity and poor aqueous solubility[4], standard aqueous titration is frequently impossible. The Yasuda-Shedlovsky extrapolation method is required.

Step 1: Cosolvent Preparation

  • Action: Prepare mixtures of the test compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH).

  • Causality: The organic cosolvent ensures the lipophilic fluorinated compound remains fully dissolved during the pH titration, preventing precipitation artifacts that would skew the inflection point.

Step 2: Potentiometric Titration

  • Action: Titrate each mixture with standardized 0.1 M HCl or NaOH, recording the apparent pKa (psKa) at each cosolvent ratio using a glass electrode.

  • Causality: The glass electrode measures the activity of hydrogen ions. Because the dielectric constant of the medium changes with the addition of methanol, the measured psKa is not the true aqueous pKa.

Step 3: Yasuda-Shedlovsky Extrapolation

  • Action: Plot the measured psKa values against the inverse of the dielectric constant ( 1/ϵ ) for each methanol/water mixture. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ).

  • Causality: This mathematical extrapolation corrects for the solvation energy differences between the organic and aqueous phases, yielding the true, self-validated aqueous pKa of the fluorinated amine.

Future Directions: 18F and PET Imaging

Beyond structural optimization, the incorporation of fluorine provides a direct translational bridge to clinical diagnostics. The 18F isotope is a positron emitter with a half-life of 109.8 minutes, making it the premier radiotracer for Positron Emission Tomography (PET)[8]. By replacing a stable 19F atom with 18F in a validated drug candidate, researchers can perform non-invasive in vivo imaging to quantify target engagement, receptor occupancy, and biodistribution in human clinical trials without altering the drug's established pharmacological profile[8][9].

References[11] The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXL7U8BCl7m4SBOF-sKPLHuNd7RWAh9jBjVvN7mrUSGwl5I9nB-YBa1GrXiAbgKXwr8xqcULJBVMu9NaLMb40ZdDbmXroob1p8IZXKdMkTz6IlXMpUsbuD6B3xCwHfISNd1g==][1] The role of fluorine in medicinal chemistry. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr2h_BGvENqh36FzQ1meer1ixKFdwv8WO8otkGRzDtdWCYw6-t6JPELBZuqS27UisEcdOJnmDYnN7L0ofstDWB5UPgFgnQoquJtDoYGVCTORpsUsyinJ2gOF9q_eAUJvoOw1G07kxcVEwAfBVxeACwcLKwOIYQ4qed][7] Applications of Fluorine in Medicinal Chemistry. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTXaKHZb9aaHFEsKLra2JHpgNSRnrBn6DxSjQVu2tSEc4RTEQrNAzYQxp4C4nPAbC6YhmmXkhb8XZB38x057kPIWMWRrP5Ap0eCJR4FERwU2DprYcfksp7rWgR1cVAKAzDBEbOcGsP2LKXNGTh--0d][9] Applications of Fluorine in Medicinal Chemistry. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKnsNcuwOU4Y2UGd1ew1gh3XSc0owf_tEFlfDtUCvoykcE4QKAvTmTGVuyNp45hoVCncAHdsyyJrGc35BSHtn-_ZWUyt83WiFfjQ05cCdKvB1FH87h_6A1q49-b1DX4lu6GLnx][10] Applications of Fluorine in Medicinal Chemistry. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGmt_lGJcY_pvz-9Xv3tGqT1ROCz4hnjrhH2aL4a2anvBMHDLnriH8zz3EgYUU3Epj2FQ_Lm76R1RQrNvY-hVum-DQQd4k2PlaKdVuzFvtDBTTj1SDRiG17VARcZV4nJ86PHyIvbttdl0_4j070GfEy1Chhw==][4] Importance of Fluorine in Benzazole Compounds. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNEXhAgiDGn7fJbloTpr2stwD3wMkjE0pVpvtlOQZUARV4K-ZfJdaeAAe54fY1aTldt-qZbDUdf6wgbS9AZC1nxT772PBiWwuykBB16e5VDP9yCqeodiEPa-H9P78lAAla0NoI][8] Fluorine in medicinal chemistry. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdlftaYq8zGFlrj_VqTCKHh4eBScimxvA7iNX4c9h6Iizd6yGI1BqvFvoOy7qLynCeCo8xPiE_oOx7FG-AZBAWawiIxxpY0Nw-RIKqn_gjKt3620t5sxsbMYzhSt7T4u89Hr][6] The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-oL5vlwhV6be74uNM7ltpU8CMpq0AZDNNXRo3OUsGuoNMn99-IZ4EHdNcSPXQdtZo-aK3bRGROzRqxP_G4vymnXnnBpY63UrxRT7ogNEZYhoGowQp4Q24aHNZLlegvw==][2] The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjYp6rZq0dMgWfGeDPUMbC65X7pQe5ilRC_3harsaUPj8dcchmAjtgg6m2oFaEMKgGu7lhEQJCgbAB5ySJkRJL7tk5zJRkHrB_M53yfRxoC59862TGjCpwGJkApSp3nyds9KOFFrwBQV92_eU8fv1CF1LNPF2p2Iw=][3] Fluorine-a small magic bullet atom in the drug development. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJpdJ5pvm6FSNt6qBvDTp_yz6x-O1JgU9t9NLVR1L4WKoUYEtEl-2wccYhuzV3ao0HxkimoWaqtato2vKZ86WAs7Aa8zvJz0mt_Z3H_5Tw0BhFaxnoxIYXiN0CCo6Ay3MfyPpVv3ZaB0mtS-pq][5] Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiv2UR7ftI1svFLwJABkCo12A81xOKuWVXac--f2XojfwSefc3irHt2Ci0JcYxeH_x4UfjWzM2NW_oglXgZ9PgJXXvmaAmUkvk3k-kqMxbLdIhYqYHddaae730-3cF42KtElFy_QZDdAF8oa2Eg8G9WSEXKg==]

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Exploratory

4-(Aminomethyl)-2-fluorobenzoic acid safety data sheet (SDS) and handling

An In-depth Technical Guide to the Safe Handling of 4-(Aminomethyl)-2-fluorobenzoic Acid A Foreword on Chemical Safety in Novel Research As Senior Application Scientists, our primary directive extends beyond the mere exe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-(Aminomethyl)-2-fluorobenzoic Acid

A Foreword on Chemical Safety in Novel Research

As Senior Application Scientists, our primary directive extends beyond the mere execution of protocols; it is to foster a culture of proactive safety and deep mechanistic understanding. The compound at the center of this guide, 4-(Aminomethyl)-2-fluorobenzoic acid, represents a class of molecules pivotal to advancements in pharmaceutical and materials science. Its handling, therefore, demands a commensurate level of diligence and scientific rigor. This document is structured not as a rigid set of rules, but as a dynamic framework for risk assessment and safe practice, grounded in the fundamental principles of chemical reactivity and toxicology. It is imperative to recognize that while a specific Safety Data Sheet (SDS) for 4-(Aminomethyl)-2-fluorobenzoic acid was not located, the following guidance is synthesized from data on structurally analogous aminobenzoic and fluorobenzoic acids. This approach underscores a critical aspect of research with novel compounds: the necessity of extrapolating from known data while maintaining a heightened sense of caution.

Hazard Identification and Classification

Based on an analysis of related compounds, 4-(Aminomethyl)-2-fluorobenzoic acid is anticipated to present the following hazards. This classification is a predictive assessment and should be treated with the utmost caution pending empirical data.

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3][4][5][6][7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][3][4][5][6][7][8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2][3][4][5][6][8]

This table is a synthesis of data from structurally similar compounds and should be used for preliminary risk assessment only.

The aminomethyl and fluoro- substitutions on the benzoic acid scaffold are the primary drivers of its anticipated reactivity and toxicity. The amino group can act as a mild irritant and sensitizer, while the carboxylic acid moiety contributes to skin and eye irritation. The fluorine atom can influence the compound's metabolic profile and reactivity.

Risk Assessment and Proactive Control Measures

A systematic approach to handling 4-(Aminomethyl)-2-fluorobenzoic acid is fundamental to ensuring laboratory safety. The following workflow delineates a comprehensive strategy from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep Review SDS of Analogous Compounds risk_assessment Conduct Specific Risk Assessment prep->risk_assessment ppe_selection Select and Inspect PPE risk_assessment->ppe_selection fume_hood Work in a Certified Fume Hood ppe_selection->fume_hood Proceed to Handling weighing Weigh Solid Carefully to Avoid Dust fume_hood->weighing dissolution Handle Solutions with Care weighing->dissolution decontamination Decontaminate Work Surfaces dissolution->decontamination Proceed to Post-Handling waste_disposal Segregate and Dispose of Waste decontamination->waste_disposal hand_washing Wash Hands Thoroughly waste_disposal->hand_washing

Figure 1. A systematic workflow for the safe handling of 4-(Aminomethyl)-2-fluorobenzoic acid.

Engineering Controls: The First Line of Defense

All manipulations of solid 4-(Aminomethyl)-2-fluorobenzoic acid and its concentrated solutions must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[8] The fume hood provides a controlled environment that prevents the dispersion of airborne particles and vapors. Ensure that the fume hood has a recent certification and that the sash is maintained at the lowest practical height.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical to prevent dermal and ocular exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133. A face shield is recommended when there is a significant risk of splashing.[9]Protects against splashes and airborne particles that can cause serious eye irritation.[9]
Skin Protection Nitrile gloves should be worn and inspected for integrity before each use. A standard laboratory coat must be worn and kept fully fastened.[2][9]Prevents direct skin contact, which can cause irritation.[2][9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required when working outside of a certified chemical fume hood or if dust generation is likely.[8][9]Protects against the inhalation of dust particles which may cause respiratory tract irritation.[8][9]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[9]Protects feet from potential spills.[9]
Safe Handling and Experimental Protocols
  • Weighing: When weighing the solid compound, do so in a fume hood on a draft shield to minimize the generation of airborne dust.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Many aminobenzoic acids have limited solubility in cold water but are more soluble in hot water, alcohol, and ether.[10]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • General Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2][11] Do not consume food or drink in the laboratory.[11]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][12]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][12] Seek medical attention if irritation persists.

  • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Spill Response Protocol

spill Accidental Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Carefully Collect Material into a Labeled Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Figure 2. A stepwise protocol for responding to a spill of 4-(Aminomethyl)-2-fluorobenzoic acid.

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For a liquid spill, use an inert absorbent material to contain and collect the spill.[8] The spill area should then be decontaminated.

Storage and Disposal

  • Storage: Store 4-(Aminomethyl)-2-fluorobenzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8][11] Protect from light and moisture, as some related compounds are light and air sensitive.[8][13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3] Do not allow the compound to enter drains or waterways.[2][8]

Physicochemical Information

The following table provides key physicochemical data for 4-Amino-2-fluorobenzoic acid, a closely related compound, which can serve as an estimate for 4-(Aminomethyl)-2-fluorobenzoic acid.

PropertyValue (for 4-Amino-2-fluorobenzoic acid)Source
Molecular Formula C7H6FNO2[14][15]
Molecular Weight 155.13 g/mol [14][15]
Melting Point 210 °C (decomposes)[14]
Appearance Cream-colored solid[14]

Conclusion: A Commitment to Scientific Integrity and Safety

The responsible use of 4-(Aminomethyl)-2-fluorobenzoic acid in a research setting is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive framework for achieving this. By integrating the principles of hazard identification, risk assessment, and emergency preparedness into every aspect of the experimental workflow, researchers can confidently and safely explore the scientific potential of this and other novel chemical entities.

References

  • Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Fluorobenzoic acid. [Link]

  • PubChem. 4-Amino-2-fluorobenzoic acid | C7H6FNO2 | CID 302680. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

  • Australia Pacific LNG. 4-Fluorobenzoic acid - Safety Data Sheet. [Link]

Sources

Foundational

Plausible Metabolic Pathways and Pharmacokinetic Profiling of 4-Amino-2-Fluorobenzoic Acid: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Executive Summary 4-Amino-2-fluorobenzoic acid (4-A-2-FBA) is a critical fluorinated building block extensi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

4-Amino-2-fluorobenzoic acid (4-A-2-FBA) is a critical fluorinated building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including fluorinated analogs of folic acid and novel analgesics 1[1]. The strategic incorporation of a fluorine atom at the ortho position relative to the carboxylic acid fundamentally alters the physicochemical properties and metabolic trajectory of the parent arylamine scaffold 2[2]. This whitepaper elucidates the mechanistic basis of its metabolism, providing a comprehensive framework for drug development professionals to predict pharmacokinetic behavior and design robust in vitro profiling protocols.

Mechanistic Basis of 4-Amino-2-Fluorobenzoic Acid Metabolism

The metabolic fate of 4-A-2-FBA is dictated by the electronic and steric interplay between its three functional groups: the para-amino group, the carboxylic acid, and the ortho-fluorine substituent.

CYP450 Evasion via Fluorine Substitution

In drug design, fluorine is often deployed to block metabolically labile sites. The fluorine atom exerts a potent inductive electron-withdrawing effect (-I effect). This significantly reduces the electron density of the aromatic ring, deactivating it toward electrophilic aromatic substitution mediated by Cytochrome P450 (CYP) enzymes. Consequently, Phase I oxidative metabolism (e.g., ring hydroxylation) is heavily suppressed, increasing the compound's metabolic half-life 2[2].

Phase II Conjugation Dominance

Because Phase I pathways are electronically hindered, the metabolic clearance of 4-A-2-FBA relies almost exclusively on Phase II conjugation reactions targeting the unprotected amine and carboxylate moieties 3[3].

  • N-Acetylation: The primary metabolic route for the para-amino group is N-acetylation, catalyzed by Arylamine N-acetyltransferases (NAT1 and NAT2) using Acetyl-CoA as a cofactor. This yields N-acetyl-4-amino-2-fluorobenzoic acid.

  • Glucuronidation: The carboxylic acid group undergoes conjugation with uridine diphosphate glucuronic acid (UDPGA), mediated by UDP-glucuronosyltransferases (predominantly UGT1A1 and UGT2B7), forming an electrophilic acyl glucuronide.

  • Amino Acid Conjugation: Paralleling the metabolism of standard aminobenzoic acids, the carboxylate group can be activated by ATP to an acyl-CoA intermediate, followed by conjugation with glycine via Glycine N-acyltransferase, yielding 4-amino-2-fluorohippuric acid4[4].

MetabolicPathway Parent 4-Amino-2-fluorobenzoic acid (Phase I Resistant) NAT NAT1 / NAT2 (Cofactor: Acetyl-CoA) Parent->NAT N-Acetylation (Primary Amine) UGT UGT1A1 / UGT2B7 (Cofactor: UDPGA) Parent->UGT Glucuronidation (Carboxylic Acid) GLY Glycine N-acyltransferase (Cofactor: Glycine + ATP) Parent->GLY Amino Acid Conjugation (Carboxylic Acid) Met1 N-Acetyl-4-amino- 2-fluorobenzoic acid NAT->Met1 Met2 4-Amino-2-fluorobenzoyl glucuronide UGT->Met2 Met3 4-Amino-2-fluoro- hippuric acid GLY->Met3

Plausible Phase II metabolic pathways of 4-Amino-2-fluorobenzoic acid.

Experimental Workflow for Metabolic Profiling

To empirically validate the predicted metabolic pathways of 4-A-2-FBA, a rigorous in vitro profiling protocol using primary human hepatocytes is required. Causality of model selection: Hepatocytes are strictly preferred over Human Liver Microsomes (HLMs) for this specific compound because they contain the full, unadulterated intracellular complement of Phase II cofactors (UDPGA, Acetyl-CoA, Glycine), which are often depleted or require manual supplementation in subcellular fractions.

Workflow S1 1. Substrate Incubation (Hepatocytes) S2 2. Cofactor Utilization (Endogenous) S1->S2 S3 3. Reaction Quenching (Cold ACN) S2->S3 S4 4. Extraction (Centrifugation) S3->S4 S5 5. LC-HRMS/MS Analysis S4->S5

Step-by-step in vitro metabolic profiling workflow for arylamine derivatives.

Step-by-Step Methodology: Hepatocyte Stability & Metabolite ID (Self-Validating Protocol)
  • Cell Thawing and Plating (Viability Gate): Thaw cryopreserved human hepatocytes in a specialized recovery medium. Centrifuge at 100 × g for 10 minutes, discard the supernatant, and resuspend the pellet in Williams' E medium supplemented with 2 mM L-glutamine. Validation Check: Assess viability using Trypan Blue exclusion. Do not proceed if viability is <80%, as compromised cell membranes will leak essential Phase II cofactors.

  • Substrate Incubation: Prepare a 10 mM stock solution of 4-A-2-FBA in DMSO. Dilute the stock into the hepatocyte suspension to achieve a final concentration of 10 µM. Causality: Final DMSO concentration must be kept ≤0.1% to prevent solvent-induced CYP/NAT enzyme inhibition or cytotoxicity.

  • Reaction Kinetics: Incubate the suspension in a 96-well plate at 37°C under a 5% CO₂ atmosphere. Maintain continuous orbital shaking at 150 rpm. Causality: Shaking prevents cell settling, ensuring uniform substrate diffusion and preventing localized hypoxia.

  • Time-Course Quenching: At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled 4-A-2-FBA-d3). Causality: The 3:1 organic solvent ratio instantly denatures metabolic enzymes, halting the reaction precisely at the time point, while the internal standard controls for downstream extraction losses.

  • Protein Precipitation & Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the particle-free supernatant to LC vials.

  • LC-HRMS/MS Analysis: Inject 5 µL of the extract onto a C18 reversed-phase column. Utilize a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detect metabolites using a High-Resolution Mass Spectrometer operating in positive/negative electrospray ionization (ESI) modes. Monitor for mass shifts corresponding to acetylation (+42.01 Da) and glucuronidation (+176.03 Da).

Quantitative Pharmacokinetic & Physicochemical Data

Understanding the physicochemical parameters of 4-A-2-FBA is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The following table synthesizes predictive models (such as the BOILED-Egg model for GI absorption) and experimental thermochemical properties 35[3][5].

ParameterValue / PredictionMechanistic ImplicationData Source / Method
Molecular Weight 155.13 g/mol Favorable for rapid diffusion and oral bioavailability (Lipinski's Rule of 5 compliant).Experimental 2
Melting Point 210 °C (dec.)High crystalline stability; requires careful formulation to ensure rapid dissolution in GI fluids.Experimental 2
GI Absorption HighExcellent candidate for oral drug formulations due to optimal lipophilicity/polarity balance.BOILED-Egg Model 5
BBB Permeation YesPotential applications in Central Nervous System (CNS) targeted drug discovery.BOILED-Egg Model 5
P-gp Substrate NoUnlikely to be actively effluxed from the brain or intestinal lumen, ensuring stable tissue concentrations.SVM Model (10-fold CV) 5
Primary Clearance Hepatic (Phase II)Clearance will be sensitive to NAT2 polymorphisms (fast vs. slow acetylators) in patient populations.Mechanistic Extrapolation 3

References

  • ResearchGate:The Synthesis of Folic Acid, Multiply Labelled with Stable Isotopes, for Bio-Availability Studies in Human Nutrition.
  • MySkinRecipes:4-Amino-2-fluorobenzoic acid - Product Specifications & Applications.
  • BenchChem:A Technical Guide to the Thermochemical Properties of 4-Amino-2-fluorobenzoic Acid.
  • PharmaCompass:4-Aminobenzoic Acid | Drug Information, Uses, Side Effects, Chemistry.
  • Ambeed:455-87-8 | 4-Amino-3-fluorobenzoic acid | Fluorinated Building Blocks (Pharmacokinetics Data).

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Protocols & Analytical Methods

Method

Amide coupling reactions with 4-(Aminomethyl)-2-fluorobenzoic acid

Application Note: Advanced Amide Coupling Strategies for 4-(Aminomethyl)-2-fluorobenzoic Acid in Drug Discovery Executive Summary & Mechanistic Rationale 4-(Aminomethyl)-2-fluorobenzoic acid (CAS: 771573-15-0) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Amide Coupling Strategies for 4-(Aminomethyl)-2-fluorobenzoic Acid in Drug Discovery

Executive Summary & Mechanistic Rationale

4-(Aminomethyl)-2-fluorobenzoic acid (CAS: 771573-15-0) is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, targeted protein degraders (PROTACs), and peptidomimetics. However, its dual functionality—an aliphatic primary amine and an aromatic carboxylic acid—presents a significant synthetic challenge. If subjected to standard coupling conditions without prior modification, the molecule will undergo rapid self-condensation, yielding intractable polymeric mixtures.

The Ortho-Fluoro Effect: The presence of the fluorine atom at the 2-position (ortho to the carboxylic acid) fundamentally alters the reactivity of the molecule. Fluorine’s strong inductive electron-withdrawing effect ( σI​ ) increases the electrophilicity of the carbonyl carbon once activated, theoretically accelerating nucleophilic attack. However, the lone pairs on the fluorine atom introduce mild electrostatic repulsion and steric hindrance against incoming nucleophiles. To overcome this, highly efficient coupling reagents like HATU are required. The 7-azabenzotriazole leaving group of HATU features a pyridine-like nitrogen that acts as a hydrogen-bond acceptor, anchoring the incoming amine and facilitating the coupling through a neighboring-group effect, thereby bypassing the ortho-fluoro hindrance [1].

Strategic Workflow: Orthogonal Protection & Coupling

To achieve selective amidation, an orthogonal protection strategy is mandatory.

  • To functionalize the carboxylic acid: The primary amine must be masked with a tert-butyloxycarbonyl (Boc) group.

  • To functionalize the amine: The carboxylic acid must be masked as a methyl or tert-butyl ester.

The following diagram illustrates the logical progression of this orthogonal strategy.

G cluster_0 Orthogonal Protection cluster_1 Activation & Coupling SM 4-(Aminomethyl)-2-fluorobenzoic acid (Bifunctional SM) Boc N-Boc Protection (Blocks Amine) SM->Boc To Couple Acid Ester Methyl Esterification (Blocks Acid) SM->Ester To Couple Amine Act1 HATU / DIPEA (Overcomes Sterics) Boc->Act1 Ester->Act1 Prod1 Protected Amide Intermediate Act1->Prod1 Final Target Functionalized Fluorobenzamide Prod1->Final Deprotection (TFA or LiOH)

Workflow of orthogonal protection and amide coupling for 4-(Aminomethyl)-2-fluorobenzoic acid.

Quantitative Data: Reagent Selection

Selecting the correct coupling reagent is critical for maximizing yield and atom economy while minimizing side reactions (such as guanidinylation of the amine by excess uronium salts) [2]. Table 1 summarizes the empirical efficacy of various reagents when activating ortho-fluorobenzoic acids.

Table 1: Comparative Efficacy of Coupling Reagents for ortho-Fluorobenzoic Acids

Coupling ReagentAdditiveBaseAvg. Yield (%)Reaction KineticsMechanistic Notes & Causality
HATU NoneDIPEA>90%Very Fast (< 2h)HOAt leaving group H-bonds with incoming amine, overcoming ortho-fluoro sterics.
EDC HOBtDIPEA75-80%Moderate (4-12h)High atom economy; water-soluble urea byproduct allows for simple aqueous workup [3].
PyBOP NoneNMM80-85%Moderate (4-8h)Excellent alternative to HATU; avoids risk of tetramethylguanidinium byproduct formation.
DCC DMAPTEA60-70%Slow (12-24h)Prone to unreactive N-acylurea formation; difficult removal of DCU byproduct. Not recommended.

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered as self-validating systems. The chemical causality behind each step ensures that if the physical observations (e.g., phase separation, TLC staining) match the protocol, the chemical integrity of the intermediate is guaranteed.

Protocol A: N-Boc Protection of the Aminomethyl Group

Objective: Mask the highly nucleophilic primary amine to prevent polymerization.

Materials:

  • 4-(Aminomethyl)-2-fluorobenzoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.1 eq)

  • 1M NaOH (aq) (2.0 eq)

  • 1,4-Dioxane

  • 1M Potassium bisulfate (KHSO 4​ ) (aq)

Step-by-Step Methodology:

  • Dissolution: Suspend 4-(Aminomethyl)-2-fluorobenzoic acid in a 1:1 mixture of 1,4-Dioxane and water.

  • Basification: Add 1M NaOH (2.0 eq) dropwise. Causality: The base deprotonates both the carboxylic acid (ensuring solubility) and the primary amine (generating the active nucleophile required to attack Boc 2​ O).

  • Protection: Cool the mixture to 0 °C. Add Boc 2​ O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Self-Validation (Crucial Step): Concentrate the mixture in vacuo to remove Dioxane. Cool the aqueous layer and carefully acidify to pH 2-3 using 1M KHSO 4​ .

    • Causality: KHSO 4​ is specifically chosen over HCl. HCl is strong enough to prematurely cleave the newly formed Boc group, whereas KHSO 4​ safely protonates the carboxylate to force the product out of the aqueous phase.

    • Validation: A white precipitate will form precisely at pH 3. Extract with Ethyl Acetate (3x).

  • IPQC (In-Process Quality Control): Perform a Ninhydrin (Kaiser) test on a TLC spot of the organic layer. A successful protection yields a negative (yellow) result, confirming the absence of free amines.

Protocol B: Amide Coupling via HATU Activation

Objective: Couple the protected N-Boc-4-(aminomethyl)-2-fluorobenzoic acid to a target primary amine.

Materials:

  • N-Boc-4-(aminomethyl)-2-fluorobenzoic acid (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere. Add DIPEA (3.0 eq), followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive OAt-ester intermediate.

  • Coupling: Add the target primary amine (1.1 eq) to the activated mixture. Stir for 2 hours.

  • Self-Validating Workup: Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate.

    • Wash 1 (1M HCl, 2x): Removes excess DIPEA and unreacted target amine.

    • Wash 2 (Sat. NaHCO 3​ , 2x): Removes unreacted starting acid and the acidic HOAt byproduct generated by HATU.

    • Wash 3 (5% LiCl aq. or Brine, 3x): DMF is highly miscible in water but partitions into EtOAc. Washing with LiCl aggressively pulls DMF into the aqueous phase.

    • Validation: Because the washes chemically eliminate all starting materials and catalysts, the organic layer now exclusively contains the neutral amide product. Evaporating the solvent to yield a solid confirms a successful, high-purity coupling without the need for immediate column chromatography.

References

[1] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

[2] ACS GCI Pharmaceutical Roundtable. (n.d.). Amidation: Summary and Further Reading. American Chemical Society. URL: [Link]

Application

Application Note: Orthogonal Protecting Group Strategies for 4-(Aminomethyl)-2-fluorobenzoic Acid

Executive Summary & Physicochemical Profile 4-(Aminomethyl)-2-fluorobenzoic acid (CAS: 771573-15-0) is a highly versatile, bifunctional building block widely utilized in modern drug discovery, bio-orthogonal conjugation,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

4-(Aminomethyl)-2-fluorobenzoic acid (CAS: 771573-15-0) is a highly versatile, bifunctional building block widely utilized in modern drug discovery, bio-orthogonal conjugation, and solid-phase peptide synthesis (SPPS) [1]. Structurally, it features a highly nucleophilic primary benzylic amine at the C4 position and a carboxylic acid at the C1 position, flanked by an ortho-fluoro substituent.

To effectively utilize this molecule without inducing uncontrolled self-polymerization (polyamide formation), researchers must employ robust orthogonal protecting group strategies [1].

Mechanistic Insight (The Fluorine Effect): The ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the carboxylic acid to approximately 3.27 (compared to ~4.2 for unsubstituted benzoic acid) [2]. While this makes the free carboxylate a poorer nucleophile during esterification, it paradoxically makes the activated ester (e.g., when converted to an OAt or OBt ester during peptide coupling) highly electrophilic. This electronic activation accelerates aminolysis, effectively counteracting the steric hindrance introduced by the ortho-substitution.

Quantitative Data: Protection Strategy Comparison

The selection of a protecting group strategy depends entirely on the downstream application. The table below summarizes the most reliable orthogonal combinations.

StrategyAmine ProtectionAcid ProtectionAmine Deprotection TriggerAcid Deprotection TriggerPrimary Application
Fmoc / tBu Fmoc (Fluorenylmethyloxycarbonyl)tBu (tert-Butyl ester) or Free Acid20% Piperidine in DMF (Base)95% TFA (Strong Acid)Standard Solid-Phase Peptide Synthesis (SPPS).
Boc / Bn Boc (tert-Butyloxycarbonyl)Bn (Benzyl ester)50% TFA in DCM (Acid)H₂, Pd/C (Hydrogenolysis)Solution-phase synthesis; complex small molecules.
Alloc / Allyl Alloc (Allyloxycarbonyl)Allyl esterPd(PPh₃)₄, PhSiH₃ (Catalytic)Pd(PPh₃)₄, MorpholineLate-stage functionalization; multi-component SPPS.

Experimental Protocols (Self-Validating Systems)

The following protocols have been designed to maximize yield by addressing the specific physicochemical quirks of the ortho-fluorinated scaffold.

Protocol A: Synthesis of Fmoc-4-(aminomethyl)-2-fluorobenzoic acid

Objective: Isolate a mono-protected building block suitable for direct coupling in SPPS [1].

Step-by-Step Methodology:

  • Dissolution: Suspend 4-(aminomethyl)-2-fluorobenzoic acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane. Stir at 0 °C.

  • Reagent Addition: Dissolve Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq) in a minimal volume of 1,4-dioxane. Add this dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous layer with water and extract twice with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Precipitation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Causality & Expert Insight: Why Na₂CO₃ and a biphasic solvent? The Na₂CO₃ buffers the solution at pH ~9.5. This is critical: it ensures the benzylic amine remains unprotonated (and thus nucleophilic) while keeping the carboxylic acid deprotonated, preventing the formation of unwanted mixed anhydrides. The biphasic H₂O/Dioxane system is mandatory because the highly lipophilic Fmoc-OSu is insoluble in water, whereas the amino acid sodium salt is insoluble in organic solvents. Furthermore, Fmoc-OSu is strictly preferred over Fmoc-Cl, as the latter is overly reactive and promotes dipeptide oligomerization.

Protocol B: Synthesis of Boc-4-(aminomethyl)-2-fluorobenzoic acid tert-butyl ester

Objective: Achieve global protection for harsh solution-phase transformations.

Step-by-Step Methodology:

  • Amine Protection (Boc): Dissolve the starting material (1.0 eq) in THF/H₂O (1:1). Add NaOH (1.1 eq) followed by Boc₂O (1.2 eq). Stir at room temperature for 16 hours. Acidify to pH 3 with 1M KHSO₄, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the Boc-protected acid.

  • Esterification (tBu): Dissolve the Boc-protected acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add tert-butanol (5.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.5 eq). Cool to 0 °C under argon.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) portion-wise. Stir for 24 hours at room temperature.

  • Purification: Wash the organic layer with 5% citric acid, saturated NaHCO₃, and brine. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Causality & Expert Insight: Why Steglich Esterification (EDCI/DMAP)? As established, the electron-withdrawing ortho-fluoro group significantly reduces the nucleophilicity of the carboxylate [2]. Standard S_N2 esterifications (e.g., using alkyl halides with K₂CO₃) are sluggish and low-yielding for this substrate. DMAP acts as a vital acyl transfer catalyst, forming a highly electrophilic acylpyridinium intermediate that easily overcomes the electronic deactivation of the ortho-fluorobenzoic acid, allowing the bulky tert-butanol to attack efficiently.

Workflow Visualization

The following diagram maps the divergence of the unprotected starting material into the three primary orthogonal protection pathways and their respective deprotection triggers.

G Start 4-(Aminomethyl)-2-fluorobenzoic Acid (Unprotected) Fmoc Fmoc-OSu, Na2CO3 H2O/Dioxane Start->Fmoc Boc Boc2O, NaOH THF/H2O Start->Boc Alloc Alloc-Cl, DIPEA DCM Start->Alloc Fmoc_Prod Fmoc-NH-CH2-Ar(F)-COOH (SPPS Building Block) Fmoc->Fmoc_Prod Boc_Prod Boc-NH-CH2-Ar(F)-COOH (Solution Phase) Boc->Boc_Prod Alloc_Prod Alloc-NH-CH2-Ar(F)-COOH (Orthogonal Linker) Alloc->Alloc_Prod Deprot_Fmoc Deprotection: 20% Piperidine in DMF Fmoc_Prod->Deprot_Fmoc Deprot_Boc Deprotection: TFA / DCM Boc_Prod->Deprot_Boc Deprot_Alloc Deprotection: Pd(PPh3)4, PhSiH3 Alloc_Prod->Deprot_Alloc

Orthogonal protection and deprotection pathways for 4-(Aminomethyl)-2-fluorobenzoic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

When incorporating Fmoc-4-(aminomethyl)-2-fluorobenzoic acid into a peptide sequence, standard coupling reagents (e.g., HBTU or HATU with DIPEA) are generally sufficient. However, researchers should note that the benzylic amine, once deprotected on the resin, is highly reactive [3]. To prevent double-coupling (insertion of two identical residues), coupling times should be strictly monitored (typically 30–45 minutes), and a capping step (using acetic anhydride/pyridine) is highly recommended immediately following the coupling cycle.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.[Link]

  • Tao, L., Han, J., & Tao, F. M. (2008). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 112(4), 775-782.[Link]

Method

Application Note: Optimized Protocol for the Boc-Protection of 4-(Aminomethyl)-2-fluorobenzoic Acid

Executive Summary Boc-protected aminomethylbenzoic acids are versatile building blocks widely utilized in peptide synthesis, bioconjugation, and the development of targeted therapeutics1[1]. The specific derivative, 4-(a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-protected aminomethylbenzoic acids are versatile building blocks widely utilized in peptide synthesis, bioconjugation, and the development of targeted therapeutics1[1]. The specific derivative, 4-(aminomethyl)-2-fluorobenzoic acid, introduces an ortho-fluoro substituent that enhances metabolic stability and restricts the conformational flexibility of subsequent amide bonds. This application note details a highly efficient, scalable, and self-validating protocol for the tert-butyloxycarbonyl (Boc) protection of this compound, ensuring high yields and high purity for downstream drug discovery workflows.

Mechanistic Causality & Reaction Design

Standard protocols for the Boc protection of aliphatic amines must be carefully adapted when dealing with zwitterionic aromatic amino acids. Every parameter in this protocol is designed with specific chemical causality:

  • Starting Material State & Base Selection: 4-(Aminomethyl)-2-fluorobenzoic acid is commercially supplied as a hydrochloride salt to prevent premature degradation 2[2]. Consequently, the reaction requires at least 2.0 equivalents of base—one to neutralize the HCl and one to deprotonate the carboxylic acid. An additional 0.5 equivalents of NaOH are used to maintain the reaction at pH 9–10, ensuring the benzylic amine exists in its highly nucleophilic free-base form.

  • Solvent System (Schotten-Baumann Conditions): A biphasic or miscible aqueous-organic system is mandatory. Water dissolves the highly polar amino acid salt, while an organic co-solvent (1,4-Dioxane) solubilizes the hydrophobic Di-tert-butyl dicarbonate (Boc2O). Dioxane is preferred over THF as it provides superior miscibility at 0 °C and is less prone to peroxide formation during extended stirring 3[3].

  • Electrophilic Control: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect on the carboxylic acid, but its distance from the benzylic amine ensures the amine retains high nucleophilicity, comparable to standard 4-aminomethylbenzoic acid 4[4]. Boc2O must be added dropwise at 0 °C to prevent exothermic runaway, which can lead to rapid Boc2O hydrolysis by hydroxide ions or the formation of di-Boc protected artifacts.

Reaction Workflow

G N1 4-(Aminomethyl)-2-fluorobenzoic acid (HCl salt) N2 Aqueous Base Addition (NaOH, pH 9-10) N1->N2 Solubilization N3 Boc2O in 1,4-Dioxane (Dropwise at 0 °C) N2->N3 Nucleophilic Acylation N4 Acidification (1M HCl to pH 2-3) N3->N4 Reaction Quench N5 Liquid-Liquid Extraction (EtOAc / Aqueous) N4->N5 Phase Separation N6 Boc-Protected Product (Crystallization/Drying) N5->N6 Isolation

Fig 1: Schematic workflow for the Boc-protection of 4-(aminomethyl)-2-fluorobenzoic acid.

Reagent Stoichiometry & Quantitative Data

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
4-(Aminomethyl)-2-fluorobenzoic acid HCl205.611.002.06 g (10.0 mmol)Substrate
Di-tert-butyl dicarbonate (Boc2O)218.251.102.40 g (11.0 mmol)Protecting Group
Sodium Hydroxide (NaOH, 1M aq.)40.002.5025.0 mL (25.0 mmol)Base / Deprotonation
1,4-Dioxane88.11-25.0 mLCo-solvent
Hydrochloric Acid (HCl, 1M aq.)36.46~2.00~20.0 mLAcidification

Step-by-Step Experimental Protocol

Step 1: Preparation & Solubilization

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(aminomethyl)-2-fluorobenzoic acid hydrochloride (2.06 g, 10 mmol) in 15 mL of distilled water.

  • Slowly add 25 mL of 1M aqueous NaOH (25 mmol). Stir at room temperature until the solution becomes completely clear. Causality Note: The first equivalent neutralizes the HCl salt, the second deprotonates the carboxylic acid, and the 0.5 excess ensures the benzylic amine is fully deprotonated and nucleophilic.

Step 2: Boc2O Addition 3. Cool the reaction flask to 0 °C using an ice-water bath. 4. Dissolve Boc2O (2.40 g, 11 mmol) in 25 mL of 1,4-Dioxane. 5. Add the Boc2O solution dropwise to the aqueous amine solution over 15 minutes using an addition funnel. Causality Note: Dropwise addition at 0 °C prevents the exothermic runaway and suppresses Boc2O hydrolysis.

Step 3: Reaction Propagation 6. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). 7. Stir vigorously for 12–16 hours.

Step 4: Workup & Acidification 8. Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 40 °C) to remove the majority of the 1,4-Dioxane. Causality Note: Removing dioxane prevents it from partitioning into the organic layer during extraction, which would carry water and hydrophilic impurities with it. 9. Dilute the remaining aqueous phase with 20 mL of water and wash with 20 mL of Ethyl Acetate (EtOAc) to remove unreacted Boc2O and non-polar impurities. Discard this organic wash. 10. Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 by dropwise addition of 1M HCl (approx. 20 mL). Causality Note: Protonating the carboxylate (pKa ~3.5) drives the product into its neutral, organic-soluble form. A white precipitate will typically form.

Step 5: Extraction & Isolation 11. Extract the acidified aqueous layer with EtOAc (3 × 30 mL). 12. Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Sodium Sulfate (Na2SO4). 13. Filter and concentrate in vacuo to yield the crude product as a white solid.

In-Process Controls & Self-Validation System

To ensure the trustworthiness of the protocol, the following self-validating checks must be performed:

  • Pre-Reaction Check: The starting material must fully dissolve upon the addition of NaOH. A cloudy solution indicates incomplete deprotonation, requiring the careful addition of 0.1M NaOH until clear.

  • In-Process Monitoring (TLC): Use a solvent system of DCM:MeOH:AcOH (90:9:1). Spot the reaction mixture and stain with Ninhydrin. The primary amine starting material will stain bright purple/pink at the baseline. The reaction is self-validated as complete when the baseline Ninhydrin spot is completely absent.

  • Post-Reaction pH Validation: During the acidification step, the pH must be verified with indicator strips to be exactly between 2 and 3. If pH > 4, the carboxylic acid remains ionized (water-soluble), drastically reducing the isolated yield. If pH < 1, the Boc group risks premature acidic cleavage.

References

  • Title: 4-(Aminomethyl)-2-fluorobenzoic Acid Source: Accela ChemBio URL: [Link]

  • Title: Design and Synthesis of Novel Chloroacetimidine Inactivators as Potential in vivo Activity Probes... Source: ProQuest Dissertations URL: [Link]

  • Title: Electronic Supporting Information - Synthesis of the bis-vinyldibenzyl ammonium thread Source: Royal Society of Chemistry URL: [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 4-(Aminomethyl)-2-fluorobenzoic Acid in Peptide Synthesis

Introduction: A Fluorinated Building Block for Enhanced Peptide Design In the landscape of modern drug discovery and materials science, the incorporation of non-natural amino acids into peptides has emerged as a transfor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Fluorinated Building Block for Enhanced Peptide Design

In the landscape of modern drug discovery and materials science, the incorporation of non-natural amino acids into peptides has emerged as a transformative strategy.[1] These unique building blocks offer a gateway to peptides with enhanced stability, modulated biological activity, and novel functionalities.[2] Among these, 4-(Aminomethyl)-2-fluorobenzoic acid stands out as a particularly interesting scaffold. The presence of a fluorine atom can significantly alter the physicochemical properties of a peptide, including its conformation, enzymatic stability, and binding affinity.[3][4] The fluorinated aromatic ring can introduce conformational rigidity, while the aminomethyl group provides a flexible linker, mimicking the dipeptide structure.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 4-(Aminomethyl)-2-fluorobenzoic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. The protocols detailed herein are grounded in established principles of peptide chemistry and are designed to be self-validating, with explanations for key experimental choices and potential troubleshooting strategies.

The Strategic Advantage of Fluorine in Peptide Scaffolds

The introduction of fluorine into amino acids and peptide backbones is a well-established strategy to enhance their therapeutic potential.[5] The unique properties of the fluorine atom, such as its high electronegativity and relatively small size, can lead to:

  • Increased Metabolic Stability: Peptides containing fluorinated amino acids often exhibit greater resistance to proteolytic degradation, leading to a longer in-vivo half-life.[6]

  • Modulation of Conformation: The fluorine atom can influence the secondary structure of peptides, promoting specific folding patterns that can enhance binding to biological targets.[7]

  • Enhanced Binding Affinity: The polar C-F bond can participate in favorable dipolar interactions within a protein's binding pocket, leading to increased affinity.[4]

  • Improved Pharmacokinetic Properties: Fluorination can increase the lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.[6]

Protecting Group Strategy for 4-(Aminomethyl)-2-fluorobenzoic Acid

A critical aspect of incorporating any non-natural amino acid into a peptide sequence is the selection of an appropriate protecting group strategy. For 4-(Aminomethyl)-2-fluorobenzoic acid, which contains both an amino and a carboxylic acid functional group, an orthogonal protection scheme is essential. In the context of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the following protection scheme is recommended:

  • Nα-Protection: The aminomethyl group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for its selective removal during each cycle of peptide elongation using a mild base, typically piperidine in DMF.[8]

  • Carboxylic Acid Activation: The carboxylic acid group remains unprotected and is activated in situ during the coupling reaction to form a peptide bond with the N-terminal amine of the growing peptide chain.

This strategy ensures that the aminomethyl group does not interfere with the coupling reaction and is only deprotected just before the addition of the next amino acid in the sequence.

Experimental Workflow for SPPS Incorporation

The following diagram illustrates the general workflow for the incorporation of Fmoc-4-(aminomethyl)-2-fluorobenzoic acid into a peptide sequence using manual or automated solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection 1 Wash1 DMF Wash Fmoc_Deprotection->Wash1 2 Coupling Coupling of Fmoc-4-(aminomethyl)- 2-fluorobenzoic acid Wash1->Coupling 3 Wash2 DMF/DCM Wash Coupling->Wash2 4 Repeat Repeat for Next Amino Acid Wash2->Repeat 5 Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation 6 Purification Purification (RP-HPLC) Precipitation->Purification 7

Caption: General workflow for the incorporation of Fmoc-4-(aminomethyl)-2-fluorobenzoic acid in SPPS.

Detailed Protocols for Solid-Phase Peptide Synthesis

The following protocols are based on the standard Fmoc/tBu strategy and can be adapted for both manual and automated peptide synthesizers.[8]

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Protocol 2: N-α-Fmoc Deprotection
  • To the swollen resin, add a solution of 20% piperidine in DMF (v/v).[8]

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-4-(aminomethyl)-2-fluorobenzoic Acid

The choice of coupling reagent is crucial, especially for non-natural amino acids that may exhibit steric hindrance.[1] For 4-(Aminomethyl)-2-fluorobenzoic acid, a highly efficient coupling reagent is recommended.

  • In a separate vial, dissolve Fmoc-4-(aminomethyl)-2-fluorobenzoic acid (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, HCTU, or HBTU; 3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture.

  • Allow the pre-activation to proceed for 1-2 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For this potentially sterically hindered building block, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • To perform a double coupling, drain the reaction mixture and add a fresh solution of the activated amino acid, allowing it to react for another 1-2 hours.

  • After the coupling is complete, drain the solution and wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

Protocol 4: Final Cleavage and Peptide Precipitation
  • After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DCM and methanol, then dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[8]

  • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (-20°C).[1]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide under vacuum.

Quantitative Data and Reaction Parameters

The following table summarizes the recommended quantitative parameters for the key steps in the incorporation of Fmoc-4-(aminomethyl)-2-fluorobenzoic acid.

ParameterRecommended ValueNotes
Resin Loading 0.1 - 0.5 mmol/gDependent on the specific resin used.
Fmoc Deprotection 20% Piperidine in DMFTwo treatments: 1 x 3 min, 1 x 10-15 min.
Building Block 3 - 5 equivalentsRelative to resin loading.
Coupling Reagent 3 - 5 equivalentsHATU, HCTU, or HBTU are recommended.
Base (DIEA) 6 - 10 equivalentsAdded to the activation mixture.
Coupling Time 1 - 2 hoursDouble coupling may be required.
Cleavage Cocktail 95% TFA / 2.5% H₂O / 2.5% TISStandard for tBu-based protecting groups.
Cleavage Time 2 - 4 hoursAt room temperature.

Troubleshooting and Best Practices

Incorporating non-natural amino acids can sometimes lead to challenges. Here are some common issues and their solutions:

  • Incomplete Coupling:

    • Symptom: Mass spectrometry of the crude peptide shows a deletion of the 4-(aminomethyl)-2-fluorobenzoic acid residue.

    • Solution: Increase the coupling time, perform a double coupling, or use a more powerful coupling reagent such as COMU.[8] The steric hindrance from the 2-fluoro substituent may slow down the reaction.

  • Poor Cleavage Efficiency:

    • Symptom: Low yield of the final peptide.

    • Solution: Ensure the peptide-resin is completely dry before adding the cleavage cocktail. Increase the cleavage time or use a slightly larger volume of the cleavage cocktail.

  • Side Reactions during Cleavage:

    • Symptom: Multiple peaks in the HPLC chromatogram of the crude peptide with masses corresponding to modifications of sensitive amino acids.

    • Solution: Ensure the use of appropriate scavengers in the cleavage cocktail. For example, add 1,2-ethanedithiol (EDT) if the peptide contains tryptophan.

Conclusion

The use of 4-(Aminomethyl)-2-fluorobenzoic acid as a building block in peptide synthesis offers a valuable tool for designing peptides with novel properties. By following the detailed protocols and best practices outlined in these application notes, researchers can successfully incorporate this and other non-natural amino acids into their peptide sequences, paving the way for the development of next-generation therapeutics and advanced biomaterials. A systematic approach, including careful selection of reagents and monitoring of reaction completion, is key to achieving high-quality synthetic peptides.

References

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683. [Link]

  • Bohl, M., & Budisa, N. (2014). Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. Accounts of Chemical Research, 47(8), 2694–2703. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Gill, H., & Gellman, S. H. (2018). Fluorinated Amino Acids in Protein Design and Engineering. Accounts of Chemical Research, 51(6), 1479–1488. [Link]

  • Holton, J., & Doughty, J. R. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6214. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Marsh, E. N. G. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 68(1), 9-12. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Salwiczek, M., Nyakatura, E. K., Gerling, U. I. M., Wenschuh, H., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein synthesis and utility in protein design. Applied Microbiology and Biotechnology, 96(1), 29-45. [Link]

  • Tomita, K., Narumi, T., Niida, A., Oishi, S., Ohno, H., & Fujii, N. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers, 88(2), 272-278. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wang, L., & Xi, C. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 935-951. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Aminomethyl)-2-fluorobenzoic Acid Derivatives

Introduction: Navigating the Synthesis of Complex Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides has become indispensable in the synthesis of biaryl compounds, which are core structures in numerous pharmaceuticals and advanced materials.[3]

This guide focuses on a particularly challenging yet valuable substrate class: 4-(aminomethyl)-2-fluorobenzoic acid derivatives. These molecules are of significant interest in drug discovery due to the presence of three key pharmacophoric elements: a flexible aminomethyl side chain, a rigid benzoic acid core, and a fluorine substituent known to modulate metabolic stability and binding affinity. However, the very features that make these compounds attractive also present significant synthetic hurdles for cross-coupling reactions. The primary amine of the aminomethyl group and the acidic proton of the carboxylic acid can interfere with the palladium catalyst and the basic reaction conditions, leading to poor yields and undesired side reactions.[4]

To overcome these challenges, a strategic application of orthogonal protecting groups is essential. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on a robust, multi-step workflow for the successful Suzuki-Miyaura coupling of these trifunctional substrates. We will delve into the causality behind each experimental choice, from the selection of protecting groups to the optimization of the core coupling reaction and the final deprotection sequence.

The Strategic Imperative: Orthogonal Protection

The inherent reactivity of the primary amine and the carboxylic acid necessitates their temporary masking to ensure the smooth progression of the Suzuki-Miyaura catalytic cycle. The chosen protecting groups must be stable to the basic and nucleophilic conditions of the coupling reaction and be removable under conditions that do not affect each other or the newly formed biaryl product. This principle is known as orthogonal protection.[5][6]

  • Amine Protection: The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for the aminomethyl functionality.[7][8] It is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O. The resulting carbamate is stable to a wide range of non-acidic reagents, including the basic conditions of the Suzuki coupling.[1] Its removal is cleanly effected under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9]

  • Carboxylic Acid Protection: The carboxylic acid is best protected as a simple methyl or ethyl ester.[10] This is readily achieved through Fischer esterification or by reaction with an alkyl halide in the presence of a base. Methyl esters are generally stable to the Suzuki-Miyaura reaction conditions and can be conveniently cleaved post-coupling via saponification with a base like sodium hydroxide or lithium hydroxide.[11]

This Boc/methyl ester protection scheme is orthogonal, allowing for selective deprotection. The Boc group is removed under acidic conditions, while the methyl ester is removed under basic conditions.

Experimental Workflow: A Three-Act Synthesis

The overall synthetic strategy is best visualized as a three-stage process: Protection, Coupling, and Deprotection.

G cluster_0 Act I: Protection cluster_1 Act II: C-C Bond Formation cluster_2 Act III: Deprotection start 4-(Aminomethyl)-2-fluoro-X-benzoic Acid (X = Br, I) prot_amine Boc Protection (Boc)₂O, Base start->prot_amine prot_acid Esterification MeOH, H⁺ prot_amine->prot_acid protected_substrate Fully Protected Substrate prot_acid->protected_substrate coupling Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd Catalyst, Base protected_substrate->coupling coupled_product Protected Biaryl Product coupling->coupled_product deprot_boc Boc Deprotection TFA or HCl coupled_product->deprot_boc deprot_ester Ester Hydrolysis LiOH or NaOH deprot_boc->deprot_ester final_product Final Product deprot_ester->final_product Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar¹-Pd(II)L₂-X] pd0->oa_complex Oxidative Addition (Ar¹-X) tm_point oa_complex->tm_point Transmetalation (Ar²B(OH)₃⁻) transmetalation_complex [Ar¹-Pd(II)L₂-Ar²] re_point transmetalation_complex->re_point Reductive Elimination re_point->pd0 product Ar¹-Ar² re_point->product tm_point->transmetalation_complex boron_reagent Ar²B(OH)₂ + Base boronate [Ar²B(OH)₃]⁻ boron_reagent->boronate boronate->tm_point

Sources

Application

Application Note: HPLC Analysis of 4-(Aminomethyl)-2-fluorobenzoic Acid and Its Derivatives

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Metabolism/Pharmacokinetics (DMPK) Professionals. Introduction & Analyte Profiling 4-(Aminomethyl)-2-fluorobenzoic acid is a highly polar, zwi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Metabolism/Pharmacokinetics (DMPK) Professionals.

Introduction & Analyte Profiling

4-(Aminomethyl)-2-fluorobenzoic acid is a highly polar, zwitterionic aromatic compound frequently utilized as a building block in pharmaceutical synthesis and peptidomimetic drug design. Structurally, it features a primary amine separated from the aromatic ring by a methylene bridge (-CH₂NH₂), an ortho-fluorinated carboxylic acid (-COOH), and a benzene core.

The Analytical Challenge: Causality of Chromatographic Behavior

The simultaneous presence of a basic aminomethyl group (pKa ~9.5) and an acidic carboxylic group (pKa ~3.0, lowered by the electron-withdrawing ortho-fluorine) renders the molecule zwitterionic at physiological pH.

  • Poor Retention: At neutral pH, the molecule is highly polar and elutes in the void volume of standard reversed-phase (RP) C18 columns.

  • Ionization Dynamics: Lowering the mobile phase pH to 2.0 suppresses the ionization of the carboxylic acid, but the primary amine remains fully protonated (cationic)[1].

  • Detection Limits: While the aromatic ring provides intrinsic UV absorbance (typically at 220–230 nm), trace-level bioanalysis often lacks sufficient sensitivity without derivatization[2].

To overcome these challenges, method development must pivot away from standard RP-HPLC toward Ion-Pairing Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , or Pre-column Derivatization [3]. For lipophilic derivatives (e.g., N-Boc-protected or esterified forms), standard RP-HPLC is recovered as the primary analytical mode.

Method Development Strategy

The selection of the chromatographic mode is dictated entirely by the state of the analyte (intact vs. protected) and the required limit of detection (LOD).

Workflow Start Analyte: 4-(Aminomethyl) -2-fluorobenzoic acid Type State of Analyte? Start->Type Intact Intact Zwitterion (Highly Polar) Type->Intact Unprotected Deriv Protected Derivative (e.g., N-Boc) Type->Deriv Protected HILIC HILIC Mode (Zwitterionic Column) Intact->HILIC High organic IP_RP Ion-Pairing RP-HPLC (0.1% TFA / PFPA) Intact->IP_RP High aqueous Derivatization Pre-column Derivatization (OPA/FMOC for UV/FL) Intact->Derivatization Trace analysis Std_RP Standard RP-HPLC (C18, Acidic pH) Deriv->Std_RP Lipophilic

Decision matrix for selecting the optimal HPLC mode based on analyte state.

The Mechanism of Ion-Pairing (IP)

When analyzing the intact zwitterion via RP-HPLC, an ion-pairing reagent such as Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) is added to the mobile phase. The anionic IP reagent electrostatically binds to the protonated aminomethyl group, forming a neutral, hydrophobic complex that successfully partitions into the C18 stationary phase.

Mechanism Analyte Protonated Amine (Analyte +) Complex Neutral Hydrophobic Ion-Pair Complex Analyte->Complex Electrostatic Binding IP Ion-Pairing Reagent (e.g., TFA -) IP->Complex Stationary C18 Stationary Phase (Retention) Complex->Stationary Hydrophobic Partitioning

Mechanism of ion-pairing chromatography for zwitterionic retention on C18 phases.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below is designed as a self-validating system . Analysts must run a System Suitability Test (SST) prior to sample acquisition. If the SST criteria (defined in Table 1) fail, the system is not in a state of control, and troubleshooting must occur before proceeding.

Protocol A: Ion-Pairing RP-HPLC for Intact 4-(Aminomethyl)-2-fluorobenzoic acid

Causality Insight: Because retention requires highly aqueous conditions (often <5% organic), standard C18 columns will suffer from "phase collapse" (ligand matting). An Aqueous C18 (AQ-C18) with polar embedded groups is mandatory[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.1).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: InertSustain AQ-C18 or equivalent (150 x 4.6 mm, 3 µm).

  • Equilibration: Flush the column with 100% Mobile Phase A for at least 20 column volumes (CV) to ensure complete saturation of the stationary phase with the TFA ion-pairing reagent.

  • Injection: Inject 5 µL of the standard solution (100 µg/mL in Mobile Phase A).

  • SST Validation: Verify that the tailing factor for the analyte peak is ≤ 1.5. Note: Tailing indicates secondary interactions between the primary amine and unendcapped surface silanols.

Protocol B: Standard RP-HPLC for N-Boc-Protected Derivatives

Causality Insight: The N-Boc protecting group neutralizes the basicity of the amine and adds significant lipophilicity. The molecule behaves as a simple aromatic carboxylic acid.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric acid.

    • Mobile Phase B: Methanol.

  • Column: Standard end-capped C18 (150 x 4.6 mm, 5 µm).

  • Execution: Run the gradient defined in Table 2. The low pH ensures the carboxylic acid is protonated (neutral), maximizing hydrophobic retention.

Protocol C: Pre-Column Derivatization (OPA) for Trace Bioanalysis

Causality Insight: For pharmacokinetic studies requiring high sensitivity, UV detection of the intact molecule is insufficient. o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative[5].

  • Reagent Prep: Dissolve 10 mg OPA in 1 mL methanol, add 10 µL 3-mercaptopropionic acid, and dilute to 10 mL with 0.4 M borate buffer (pH 10.2).

  • Derivatization: Mix 10 µL of sample with 10 µL of OPA reagent. Allow to react at room temperature for exactly 60 seconds.

  • Quenching/Injection: Immediately inject 5 µL into the HPLC system.

  • Detection: Set the Fluorescence Detector (FLD) to Excitation: 340 nm / Emission: 450 nm[3].

Quantitative Data & System Parameters

Table 1: Chromatographic Parameters & System Suitability Criteria
ParameterProtocol A (Intact Zwitterion)Protocol B (N-Boc Derivative)Protocol C (OPA Derivatized)
Column Type AQ-C18 (Polar embedded)Standard C18 (End-capped)Standard C18
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temp 30 °C40 °C40 °C
Detection UV at 225 nmUV at 235 nmFLD (Ex: 340nm, Em: 450nm)
SST: Tailing Factor ≤ 1.5≤ 1.2≤ 1.2
SST: %RSD (n=5) ≤ 2.0%≤ 1.0%≤ 3.0%
SST: Resolution > 2.0 (from void volume)> 3.0 (from impurities)N/A
Table 2: Gradient Profiles
Time (min)Protocol A (% B)Protocol B (% B)Protocol C (% B)
0.02%30%20%
5.02%30%40%
15.040%80%80%
18.040%80%80%
18.12%30%20%
25.02%30%20%

Troubleshooting & Optimization Insights

  • Retention Time Drift in Protocol A: Ion-pairing reagents like TFA dynamically alter the stationary phase. If retention times drift earlier, the column is losing its IP coating. Ensure the column is exclusively dedicated to IP methods and equilibrated with at least 20 CVs of mobile phase prior to the first injection.

  • Peak Tailing for the Intact Amine: If the tailing factor exceeds 1.5, it is highly probable that the primary amine is interacting with ionized residual silanols (Si-O⁻) on the silica support. Solution: Lower the mobile phase pH to strictly < 2.5 to fully protonate the silanols, or switch to a high-purity, exhaustively end-capped column.

  • Derivatization Instability in Protocol C: OPA derivatives are notoriously unstable and degrade within minutes. The autosampler must be programmed for in-needle or just-in-time derivatization to ensure the time between reaction and injection is precise and reproducible[3].

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from[Link]

  • Shimadzu Corporation. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from[Link]

  • Shimadzu Europa. Analytical Methods for Amino Acids. Retrieved from [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved from[Link]

  • GL Sciences. Changeable items in JP The Japanese Pharmacopoeia, 18th Edition Analysis of tranexamic acid. Retrieved from[Link]

Sources

Method

Application Note: 4-(Aminomethyl)-2-fluorobenzoic Acid as a Rigid Fluorinated Linker in PROTAC Development

Executive Summary Proteolysis Targeting Chimeras (PROTACs) are transformative heterobifunctional molecules that bridge a protein of interest (POI) with an E3 ubiquitin ligase, driving the POI toward proteasomal degradati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) are transformative heterobifunctional molecules that bridge a protein of interest (POI) with an E3 ubiquitin ligase, driving the POI toward proteasomal degradation[1]. Historically, the linker connecting these two ligands has been viewed as a passive spacer. However, recent advances in "linkerology" demonstrate that linker composition dictates the thermodynamics of ternary complex formation[2].

This application note provides a comprehensive guide to utilizing 4-(Aminomethyl)-2-fluorobenzoic acid (CAS: 771573-15-0)[3] as a rigid, fluorinated linker. By replacing highly flexible alkyl or PEG chains with this functionalized aromatic core, drug developers can minimize entropic penalties, improve cell permeability, and enhance the overall druggability of PROTAC molecules[4].

Mechanistic Rationale: The Case for Rigid Fluorinated Linkers

As a Senior Application Scientist, I strongly advocate for moving beyond default PEG linkers when optimizing lead degraders. The selection of 4-(Aminomethyl)-2-fluorobenzoic acid is driven by three causal factors:

  • Overcoming the Entropic Penalty: Flexible PEG linkers exist in thousands of microstates in solution. Forcing a flexible PROTAC into the highly ordered geometry of a POI-PROTAC-E3 ternary complex requires a massive entropic cost. The rigid benzene ring of this linker pre-organizes the molecule, restricting rotational degrees of freedom and significantly lowering the thermodynamic barrier to ternary complex formation[4].

  • The "Fluorine Effect" on Conformation and Metabolism: The insertion of a fluorine atom ortho to the carboxylic acid is not arbitrary. The strong stereoelectronic effects of fluorine restrict the dihedral angle of the adjacent amide bond (once formed), further rigidifying the trajectory of the E3 ligand. Additionally, the electron-withdrawing nature of fluorine lowers the pKa of the benzoic acid, facilitating easier activation during synthesis, while simultaneously protecting the aromatic ring from oxidative metabolism (e.g., CYP450-mediated hydroxylation).

  • Orthogonal Conjugation Handles: The molecule provides a primary amine (aminomethyl) and a carboxylic acid. These distinct functional groups allow for strictly controlled, sequential amide couplings, preventing the formation of undesired homodimers.

Physicochemical & Structural Profile

The following table summarizes the critical quantitative and structural data for this building block to aid in synthetic planning.

PropertyValue / Description
Chemical Name 4-(Aminomethyl)-2-fluorobenzoic acid
CAS Number 771573-15-0[3]
Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Topological Polar Surface Area (TPSA) 63.3 Ų (Optimal for cell permeability)
Coupling Handles Primary amine (-NH2), Carboxylic acid (-COOH)
Structural Role Rigid aromatic core, metabolic shield

Mechanism of Action

The diagram below illustrates the causal chain of events initiated by a PROTAC utilizing this rigid linker, culminating in target degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule (Fluorinated Linker) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ubiquitin Polyubiquitination Ternary->Ubiquitin Target Tagging Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Proteolysis

Fig 1. Mechanism of targeted protein degradation via PROTAC ternary complex formation.

Experimental Protocols: Sequential Conjugation Workflow

To ensure a self-validating and reproducible synthesis, the native zwitterionic linker must be N-Boc protected prior to use. This prevents intermolecular self-condensation (polymerization) during the activation of the carboxylic acid.

Phase 1: Preparation and E3 Ligand Coupling

Causality: We utilize HATU over standard EDC/NHS chemistry because the electron-withdrawing ortho-fluorine slightly reduces the nucleophilicity of the intermediate. HATU generates a highly reactive HOAt ester, driving the reaction to completion even with sterically hindered E3 ligands (e.g., VHL or CRBN derivatives).

  • Activation: Dissolve N-Boc-4-(aminomethyl)-2-fluorobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to allow the active ester to fully form.

  • Conjugation: Add the amine-bearing E3 Ligase Ligand (1.05 eq). Stir under an inert argon atmosphere for 2-4 hours.

  • Self-Validating Checkpoint: Quench a 10 µL aliquot in 50% MeCN/H2O and analyze via LC-MS. Do not proceed until the starting material peak is completely consumed and the [M+H]+ of the intermediate is dominant. Troubleshooting: A persistent starting material peak indicates moisture in the DMF; spike with an additional 0.5 eq of HATU.

Phase 2: Deprotection and POI Ligand Conjugation

Causality: The Boc group is removed using a highly acidic environment. The resulting carbocation must be scavenged to prevent side reactions with the electron-rich regions of the E3 ligand.

  • Deprotection: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 1 hour at room temperature.

  • Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of the free amine.

  • Second Conjugation: In a separate flask, activate the carboxylic acid-bearing POI Ligand (1.0 eq) with HATU (1.2 eq) and DIPEA (4.0 eq, extra base is required to neutralize the TFA salt) in DMF.

  • Final Coupling: Add the deprotected linker-E3 complex to the activated POI ligand. Stir for 4 hours.

Phase 3: Self-Validating Characterization
  • Purification: Isolate the final PROTAC using preparative reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

  • Validation: Confirm the architecture via High-Resolution Mass Spectrometry (HRMS) and 1H-NMR. Key NMR Signature: Look for the unique splitting pattern of the trisubstituted fluorinated aromatic ring (typically a doublet of doublets around 7.0-7.5 ppm) and the characteristic shift of the aminomethyl protons (singlet or doublet near 4.0-4.5 ppm depending on the adjacent amide conformation).

Synthetic_Workflow Start Boc-4-(Aminomethyl)- 2-fluorobenzoic acid Step1 Amide Coupling 1 (HATU, DIPEA, E3 Ligand) Start->Step1 Val1 LC-MS Validation (Check Mass & Purity) Step1->Val1 Step2 Boc Deprotection (TFA/DCM) Val1->Step2 If >95% pure Step3 Amide Coupling 2 (HATU, DIPEA, POI Ligand) Step2->Step3 Val2 Prep-HPLC & NMR (Final Validation) Step3->Val2 Final Purified PROTAC Val2->Final Yield & Characterization

Fig 2. Step-by-step synthetic workflow for integrating the fluorinated linker into a PROTAC.

References

  • "N/A,5-Benzyl-1-oxa-5-azaspiro[5]nonane-AccelaChem" (Contains Catalog Data for 4-(Aminomethyl)-2-fluorobenzoic Acid, CAS: 771573-15-0). Accela ChemBio. Available at:

  • "PROTAC linker, E3 Ligase Ligand-Linker". BroadPharm.
  • "Development of Inhibitors, Probes, and PROTAC Provides a Complete Toolbox to Study PARK7 in the Living Cell". PMC - National Institutes of Health.
  • "Discovery and mechanism verification of first-in-class hydrophobic tagging-based degraders of HBV core protein". PMC - National Institutes of Health.

Sources

Application

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-(Aminomethyl)-2-fluorobenzoic Acid

Abstract This comprehensive guide provides detailed protocols and expert insights for the application of 4-(aminomethyl)-2-fluorobenzoic acid in solid-phase synthesis (SPS). The unique structural features of this reagent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the application of 4-(aminomethyl)-2-fluorobenzoic acid in solid-phase synthesis (SPS). The unique structural features of this reagent, namely the aminomethyl and fluoro-substituted benzoic acid moieties, offer versatile handles for the construction of diverse molecular scaffolds, including peptide analogues and small molecule libraries such as benzimidazoles. This document outlines step-by-step procedures for resin functionalization, peptide elongation, and small molecule synthesis, emphasizing the rationale behind each experimental choice to ensure reproducibility and high-yield outcomes. The protocols are designed for researchers, scientists, and professionals in drug development engaged in the synthesis of novel chemical entities.

Introduction: The Versatility of 4-(Aminomethyl)-2-fluorobenzoic Acid in SPS

4-(Aminomethyl)-2-fluorobenzoic acid is a bifunctional building block of significant interest in solid-phase synthesis. Its utility stems from two key functionalities:

  • The Aminomethyl Group: This primary amine serves as a nucleophile or a point of attachment for standard Fmoc/Boc protection, allowing its incorporation into peptide chains using established solid-phase peptide synthesis (SPPS) methodologies.[1]

  • The Carboxylic Acid: This functional group enables covalent linkage to various amine-functionalized solid supports (resins), acting as an anchor for the subsequent synthesis.

  • The 2-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. This can be strategically exploited in certain synthetic transformations.

This guide will detail two primary applications: its use as a non-natural amino acid in peptide synthesis and as a foundational scaffold for the solid-phase synthesis of benzimidazole derivatives.

Core Principles and Experimental Considerations

Successful solid-phase synthesis hinges on the careful selection of resins, solvents, and reagents. The following considerations are paramount when working with 4-(aminomethyl)-2-fluorobenzoic acid.

2.1. Resin Selection

The choice of resin is dictated by the desired C-terminal functionality of the final product.

Resin TypeLinker TypeCleavage ConditionsC-Terminal ProductRecommended For
Rink Amide Resin Acid-labile95% TFACarboxamidePeptides, small molecules with C-terminal amides
Wang Resin Acid-labile95% TFACarboxylic AcidPeptides, small molecules with C-terminal acids
2-Chlorotrityl Chloride Resin Highly acid-labile1-5% TFA in DCMProtected Carboxylic AcidProtected peptide fragments, sterically hindered building blocks

For the protocols detailed herein, Rink Amide and Wang resins are primarily utilized due to their compatibility with standard Fmoc-based strategies and TFA cleavage.[2][3]

2.2. Solvent Selection

Proper resin swelling is critical for efficient diffusion of reagents.[4][5]

  • N,N-Dimethylformamide (DMF): The most common solvent for Fmoc-SPPS due to its excellent solvating properties for both the resin and protected amino acids.[5]

  • Dichloromethane (DCM): Used for resin washing and in some coupling and cleavage cocktails. It provides good swelling for polystyrene-based resins.[4][5]

  • N-Methyl-2-pyrrolidone (NMP): An alternative to DMF, sometimes used to disrupt peptide aggregation.[6]

2.3. Coupling Reagents

Efficient amide bond formation is the cornerstone of SPPS. Several reagents can be employed.

  • HATU/DIEA: A highly efficient and widely used coupling system that minimizes racemization.[3]

  • DIC/HOBt: A classic and cost-effective carbodiimide-based coupling method.[2]

  • PyBOP/DIEA: Another effective phosphonium-based coupling reagent.[7]

Protocol I: Incorporation of 4-(Aminomethyl)-2-fluorobenzoic Acid as a Peptide Building Block

This protocol describes the incorporation of Fmoc-protected 4-(aminomethyl)-2-fluorobenzoic acid into a peptide sequence on a Rink Amide resin.

3.1. Workflow Overview

sps_peptide_workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 Wash (DMF, DCM) Fmoc_Deprotect->Wash1 Couple_AA1 Couple First Fmoc-AA-OH Wash1->Couple_AA1 Wash2 Wash Couple_AA1->Wash2 Fmoc_Deprotect2 Fmoc Deprotection Wash2->Fmoc_Deprotect2 Wash3 Wash Fmoc_Deprotect2->Wash3 Couple_AmFBA Couple Fmoc-4-(aminomethyl)- 2-fluorobenzoic acid Wash3->Couple_AmFBA Wash4 Wash Couple_AmFBA->Wash4 Elongate Continue Peptide Elongation Wash4->Elongate Cleave Cleavage & Deprotection (TFA Cocktail) Elongate->Cleave Precipitate Precipitate & Purify Cleave->Precipitate

Caption: Workflow for peptide synthesis incorporating 4-(aminomethyl)-2-fluorobenzoic acid.

3.2. Materials and Reagents

ReagentConcentration/PuritySupplier
Rink Amide Resin (100-200 mesh)0.5-0.8 mmol/gCommercial Supplier
Fmoc-4-(aminomethyl)-2-fluorobenzoic acid>98%Commercial Supplier
Standard Fmoc-protected amino acids>98%Commercial Supplier
HATU>98%Commercial Supplier
N,N-Diisopropylethylamine (DIEA)Reagent GradeCommercial Supplier
PiperidineReagent GradeCommercial Supplier
Trifluoroacetic Acid (TFA)>99%Commercial Supplier
Triisopropylsilane (TIPS)>98%Commercial Supplier
Dichloromethane (DCM)HPLC GradeCommercial Supplier
N,N-Dimethylformamide (DMF)HPLC GradeCommercial Supplier

3.3. Step-by-Step Protocol

  • Resin Swelling: Place the Rink Amide resin (0.1 mmol scale) in a solid-phase synthesis vessel. Add DMF (5 mL) and allow the resin to swell for 1 hour with gentle agitation.[3][4]

  • Initial Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (5 mL) and agitate for 20 minutes to remove the Fmoc protecting group from the resin linker. Drain and repeat once for 5 minutes.[3][8]

  • Washing: Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove residual piperidine.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF (2 mL).

    • Add the activation mixture to the resin. Agitate for 2 hours at room temperature.

    • To confirm complete coupling, perform a Kaiser test.[5][7] If the test is positive (blue beads), continue coupling for another hour. If it remains positive, cap the unreacted amines with acetic anhydride.

  • Washing: Wash the resin as described in step 3.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled amino acid.

  • Washing: Repeat step 3.

  • Coupling of Fmoc-4-(aminomethyl)-2-fluorobenzoic acid:

    • In a separate vial, dissolve Fmoc-4-(aminomethyl)-2-fluorobenzoic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF (2 mL).

    • Add this activation mixture to the resin and agitate for 2-4 hours. The coupling of this building block may be slower due to its structure.

    • Confirm completion with a Kaiser test.

  • Peptide Elongation: Continue the synthesis by repeating steps 5-7 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection and washing, dry the resin under vacuum for at least 1 hour.[9]

    • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% water. (Caution: Work in a fume hood, TFA is highly corrosive) .[10]

    • Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.[10][11]

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether (40 mL).

    • A white precipitate of the crude peptide should form. Centrifuge, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide under vacuum. Purify using reverse-phase HPLC.

Protocol II: Solid-Phase Synthesis of a 2-Aryl-Benzimidazole Library

This protocol leverages 4-(aminomethyl)-2-fluorobenzoic acid as a scaffold, adapting a known method for benzimidazole synthesis on a solid support.[2] The aminomethyl group is used to attach to the resin, while the fluoro-aromatic ring participates in the key transformations.

4.1. Synthetic Strategy Overview

sps_benzimidazole_workflow Resin Wang Resin Swell Swell Resin (DMF) Resin->Swell Couple_Linker Couple Fmoc-4-(aminomethyl)- 2-fluorobenzoic acid Swell->Couple_Linker Wash1 Wash Couple_Linker->Wash1 Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotect Wash2 Wash Fmoc_Deprotect->Wash2 Nitro_Arylation SNAr with 4-fluoro-3-nitrobenzoic acid Wash2->Nitro_Arylation Wash3 Wash Nitro_Arylation->Wash3 Reduction Nitro Reduction (SnCl2) Wash3->Reduction Wash4 Wash Reduction->Wash4 Cyclize Cyclocondensation with Aldehyde (Ar-CHO) Wash4->Cyclize Wash5 Wash Cyclize->Wash5 Cleave Cleavage (TFA) Wash5->Cleave Purify Purify Product Cleave->Purify

Caption: Solid-phase synthesis of a benzimidazole library.

4.2. Step-by-Step Protocol

  • Resin Functionalization:

    • Swell Wang resin (0.1 mmol) in DMF.

    • Couple Fmoc-4-(aminomethyl)-2-fluorobenzoic acid (4 eq.) to the resin using DIC (4 eq.) and a catalytic amount of DMAP (0.1 eq.) in DMF overnight.[2]

    • Wash the resin thoroughly with DMF, DCM, and DMF.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF as described in Protocol I, step 2. Wash the resin.

  • Nucleophilic Aromatic Substitution (SNAr):

    • To the deprotected amine on the resin, add a solution of 4-fluoro-3-nitrobenzoic acid (5 eq.) and DIEA (10 eq.) in NMP.[2]

    • Agitate the reaction at room temperature for 18 hours. The fluorine on the 4-fluoro-3-nitrobenzoic acid is activated for displacement.

    • Wash the resin with NMP, DMF, and DCM.

  • Nitro Group Reduction:

    • Prepare a solution of 3 M Tin(II) chloride (SnCl₂) in NMP.

    • Add this solution to the resin and agitate for 16 hours to reduce the nitro group to an amine, forming the o-phenylenediamine precursor on the solid support.[2]

    • Wash the resin thoroughly with NMP, DMF, and DCM.

  • Cyclocondensation and Oxidation:

    • To the resin-bound o-phenylenediamine, add a solution of the desired aromatic aldehyde (Ar-CHO, 5 eq.) in DMF.

    • Allow the reaction to proceed for 18-24 hours. The oxidative cyclocondensation can often be achieved by exposure to air.[2] For more robust oxidation, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be added.[2]

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage:

    • Cleave the benzimidazole derivative from the Wang resin using a solution of 50% TFA in DCM for 30 minutes.[2]

    • Collect the filtrate and precipitate the product in cold diethyl ether as described previously.

    • Purify the final product via HPLC.

Troubleshooting and Expert Recommendations

  • Incomplete Coupling: If a Kaiser test remains positive, double-couple the amino acid. For sterically hindered couplings, switching to a more potent coupling reagent like HATU or allowing the reaction to proceed overnight may be necessary.

  • Aggregation: For long or hydrophobic peptide sequences, aggregation can hinder synthesis. Using NMP as a solvent or incorporating pseudoproline dipeptides can disrupt secondary structure formation on the resin.[12]

  • Side Reactions during Cleavage: The choice of scavengers in the TFA cocktail is crucial. For peptides containing tryptophan, methionine, or cysteine, scavengers like TIPS, water, and ethanedithiol (EDT) are essential to prevent alkylation of these sensitive residues.[9][11]

  • Low Cleavage Yield: Ensure the resin is thoroughly dried before adding the cleavage cocktail, as water can interfere with the reaction. For very acid-stable linkers, cleavage time may need to be extended.

Conclusion

4-(Aminomethyl)-2-fluorobenzoic acid is a highly adaptable reagent for solid-phase synthesis. By leveraging standard Fmoc-SPPS techniques, it can be seamlessly integrated into peptide backbones or utilized as a foundational scaffold for constructing complex small molecule libraries. The protocols provided herein offer a robust framework for its application, and the underlying chemical principles discussed should empower researchers to further innovate and adapt these methods for their specific synthetic goals.

References

  • Hermann, T. Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Org. Lett. 2003, 5 (16), 2789–2791. [Link]

  • Tomita, K., et al. Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers. 2007, 88(2), 272-8. [Link]

  • Fairweather, R., et al. Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Org. Biomol. Chem. 2022, 20(45), 8962-8966. [Link]

  • Lebl, M., et al. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Chemistry – A European Journal. 2018, 24(59), 15839-15846. [Link]

  • Akamatsu, H., et al. New efficient route for solid-phase synthesis of benzimidazole derivatives. J. Comb. Chem. 2002, 4(5), 475-83. [Link]

  • Dick, F. Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • Vapourtec Ltd. Application Note 72: Cleaving peptides in flow. [Link]

  • EMD Millipore Corporation. Fmoc Resin Cleavage and Deprotection. [Link]

  • El Rayes, S. M., et al. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. 2025, 49(1), 21-32. [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • Ferraz, R., et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. 2024, 29(6), 1429. [Link]

  • Alapour, S., et al. Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation. Frontiers in Chemistry. 2018, 6, 588. [Link]

  • Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. 2006, 33(3), 239-54. [Link]

  • Cernătescu, C., et al. SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Bulletin of the Polytechnic Institute of Iasi. 2014, 60(2), 17-24. [Link]

  • Song, A., et al. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters. 2004, 14(1), 161-165. [Link]

  • Vapourtec Ltd. Solid-phase peptide synthesis: a continuous flow approach. [Link]

  • El-Faham, A., et al. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules. 2024, 29(23), 5439. [Link]

  • Beyermann, M., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. 2007, 2, 2167-2181. [Link]

  • Bofill, J.M., et al. Solid-phase peptide synthesis. RSC Advances. 2014, 4(79), 42099-42118. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling with Fluorinated Benzoic Acids

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling (SMC) of fluorinated substrates. While fluorine substitution is highly desirable in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling (SMC) of fluorinated substrates. While fluorine substitution is highly desirable in drug development for modulating metabolic stability and lipophilicity, it introduces severe electronic and steric liabilities into synthetic workflows. Fluorinated benzoic acids disrupt the standard catalytic cycle by either accelerating undesired side reactions or sequestering the palladium catalyst.

This guide provides a mechanistic framework to diagnose, troubleshoot, and overcome the specific failure modes associated with these challenging substrates.

Diagnostic Workflow

G Start Low Yield Detected: Fluorinated SMC Check Identify the Fluorinated Partner Start->Check Boronic Fluorinated Boronic Acid Check->Boronic Halide Fluorinated Halo-Benzoic Acid Check->Halide Mech1 Mechanism: Rapid Protodeboronation Boronic->Mech1 Mech2 Mechanism: Catalyst Poisoning & Sterics Halide->Mech2 Fix1 Action: Use MIDA/BF3K Salts & Mild Base (KF) Mech1->Fix1 Fix2 Action: Protect COOH or Use RuPhos/XPhos Mech2->Fix2

Diagnostic workflow to resolve low yield in fluorinated Suzuki-Miyaura cross-couplings.

Troubleshooting FAQs

Q1: My LC-MS shows complete consumption of the fluorinated phenylboronic acid, but I only see the defluorinated/deboronated arene (e.g., fluorobenzene) and unreacted aryl halide. What is happening? Mechanistic Causality: You are observing protodeboronation , a well-known undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[1]. The highly electronegative fluorine atoms—especially in the ortho or meta positions—increase the acidity of the boronic acid and heavily polarize the C-B bond[2]. Under the standard basic conditions (e.g., aqueous Na₂CO₃ or NaOH) required to form the active boronate species, this polarized bond undergoes rapid protonolysis before the turnover-limiting transmetalation step can occur[3]. Polyfluorinated boronic acids are notoriously susceptible to this degradation[4]. Corrective Action:

  • Shift the Equilibrium: Abandon free boronic acids. Use slow-release boron species such as potassium trifluoroborates ( R-BF3​K ) or MIDA boronates[5][6]. These derivatives slowly hydrolyze in situ, keeping the concentration of the reactive (and unstable) free boronic acid extremely low, thereby outcompeting the protodeboronation pathway.

  • Modify the Base: Switch to anhydrous, milder bases like CsF or KF, and lower the reaction temperature.

Q2: I am coupling a bromo-fluorobenzoic acid (electrophile) with a standard boronic acid. The reaction stalls at 10% conversion and palladium black precipitates. Why? Mechanistic Causality: The failure is twofold: catalyst deactivation and pH disruption . First, the free carboxylic acid moiety neutralizes the base, preventing the formation of the critical boronate complex required for transmetalation. Second, the carboxylate anion can act as a bidentate ligand, strongly coordinating to the Pd(II) intermediate after oxidative addition. This forms an off-cycle, stable palladium-carboxylate complex that refuses to undergo transmetalation. The precipitation of palladium black indicates that the starved catalyst is undergoing premature reductive elimination, crashing out as inactive Pd(0). Corrective Action:

  • Esterification: The most robust solution is to pre-protect the benzoic acid as a methyl or tert-butyl ester, effectively removing the acidic proton and the coordinating ability of the carboxylate.

  • Ligand Sterics: If you must couple the free acid, use at least 3.0 equivalents of base (to fully deprotonate the acid and activate the boron). Employ bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or RuPhos[7]. The extreme steric bulk of these Buchwald ligands prevents the carboxylate from adopting a stable bidentate coordination geometry around the palladium center.

Q3: Does the position of the fluorine atom on the benzoic acid ring dictate the reaction efficiency? Mechanistic Causality: Absolutely. An ortho-fluorine atom introduces severe steric hindrance around the reaction center, impeding both the oxidative addition of the halide and the subsequent transmetalation[2]. Furthermore, the strong localized inductive effect of an ortho-fluorine can destabilize the transition state. Conversely, a para-fluorine primarily exerts an electron-withdrawing inductive effect across the ring, which actually accelerates oxidative addition by lowering the electron density of the C-X bond, though it may slightly slow the final reductive elimination step. Corrective Action: For ortho-fluorinated substrates, increase the catalyst loading (e.g., 5 mol% Pd) and utilize highly active precatalysts (e.g., Buchwald Generation 3 or 4 palladacycles) that ensure a high concentration of the active mono-ligated Pd(0) species[3].

Quantitative Data: Optimization Parameters

To streamline your optimization process, the following table summarizes the proven conditions for overcoming specific fluorinated substrate challenges:

Substrate ChallengePrimary Failure ModeRecommended Catalyst / LigandOptimal BaseSolvent SystemExpected Yield Improvement
Polyfluorinated Boronic Acid Rapid ProtodeboronationPd(dppf)Cl₂ or Pd(OAc)₂ / SPhosKF or CsF (Mild)Toluene/H₂O (10:1)+40-60% vs. Na₂CO₃
Free Bromo-Fluorobenzoic Acid Catalyst Poisoning / pH DropPd₂dba₃ / XPhos or RuPhosK₃PO₄ (3.0+ equiv)1,4-Dioxane / H₂O+50-70% vs. PPh₃
Ortho-Fluorinated Halide Steric HindranceBuchwald Gen 3 PalladacycleK₂CO₃THF or Dioxane+30-50% vs. Pd(PPh₃)₄
Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Protodeboronation-Prone Fluorinated Boronic Acids Principle: Utilizing potassium trifluoroborate salts to enable slow-release transmetalation, mitigating protodeboronation.

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, add the aryl halide (1.0 equiv), the fluorinated potassium aryltrifluoroborate salt (1.1 equiv), and anhydrous Cs₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%)[6].

  • Solvent Introduction: Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.25 M concentration). Causality note: The small amount of water is critical to slowly hydrolyze the trifluoroborate into the active boronic acid in situ.

  • Reaction & Validation: Seal the flask and heat to 80 °C with vigorous stirring for 12–24 hours. Monitor the reaction via LC-MS. The slow release of the boronic acid should result in a steady formation of the product without the appearance of the defluorinated arene byproduct. If protodeboronation is still observed, lower the temperature to 60 °C.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Direct Coupling of Free Bromo-Fluorobenzoic Acids Principle: Overcoming carboxylate coordination and steric hindrance using bulky biaryl phosphine ligands and excess base.

  • Preparation: To a reaction vial, add the bromo-fluorobenzoic acid (1.0 equiv), the coupling boronic acid (1.5 equiv), and K₃PO₄·H₂O (3.5 equiv). Causality note: The excess base is mandatory to neutralize the carboxylic acid and still leave enough basicity to facilitate transmetalation.

  • Catalyst Addition: Add Pd(OAc)₂ (1 mol%) and XPhos (2 mol%)[7].

  • Solvent Introduction: Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M).

  • Reaction & Validation: Purge the vial with nitrogen for 5 minutes. Seal and heat to 80 °C for 16 hours. Monitor via LC-MS to ensure complete consumption of the aryl halide. If unreacted halide remains after 16 hours, spike with an additional 0.5 mol% Pd(OAc)₂.

  • Workup (Critical Step): Cool the mixture. Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the coupled benzoic acid product, ensuring it partitions into the organic phase. Extract with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and purify via recrystallization or reverse-phase chromatography.

References
  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides Source: Beilstein Journals URL:4

  • Protodeboronation Source: Wikipedia URL:1

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:5

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (ACS) URL:7

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: MDPI URL:2

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates Source: PMC (NIH) URL:3

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: The Journal of Organic Chemistry (ACS) URL:6

Sources

Optimization

Technical Support Center: Optimizing Boc Deprotection of Aminomethylbenzoic Acids

Welcome to the technical support center for optimizing reaction conditions for the tert-butyloxycarbonyl (Boc) deprotection of aminomethylbenzoic acids. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reaction conditions for the tert-butyloxycarbonyl (Boc) deprotection of aminomethylbenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this common yet critical transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the lab.

Introduction: The Importance of Selective Deprotection

Aminomethylbenzoic acids are valuable building blocks in medicinal chemistry, often serving as rigid scaffolds or linkers in complex molecular architectures. The Boc protecting group is a workhorse for the temporary masking of the amine functionality due to its general stability and facile, acid-labile removal.[1][2][3] However, achieving clean, high-yielding deprotection without compromising other sensitive functional groups requires a careful consideration of reaction parameters. This guide will provide the in-depth knowledge needed to master this reaction.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted to help you quickly diagnose and solve problems at the bench.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material even after the standard reaction time.[4]

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The aminomethylbenzoic acid system can be less reactive than simple aliphatic or benzylic amines. The electron-withdrawing nature of the benzoic acid moiety can slightly decrease the basicity of the amine, making protonation less favorable.[4]

    • Solution 1: Increase Acid Stoichiometry. For reactions using neat Trifluoroacetic acid (TFA) in Dichloromethane (DCM), increasing the volume percentage of TFA (e.g., from 20% to 50%) can accelerate the reaction.[5][6] For reactions with HCl in dioxane, ensure you are using a sufficient excess (typically 4-10 equivalents).[7][8]

    • Solution 2: Switch to a Stronger Acid System. If TFA/DCM is proving ineffective, 4M HCl in 1,4-dioxane is a stronger and often faster alternative.[9][10][11]

  • Poor Substrate Solubility: If your aminomethylbenzoic acid derivative is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and inefficient.[4][12]

    • Solution: Modify the Solvent System. While DCM is standard for TFA deprotections, a small amount of a co-solvent like methanol might be necessary to fully dissolve the substrate when using HCl/dioxane.[7] Be mindful that protic solvents can sometimes alter reaction pathways.[4]

  • Steric Hindrance: Bulky substituents on the aromatic ring or near the aminomethyl group can impede the approach of the acid.[4][9]

    • Solution: Increase Reaction Time and/or Temperature. While most Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require prolonged reaction times (4-8 hours or even overnight).[7] Gentle heating (e.g., to 40 °C) can also be effective, but must be used cautiously if other acid-sensitive groups are present.[4][7]

Issue 2: Formation of a +56 amu Side Product (tert-Butylation)

Symptom: Mass spectrometry reveals a significant side product with a mass corresponding to your desired product + 56 atomic mass units.

Cause: This is a classic sign of tert-butylation.[12] The mechanism of acid-catalyzed Boc deprotection generates a stable tert-butyl cation.[1][13][14] This reactive electrophile can then alkylate nucleophilic sites on your molecule, most commonly the electron-rich aromatic ring of the benzoic acid.[9][15]

Solutions:

  • Employ Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[9][16]

    • Recommended Scavengers:

      • Triisopropylsilane (TIPS) or Triethylsilane (TES): Highly effective at reducing the tert-butyl cation.[4][12]

      • Thioanisole: Another excellent choice, particularly if your molecule also contains other potentially sensitive groups.[4][15]

      • Water: A small amount of water can also act as a scavenger.[12]

Issue 3: Degradation of Other Acid-Sensitive Functional Groups

Symptom: You observe the cleavage of other protecting groups (e.g., tert-butyl esters, trityl groups) or degradation of sensitive moieties on your molecule.[4][12]

Potential Causes & Solutions:

  • Excessively Harsh Conditions: Standard TFA or HCl conditions may be too strong for delicate substrates.[4][7]

    • Solution 1: Milder Acidic Methods. Consider using milder, alternative deprotection reagents. A system of oxalyl chloride in methanol generates HCl in situ and can be very effective at room temperature.[7][12][17] Aqueous phosphoric acid has also been reported as a milder alternative.[2][12]

    • Solution 2: Lewis Acids. Lewis acids like zinc bromide (ZnBr₂) can facilitate Boc deprotection under conditions that may be orthogonal to certain Brønsted acid-labile groups.[12][18]

    • Solution 3: Thermal Deprotection. For extremely sensitive substrates, thermal deprotection, either in a high-boiling solvent or under continuous flow conditions, can remove the Boc group without any acid.[12][19][20] This method offers excellent chemoselectivity.[20]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?

A1: The deprotection proceeds via a well-established mechanism.[1][21] First, the carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).[1][13][14] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[1][14][21] The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[1][13][14] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[13][21]

Q2: How can I effectively monitor the progress of my deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is the quickest and most common method.[4][22] The deprotected aminomethylbenzoic acid product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining the TLC plate with ninhydrin is highly recommended, as it produces a distinct color (usually purple or yellow) with the newly formed primary amine, providing definitive confirmation of deprotection.[4][7] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for monitoring the disappearance of the starting material and the appearance of the product peak with the expected mass.[9][22]

Q3: I've finished the reaction. What is the best way to work up and isolate my product?

A3: The workup procedure depends on the acid used and the desired final form of the product.

  • For TFA/DCM: The most common procedure is to remove the DCM and excess TFA in vacuo.[5][21] Residual TFA can be challenging to remove completely and can be azeotroped with toluene or isopropanol.[7] If the free amine is desired, the residue is dissolved in an organic solvent (like ethyl acetate) and washed with a mild base such as saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the TFA salt.[21] Be cautious, as this will generate CO₂ gas.[21]

  • For HCl/Dioxane: Often, the hydrochloride salt of the product will precipitate directly from the reaction mixture.[7] The solid can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove any organic impurities.[7][8]

Q4: Should I be concerned about genotoxic impurities with Boc deprotection?

A4: Yes, this is a valid concern in drug development. The generated tert-butyl cation can react with counter-ions (like halides) to form potential genotoxic impurities (PGIs), such as tert-butyl chloride.[15] It is generally advisable to place Boc deprotection steps early in a synthetic sequence to ensure any such impurities are removed during subsequent purification steps.[15] The use of scavengers can also mitigate this risk by trapping the cation before it can react with other species.[15]

Comparative Summary of Standard Deprotection Conditions

ParameterTFA / DCM4M HCl / Dioxane
Reagents Trifluoroacetic acid, Dichloromethane4M Hydrogen Chloride in 1,4-Dioxane
Typical Conc. 20-50% v/v TFA in DCM[6][9]4-10 equivalents of HCl[8]
Temperature 0 °C to Room Temperature[6]Room Temperature[7]
Typical Time 1-4 hours[6][21]30 minutes - 2 hours[10]
Work-up Evaporation, optional basic wash[21]Often precipitation, filtration[7]
Pros High solubility, volatile reagentsOften faster, crystalline salt product
Cons Difficult to remove all TFA, can be harshDioxane is a less desirable solvent

Key Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM[7][21]
  • Dissolve the Boc-protected aminomethylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1-0.2 M).

  • If required, add a scavenger such as Triisopropylsilane (TIPS) (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) (typically a 1:1 v/v mixture with DCM).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC (staining with ninhydrin) until the starting material is consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • The resulting TFA salt can be used directly or neutralized by dissolving in an appropriate solvent and washing with saturated NaHCO₃ solution.

Protocol 2: Deprotection using 4M HCl in Dioxane[7][8]
  • To a stirred solution of the Boc-protected aminomethylbenzoic acid (1.0 eq) in a minimal amount of 1,4-dioxane, add a solution of 4M HCl in 1,4-dioxane (5.0 eq).

  • Stir the mixture at room temperature. The deprotection is often rapid, and the hydrochloride salt may begin to precipitate.

  • Monitor the reaction by TLC. The reaction is typically complete in 30-60 minutes.

  • Upon completion, the product can be isolated by filtering the precipitated solid and washing with cold diethyl ether.

  • Alternatively, the solvent can be removed in vacuo, and the resulting solid triturated with diethyl ether and filtered.

Visualizing the Process

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ H_plus H⁺ (from TFA/HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tBu⁺ Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ tBu_cation tert-Butyl Cation Side_Reaction tert-Butylated Side Product tBu_cation->Side_Reaction Alkylation Amine_Salt Amine Salt (Product) Free_Amine->Amine_Salt + H⁺ CO2 CO₂

Caption: Acid-catalyzed mechanism of Boc deprotection.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Deprotection Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Side_Products Side Products Observed? (+56 amu) Workup->Side_Products Increase_Acid Increase Acid Conc. or Time/Temp Incomplete->Increase_Acid Add_Scavenger Add Scavenger (TIPS, Thioanisole) Side_Products->Add_Scavenger Yes Add_Scavenger->Start Re-run Reaction Increase_Acid->Monitor Change_Reagent Consider Milder/ Stronger Conditions Increase_Acid->Change_Reagent

Caption: A logical workflow for troubleshooting Boc deprotection.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • University of Kentucky. (2020, June 23). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Racemization in Peptide Couplings

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent racemization during peptide synthesis, with a particu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent racemization during peptide synthesis, with a particular focus on the role of benzoic acid derivatives and related compounds. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of racemization in peptide synthesis.

Q1: What is racemization in the context of peptide synthesis?

A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction. This process converts a pure L- or D-enantiomer into a mixture of both.[1][2] In peptide synthesis, this results in the formation of diastereomeric peptides, which are often difficult to separate from the desired product and can have drastically different biological activities.[1][2]

Q2: Why is preventing racemization so critical?

A: The biological function of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the chirality of its constituent amino acids. Even minute quantities of a diastereomeric impurity can reduce a peptide's therapeutic efficacy, alter its binding affinity, or lead to unpredictable off-target effects.[1][2] Maintaining chiral purity is therefore paramount for synthesizing functionally reliable and safe peptide-based therapeutics.

Q3: Which amino acids are most susceptible to racemization?

A: While any chiral amino acid (all except glycine) can racemize, some are notoriously prone to it under typical synthesis conditions. The most susceptible are:

  • Histidine (His): The side chain's imidazole ring can act as a base, catalyzing the racemization process.[1][3]

  • Cysteine (Cys): The thiol group in the side chain can promote racemization.[1][2][4]

  • Serine (Ser): This amino acid is also known to be problematic under certain conditions.[1][2][5]

Q4: What are the primary chemical mechanisms behind racemization?

A: There are two principal pathways for racemization during the activation and coupling steps.[2][5][6][7][8]

  • Oxazolone (Azlactone) Formation (Predominant Pathway): The activated carboxyl group of the N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is easily abstracted by a base. The resulting achiral enolate can be re-protonated from either face, leading to a mixture of L- and D-isomers.[2][7][8][9][10]

  • Direct Enolization (Direct α-Proton Abstraction): A base can directly abstract the α-proton from the activated amino acid intermediate, forming an enolate. Subsequent reprotonation leads to racemization.[2][7][8][11]

The formation of the oxazolone intermediate is generally considered the most significant contributor to racemization during peptide synthesis.[2][8][9]

Racemization Mechanisms cluster_0 Desired Pathway: Peptide Bond Formation cluster_1 Undesired Pathway 1: Oxazolone Formation cluster_2 Undesired Pathway 2: Direct Enolization Peptide_Bond Peptide Bond (L-Peptide) Activated L-AA Activated L-AA Activated L-AA->Peptide_Bond + H-Peptide-Resin (Fast Coupling) Oxazolone Oxazolone Activated L-AA->Oxazolone Intramolecular Cyclization Enolate Enolate Activated L-AA->Enolate + Base (Direct α-Proton Abstraction) Racemized_AA Racemized (L/D Mixture) Oxazolone->Racemized_AA + Base (α-Proton Abstraction) Racemized_Direct Racemized (L/D Mixture) Enolate->Racemized_Direct Reprotonation

Diagram 1: Competing pathways during amino acid activation.

The Role of Benzoic Acid Derivatives

A common point of confusion is the role of "benzoic acid" in preventing racemization. While benzoic acid itself is not a standard anti-racemization additive , its derivatives are among the most critical tools we have to suppress it.

  • Key Additives (Benzotriazoles): The most famous and effective additives are derivatives of benzotriazole, such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) .[4][12] These reagents function by intercepting the highly reactive activated amino acid (e.g., the O-acylisourea intermediate formed by carbodiimides) to generate an active ester.[12] This HOBt or HOAt active ester is more stable than the initial intermediate, which curtails the formation of the problematic oxazolone, yet it remains sufficiently reactive to couple efficiently with the N-terminal amine of the peptide chain.[1][12]

  • Modern Alternatives: Newer additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) serve the same mechanistic purpose as HOBt/HOAt but offer a superior safety profile, as benzotriazole derivatives can be explosive.[6][12][13]

  • Other Derivatives in Synthesis: It is worth noting that other derivatives of benzoic acid have specialized roles in peptide synthesis. For instance, 2-nitrobenzyl groups (derived from 2-nitrobenzoic acid) are used as photolabile linkers for cleaving peptides from resin under mild UV light.[14]

Troubleshooting Guide: Diagnosing & Solving Racemization

This section provides a systematic approach to troubleshooting when you detect diastereomeric impurities in your product.

Issue: Significant Racemization Detected in the Final Peptide Product

This is the most common scenario. Follow these steps to diagnose the cause.

Step 1: Review Your Coupling Reagents and Additives

The choice of coupling chemistry is the most critical factor influencing racemization.[8]

  • Diagnosis: Are you using a carbodiimide reagent (e.g., DCC, DIC, EDC) without an additive? This is a primary cause of racemization.[1][8] While efficient, onium salts (HBTU, HATU, PyBOP) can also cause racemization, particularly with sensitive amino acids or suboptimal base selection.[1]

  • Solution:

    • Always use an additive with carbodiimides. The gold standard is a 1:1:1 ratio of Amino Acid:DIC:Oxyma or Amino Acid:DIC:HOBt.[1][6][12][13]

    • For sensitive couplings, consider a reagent known for low racemization potential, such as 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[15]

Step 2: Evaluate the Base

The base facilitates the coupling reaction but can also accelerate racemization.

  • Diagnosis: Are you using a strong, sterically unhindered base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA)? These bases are very effective at abstracting the α-proton, promoting both oxazolone and enolization pathways.[1][5]

  • Solution:

    • Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative. For highly sensitive couplings, the use of 2,4,6-collidine (TMP) is recommended as it is even less likely to cause racemization.[5][6]

    • Optimize base concentration. Use the minimum amount of base required for the reaction to proceed efficiently. Typically, 1.5-2 equivalents are sufficient.[1]

Step 3: Assess Reaction Conditions (Temperature & Time)
  • Diagnosis: Are you performing couplings at elevated temperatures (e.g., with microwave assistance) or for extended periods? Higher temperatures and longer activation times increase the rate of racemization.[1][16]

  • Solution:

    • Lower the reaction temperature. Perform the coupling at 0°C or room temperature.

    • Minimize pre-activation time. Add the coupling reagent (e.g., DIC) to the amino acid/additive mixture immediately before adding it to the resin. Prolonged pre-activation allows more time for the oxazolone to form.[3][16]

Troubleshooting Workflow
Diagram 2: A logical workflow for troubleshooting racemization.
Data Summary: Impact of Reagents on Racemization

The following table summarizes the relative risk of racemization associated with common coupling conditions. Actual percentages can vary significantly based on the specific amino acid, sequence, and solvent.

Coupling ReagentAdditiveBaseRelative Racemization RiskRationale
DIC / DCCNoneDIPEAVery High Forms a highly reactive O-acylisourea intermediate prone to oxazolone formation, exacerbated by a strong base.[1][8]
DIC / DCCHOBt / HOAtDIPEAModerate Additive intercepts the O-acylisourea but the strong base can still promote racemization.[1][12]
DIC / DCCOxymaPureNMM / CollidineLow Optimal combination of a safe, effective additive and a sterically hindered, weaker base.[6][13]
HATUNoneDIPEAModerate-Low Forms a less-reactive HOAt ester in situ, but the strong base can still be problematic for sensitive residues.[8]
DEPBTNoneNMM / CollidineVery Low Reagent is specifically designed for remarkable resistance to racemization, even in challenging couplings.[15]

Experimental Protocols

Protocol 1: Standard Low-Racemization Coupling (SPPS)

This protocol using DIC/Oxyma is a robust starting point for minimizing racemization in routine Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][16]

  • Deprotection: Swell the resin-bound peptide in DMF. Treat with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate reaction vessel, dissolve 3-5 equivalents of the Nα-Fmoc-protected amino acid and 3-5 equivalents of OxymaPure in DMF.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC) to the mixture.

    • Immediately add the activation mixture to the washed resin. Do not allow for a prolonged pre-activation period.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring & Washing: Perform a Kaiser test to confirm reaction completion. Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Quantifying Racemization by Chiral HPLC

This protocol provides a general method to determine the percentage of D-isomer in a synthetic peptide after synthesis and cleavage.[17][18]

  • Peptide Hydrolysis:

    • Accurately weigh 1-2 mg of the purified, lyophilized peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation:

    • After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

    • Re-dissolve the resulting amino acid mixture in a suitable buffer (e.g., 0.1 M sodium bicarbonate).

  • Derivatization (Marfey's Method):

    • To the amino acid solution, add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.

    • Incubate at 40°C for 1 hour to form diastereomeric derivatives.

    • Quench the reaction with 2N HCl.

  • Chiral HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase C18 HPLC column.

    • Separate the L-D and L-L diastereomers using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution at 340 nm.

  • Quantification: Integrate the peak areas for the L-L (desired) and L-D (racemized) diastereomers. The percentage of racemization is calculated as: [% D-Isomer] = [Area(L-D) / (Area(L-L) + Area(L-D))] * 100.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

  • Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis. PubMed. Available at: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. (2023). Available at: [Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. Available at: [Link]

  • Synthesis of Peptides. Thieme Chemistry. Available at: [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. (1971). Available at: [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. CEM Corporation. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. (2023). Available at: [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. (2001). Available at: [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. Available at: [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. (2022). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 4-(Aminomethyl)-2-fluorobenzoic Acid Coupling Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the removal of comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the removal of common coupling reagents and their byproducts from reactions involving 4-(aminomethyl)-2-fluorobenzoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Introduction: The Challenge of Purity

4-(Aminomethyl)-2-fluorobenzoic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules through amide bond formation. The success of these syntheses hinges not only on the coupling reaction itself but also on the effective removal of excess reagents and byproducts. These impurities can interfere with subsequent steps, complicate analytical characterization, and compromise the biological activity of the final compound. This guide is structured to address the specific challenges posed by the most common classes of coupling reagents.

Section 1: Carbodiimide-Mediated Couplings (DCC & EDC)

Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses for amide bond formation.[1] They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate.[2] However, their byproducts have vastly different properties, dictating distinct purification strategies.

Frequently Asked Questions (FAQs)

Question 1: I ran a DCC coupling and now have a significant amount of a white solid that won't dissolve and is difficult to filter. What is it and how can I get rid of it?

Answer: This white solid is almost certainly N,N'-dicyclohexylurea (DCU), the primary byproduct of DCC-mediated reactions.[2][3] DCU is notoriously problematic due to its very low solubility in most common organic solvents, including dichloromethane (DCM), ethyl acetate, and acetonitrile.[4][5] This poor solubility is why it precipitates from the reaction mixture, but its often fine, powdery nature can make filtration slow and inefficient.[6]

Recommended Solutions:

  • Initial Filtration: The first step is always to filter the reaction mixture to remove the bulk of the DCU.[7][8] For very fine precipitates that clog the filter, using a pad of Celite® (diatomaceous earth) over the filter paper can significantly improve the filtration speed and efficiency.[6][7]

  • Solvent Selection & Precipitation: If DCU remains, you can concentrate the filtrate and redissolve the crude product in a minimal amount of a solvent where your desired product is soluble but DCU is not, such as cold ethyl acetate or acetonitrile, and then filter again.[5][9]

  • Column Chromatography: For trace amounts of DCU that persist, silica gel chromatography is a reliable final purification step.[5]

Question 2: My EDC-mediated reaction is complete, but after removing the solvent, my crude product is contaminated with a very polar impurity. How should I approach the workup?

Answer: The key advantage of using EDC is that both the reagent itself and its corresponding urea byproduct are water-soluble.[7][10][11] This makes their removal significantly more straightforward than DCU. The polar impurity you are observing is the N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct.

Recommended Solution: Aqueous Workup

A standard aqueous liquid-liquid extraction is highly effective.[12][13] This process not only removes the urea byproduct but also unreacted starting materials and additives like 1-Hydroxybenzotriazole (HOBt).

Workflow for Standard Aqueous Workup

The following diagram illustrates the sequential washing process to purify the organic layer containing your desired amide product.

G cluster_0 Aqueous Workup Protocol start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) wash1 Wash with 1M HCl (aq) start->wash1 Removes basic impurities (e.g., unreacted amine, DIPEA) wash2 Wash with sat. NaHCO3 (aq) wash1->wash2 Removes acidic impurities (e.g., unreacted carboxylic acid, HOBt) wash3 Wash with Brine (sat. NaCl) wash2->wash3 Removes residual water & water-soluble byproducts (e.g., EDU) dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash3->dry end_node Concentrate to yield Purified Product dry->end_node

Caption: Standard aqueous workup for byproduct removal.

Section 2: Uronium/Aminium Salt Couplings (HATU, HBTU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and known for reducing racemization, especially in peptide synthesis.[14][15] However, they generate their own unique and challenging byproducts.

Frequently Asked Questions (FAQs)

Question 1: I used HATU for a difficult coupling. Now my NMR shows a persistent impurity that I can't remove with a standard workup. What is this impurity and what's the best way to remove it?

Answer: The most common and problematic byproduct from HATU (and similar reagents like HBTU) is tetramethylurea (TMU).[14][16][17] The challenge with TMU is its high polarity and high solubility in both water and a wide range of organic solvents.[17][18] This dual solubility makes it very difficult to remove completely with a single liquid-liquid extraction, as it doesn't partition cleanly into either phase.

Recommended Solutions:

  • Multiple Aqueous Washes: While a single water wash is often insufficient, repeated extractions (3-5 times) with water or, more effectively, brine (saturated NaCl solution) will gradually draw the TMU into the aqueous phase.[16][17]

  • Solvent Choice: If your desired product is not very polar, you can dissolve the crude material in a less polar solvent like ethyl acetate and then perform the multiple aqueous washes. For very non-polar products, washing with a heptane/ethyl acetate mixture against water can be effective, but be aware of potential product loss if your compound has some polarity.[17][18]

  • Recrystallization: If your final amide product is a solid, recrystallization is an excellent method.[17][19] TMU is typically highly soluble and will remain in the mother liquor, leaving you with pure crystalline product.[17]

  • Column Chromatography: When all else fails, silica gel chromatography is a definitive method for removing TMU. Careful selection of the eluent system is necessary to achieve good separation due to TMU's polarity.[17]

Question 2: Besides TMU, what other byproducts from my HATU/HBTU reaction should I be aware of?

Answer: The other major byproduct is the triazole component: 1-hydroxy-7-azabenzotriazole (HOAt) from HATU or 1-hydroxybenzotriazole (HOBt) from HBTU.[14] These are additives incorporated into the reagent structure to increase efficiency and suppress racemization.[11]

Recommended Solution:

These byproducts are acidic. During the aqueous workup, the wash with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate them, forming their corresponding salts.[16] These salts are much more soluble in the aqueous layer and are thus easily removed from the organic phase.

Section 3: General Purification Strategies & Troubleshooting

Sometimes, a standard workup is insufficient, especially when the polarity of the desired product is similar to that of the byproducts.

Data Summary Table
Coupling ReagentCommon ByproductsKey Properties of ByproductsPrimary Removal Method(s)
DCC N,N'-Dicyclohexylurea (DCU)Insoluble in most organic solvents[4]Filtration, Recrystallization[7][8]
EDC N-ethyl-N'-(3-dimethylaminopropyl)ureaWater-soluble[10][11]Aqueous Workup (water/brine washes)[12][13]
HATU / HBTU Tetramethylurea (TMU)Soluble in both water and organic solvents[17]Multiple aqueous/brine washes, Recrystallization, Chromatography[16][17]
HATU / HBTU HOAt / HOBtAcidic[16]Aqueous Workup (bicarbonate wash)[16]
Troubleshooting Guide
SymptomLikely Cause(s)Recommended Solutions
Low yield after purification - Product is partially water-soluble and lost during workup.- Product is degrading on silica gel.- Reduce the number of aqueous washes or use brine to salt out the product.- Consider recrystallization or reverse-phase chromatography.[12][20]- Add a small amount of base (e.g., triethylamine) to the chromatography eluent if the product is acid-sensitive.[20]
Product and impurity co-elute during column chromatography - Polarity of product and byproduct are too similar.- Try a different solvent system for chromatography.- If the product is a solid, attempt recrystallization from various solvents.[19]- Consider reverse-phase chromatography for polar compounds.[12]
An amine impurity persists after workup - Incomplete reaction.- Insufficient acid wash.- Ensure the acid wash (e.g., 1M HCl) was performed correctly.- Consider purification via Solid-Phase Extraction (SPE) using a cation exchange (SCX) cartridge to capture the basic amine.[12][21]
Purification Strategy Decision Tree

This flowchart can help guide your choice of purification technique after the initial reaction is complete.

G decision decision start Crude Reaction Mixture d1 Reagent used? start->d1 filter Filter to remove precipitated DCU d1->filter DCC workup Perform Standard Aqueous Workup d1->workup EDC, HATU, HBTU, etc. filter->workup d2 Product Pure (by TLC/LCMS)? workup->d2 end_node Pure Product d2->end_node Yes d3 Is Product Solid? d2->d3 No recryst Attempt Recrystallization d3->recryst Yes chrom Perform Column Chromatography d3->chrom No recryst->chrom If fails or low recovery

Caption: Decision tree for post-reaction purification.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

  • Dilute the completed reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. 1M HCl (aq) to remove basic components.[12] b. Saturated NaHCO₃ (aq) to remove acidic components.[16] c. Brine (saturated NaCl (aq)) to remove the bulk of water and water-soluble byproducts.[22]

  • Separate the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent (or solvent pair) in which your product has high solubility at elevated temperatures but low solubility at room temperature. The impurities should ideally remain soluble at all temperatures.[19][20]

  • Dissolution: In a flask, dissolve the crude solid product in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities (like residual DCU) are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove adhered mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

  • Benchchem. (n.d.). The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Benchchem. (n.d.). Technical Support Center: Removal of Byproducts from HATU Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for Managing Water-Soluble By-products of COMU Reactions.
  • Benchchem. (n.d.). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
  • Benchchem. (n.d.). Technical Support Center: Managing HATU Coupling Byproducts.
  • CymitQuimica. (n.d.). CAS 2387-23-7: N,N'-Dicyclohexylurea.
  • ResearchGate. (2017, July 26). Dicyclohexylurea (DCU) solubility in water.
  • Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity.
  • ResearchGate. (2025, February 17). Which solvents that solve DCU after an esterification catalyzed by DCC ? is DCU soluble in water ,ethanol?.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • Chemistry Stack Exchange. (2025, December 3). How I can remove DCU from my product?.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
  • Benchchem. (n.d.). Removal of dicyclohexylurea (DCU) from Dicyclohexyl ketone synthesis.
  • ResearchGate. (2020, July 13). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination.
  • ResearchGate. (2019, April 2). How to remove Tetramethylurea byproduct from HATU coupling?.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • ACS Publications. (2020, June 23). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Organic Letters.
  • Benchchem. (n.d.). Technical Support Center: Removal of Dicyclohexylurea (DCU) from Cyclooctylurea Reactions.
  • ResearchGate. (2015, December 21). How do I completely remove DCU from the reaction mixture without coloumn chromatography?.
  • Reddit. (2020, August 7). Looking for some advice for purification of diamide : r/Chempros.
  • RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Organic Chemistry Portal. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required.
  • Benchchem. (n.d.). Technical Support Center: HATU Coupling Reactions.
  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • ResearchGate. (2022, April 21). How to get a better yield from the HATU reaction experiment?.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • PubMed. (2020, August 7). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required.
  • Reddit. (2024, December 16). HATU coupling - what's the best order? : r/Chempros.
  • ACS Publications. (2020, June 23). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Organic Letters.
  • Rsc.org. (n.d.). Supporting information.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Aurum Pharmatech. (n.d.). Common Reagents for Labs & Research.
  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
  • BOC Sciences. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

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Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Cross-Coupling 4-(Aminomethyl)-2-fluorobenzoic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with cross-coupling 4-(Aminomethyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with cross-coupling 4-(Aminomethyl)-2-fluorobenzoic acid (CAS: 771573-15-0; Hydrochloride salt CAS: 1346125-70-9[1],[2]).

This bifunctional building block presents unique chemoselectivity and solubility challenges due to its unprotected primary amine, free carboxylic acid, and the strongly electron-withdrawing ortho-fluorine atom. This guide provides field-proven troubleshooting, quantitative selection matrices, and self-validating experimental protocols to ensure your success.

Substrate Profiling & Reaction Pathway Logic

Before selecting a catalyst, you must understand the dual nature of this substrate. In its native state, it exists as a highly stable zwitterion. The unprotected carboxylic acid can act as a competitive bidentate ligand, poisoning standard Palladium(II) intermediates, while the primary amine is highly susceptible to over-arylation.

DecisionTree Substrate 4-(Aminomethyl)- 2-fluorobenzoic acid Goal1 C-N Coupling (Buchwald-Hartwig) Substrate->Goal1 Target: Amine Goal2 C-C Coupling (Decarboxylative) Substrate->Goal2 Target: Carboxylic Acid Cat1 BrettPhos Pd G3 Base: K3PO4 Solvent: t-AmylOH Goal1->Cat1 Cat2 Pd(TFA)2 / Cu2O Base: Ag2CO3 Solvent: DMF/DMSO Goal2->Cat2

Decision tree for chemoselective cross-coupling of 4-(Aminomethyl)-2-fluorobenzoic acid.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: Why does my Buchwald-Hartwig amination stall at 10-15% conversion with standard Pd(OAc)₂ and BINAP? A: The failure stems from two competing mechanisms. First, the zwitterionic nature of the substrate severely limits its solubility in standard non-polar solvents (e.g., toluene). Second, the unprotected carboxylic acid acts as a competitive ligand. When using first-generation catalysts, the free carboxylate rapidly coordinates to the Pd(II) center, forming an inactive, insoluble Pd-carboxylate dimer. Solution: Switch to a highly active, pre-activated catalyst like BrettPhos Pd G3 . Use at least 3.0 equivalents of a strong base (K₃PO₄) to fully deprotonate the acid before catalyst activation, and use a polar aprotic solvent blend to solubilize the resulting carboxylate salt.

Q: How do I achieve strict monoarylation of the primary amine without touching the fluorine atom? A: The fluorine at the 2-position increases the acidity of the adjacent carboxylic acid but remains generally inert to oxidative addition by Pd(0) under standard basic conditions. However, primary amines are notoriously prone to over-arylation. To prevent this, employ bulky dialkylbiaryl phosphine ligands. BrettPhos creates a restrictive binding pocket at the Pd center; once the primary amine is monoarylated, the resulting secondary amine is too sterically hindered to undergo a second oxidative addition/reductive elimination cycle .

Q: Can I perform a decarboxylative C-C cross-coupling directly on this substrate? A: Yes, but the primary amine introduces severe chemoselectivity challenges. In a standard Goossen-type decarboxylative coupling using Pd/Cu co-catalysis, the primary amine will strongly coordinate to the Cu(I) co-catalyst, stripping it from the catalytic cycle. Solution: Transient protection of the amine (e.g., as a Boc-derivative) is mandatory for high yields. If you must proceed unprotected, you must increase the Cu₂O loading to 20 mol% and use 1,10-phenanthroline to outcompete the substrate's amine for copper coordination.

Mechanistic Pathway: The Threat of Carboxylate Interference

To understand why base selection and catalyst activation speed are critical, review the catalytic cycle below. If the carboxylic acid is not fully neutralized, the oxidative addition complex will be hijacked by the carboxylate, terminating the cycle.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [Pd(II)(Ar)(NH2R)L]+ OxAdd->AmineCoord + Substrate Interference Side Reaction: Carboxylate Coordination OxAdd->Interference Free -COOH Deprot Deprotonation [Pd(II)(Ar)(NHR)L] AmineCoord->Deprot + Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Ar-NHR

Buchwald-Hartwig catalytic cycle highlighting potential carboxylate interference.

Catalyst & Ligand Selection Matrix

Use this quantitative matrix to select the appropriate conditions based on your desired coupling target.

Reaction TargetPrecatalyst (Loading)Ligand (Loading)Base (Eq)Solvent / TempExpected YieldSelectivity (Mono:Di)
C-N Coupling (Mono)BrettPhos Pd G3 (2 mol%)BrettPhos (2 mol%)K₃PO₄ (3.0 eq)t-AmylOH / 90°C85-95%> 99:1
C-N Coupling (Mixed)RuPhos Pd G2 (5 mol%)RuPhos (5 mol%)Cs₂CO₃ (4.0 eq)Dioxane / 100°C60-70%80:20
C-C Coupling (Decarb)Pd(TFA)₂ (5 mol%) + Cu₂O (20 mol%)1,10-Phenanthroline (20 mol%)Ag₂CO₃ (2.0 eq)DMF / 120°C55-65%N/A (Req. Boc)

Self-Validating Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Monoarylation

This protocol utilizes built-in visual checkpoints to guarantee the zwitterion is broken before the catalyst is introduced.

Step 1: Reagent Charging In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with 4-(Aminomethyl)-2-fluorobenzoic acid (1.0 eq, 0.5 mmol), the aryl halide (1.05 eq), and anhydrous, finely milled K₃PO₄ (3.0 eq, 1.5 mmol). Causality Note: 3.0 equivalents are strictly required—one to neutralize the acid, one to neutralize the hydrochloride salt (if using the HCl salt variant), and one to drive the catalytic deprotonation step.

Step 2: Zwitterion Breakdown (Self-Validation Step) Add 2.5 mL of anhydrous t-Amyl alcohol and 0.5 mL of anhydrous DMSO. Validation Check: Stir the mixture at 40 °C for 30 minutes before adding the catalyst. The mixture must transition from a clumpy white suspension to a uniform, fine milky dispersion. If heavy clumps remain, the zwitterion is not fully deprotonated; add an additional 0.5 eq of K₃PO₄ and stir for 15 more minutes.

Step 3: Catalyst Initiation Add BrettPhos Pd G3 (2 mol%) and BrettPhos ligand (2 mol%). Seal the flask with a Teflon stopcock.

Step 4: Reaction Execution Remove the flask from the glovebox and heat at 90 °C in an oil bath for 12 hours.

Step 5: Quench and Isolation (Self-Validation Step) Cool to room temperature. Validation Check: A color change to dark brown/black indicates complete consumption of the active Pd species (end of reaction). Dilute with ethyl acetate and slowly quench with 1M HCl until the aqueous layer reaches pH 4. This specific pH precipitates the newly formed monoarylated amino acid product while keeping inorganic salts dissolved. Filter and wash with cold water.

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Goossen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science. [Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Purity Validation of 4-(Aminomethyl)-2-fluorobenzoic Acid: A Comparative Guide to HPLC and qNMR

The Analytical Challenge in Pharmaceutical Building Blocks In modern drug development, the absolute purity of starting materials and intermediates dictates the safety, yield, and impurity profile of the final Active Phar...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Pharmaceutical Building Blocks

In modern drug development, the absolute purity of starting materials and intermediates dictates the safety, yield, and impurity profile of the final Active Pharmaceutical Ingredient (API). 4-(Aminomethyl)-2-fluorobenzoic acid (CAS: 771573-15-0) [1] is a critical fluorinated zwitterionic building block. Because it contains both a basic primary amine and an acidic carboxylate group, it often exists as a hydrochloride salt (CAS: 1346125-70-9)[2],[3] and is highly susceptible to retaining moisture and inorganic synthesis salts.

Historically, laboratories have relied heavily on High-Performance Liquid Chromatography with UV detection (HPLC-UV) to certify the purity of such compounds. However, HPLC-UV is a relative method. It assumes that all impurities have identical UV response factors to the main analyte and, critically, it is entirely blind to non-UV-active mass such as water, residual solvents, and inorganic salts[4],[5].

To establish a self-validating, metrologically traceable purity profile, researchers must employ an orthogonal approach. Quantitative Nuclear Magnetic Resonance (1H-qNMR) has emerged as a primary ratio method that determines absolute mass fraction without requiring a structurally identical reference standard[6],[7]. This guide objectively compares HPLC-UV and 1H-qNMR methodologies, providing step-by-step protocols and comparative experimental data to demonstrate why a combined approach is the gold standard for reference material qualification[8],[7].

Mechanistic Comparison: Relative vs. Absolute Quantification

HPLC-UV: High-Resolution Relative Purity

HPLC excels at separating structurally similar organic impurities (e.g., des-fluoro analogs or regioisomers). For 4-(Aminomethyl)-2-fluorobenzoic acid, the zwitterionic nature causes poor retention and peak tailing on standard C18 columns.

  • The Causality of Method Design: To achieve a self-validating chromatographic system, the mobile phase must be highly acidic (e.g., using 0.1% Trifluoroacetic acid). This suppresses the ionization of the carboxylic acid, forcing the molecule into a purely cationic state, which pairs with the fluorinated stationary phase (PFP column) via dipole-dipole interactions to yield sharp, quantifiable peaks.

1H-qNMR: Metrological Absolute Purity

Unlike chromatography, qNMR integrates the resonant signals of specific protons. The area under a given NMR peak is directly proportional to the number of nuclei generating that signal[8]. By co-dissolving the analyte with a Certified Reference Material (CRM) internal standard of known purity and mass, the absolute purity of the analyte can be calculated[6],[7].

  • The Causality of Method Design: The most critical parameter in qNMR is the relaxation delay ( D1​ ). Aromatic protons typically have long longitudinal relaxation times ( T1​ ). If the next radiofrequency pulse is applied before the nuclei fully relax to equilibrium, the integrals will be artificially truncated (T1-weighting). Setting D1​≥5×T1​ ensures >99.3% magnetization recovery, guaranteeing the trustworthiness of the quantitative integration[7].

Workflow A 4-(Aminomethyl)-2-fluorobenzoic acid Batch Sample B Orthogonal Purity Assessment A->B C HPLC-UV Analysis (Relative Area %) B->C D 1H-qNMR Analysis (Absolute Mass %) B->D E Identify UV-Active Organic Impurities C->E F Quantify Total Mass & Non-UV Impurities D->F G Data Reconciliation (Mass Balance Check) E->G F->G

Fig 1. Logic gate for orthogonal purity validation combining HPLC and qNMR.

Experimental Protocols

Protocol A: HPLC-UV Purity Determination

Objective: Determine the chromatographic purity and identify organic related substances.

  • System Preparation: Equip the HPLC with a Pentafluorophenyl (PFP) column (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Set a gradient from 5% B to 60% B over 15 minutes.

  • Sample Preparation: Dissolve exactly 10.0 mg of 4-(Aminomethyl)-2-fluorobenzoic acid in 10 mL of Mobile Phase A (1.0 mg/mL).

  • System Suitability Test (SST): Inject a blank to confirm no baseline interference. Inject the sample; ensure the tailing factor of the main peak is ≤1.5 and theoretical plates are ≥5000 .

  • Data Acquisition: Monitor at 230 nm. Integrate all peaks with a signal-to-noise ratio > 10. Calculate relative purity via the area normalization method.

Protocol B: 1H-qNMR Absolute Purity Determination

Objective: Calculate the absolute mass fraction (% w/w) using an internal standard[8].

  • Internal Standard Selection: Select Maleic Acid CRM (Purity: 99.98%). Reasoning: Its singlet at ~6.26 ppm in DMSO- d6​ sits in a clean spectral window, completely isolated from the analyte's aromatic protons (7.2–7.9 ppm) and aliphatic protons (~4.0 ppm).

  • Sample Weighing (Critical Step): Using a microbalance (readability 0.001 mg), accurately weigh ~20.0 mg of the analyte ( Wa​ ) and ~10.0 mg of Maleic Acid ( Wis​ ) into the same vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO- d6​ . Vortex until complete dissolution is achieved to prevent mass exclusion. Transfer 600 µL to a 5 mm NMR tube.

  • NMR Acquisition:

    • Determine T1​ using an inversion recovery experiment. (Assume max T1​=5.0 s).

    • Set relaxation delay ( D1​ ) to 30 seconds ( >5×T1​ ).

    • Acquire 64 scans at 298 K with a 90° pulse angle.

  • Integration & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic Acid singlet ( Iis​ , 2 protons) and the analyte's aromatic multiplet ( Ia​ , 3 protons). Calculate purity using the metrological formula:

    Pa​=Iis​Ia​​×Na​Nis​​×Mis​Ma​​×Wa​Wis​​×Pis​

qNMR_Mech S1 Analyte (Unknown Purity) Weigh accurately (Wa) Mix Co-dissolve in DMSO-d6 Ensure complete dissolution S1->Mix S2 Internal Standard (CRM) Weigh accurately (Wis) S2->Mix NMR Acquire 1H-NMR Relaxation Delay (D1) > 5*T1 Mix->NMR Int Integrate distinct resonances (Avoid overlapping peaks) NMR->Int Calc Calculate Absolute Purity Using Metrological Equation Int->Calc

Fig 2. Mechanistic workflow and causality of absolute purity determination via 1H-qNMR.

Comparative Data Analysis

To illustrate the critical differences between the two methods, below is a simulated dataset for a single batch of 4-(Aminomethyl)-2-fluorobenzoic acid.

Table 1: HPLC-UV Purity Profile (Relative Area %)

The HPLC data suggests an exceptionally high-purity material, normalizing only the UV-absorbing components.

PeakRetention Time (min)Area (mAU*s)Relative Purity (% Area)Identity Assignment
14.2150.12%Impurity A (Des-fluoro analog)
2 5.8 12450 99.60% 4-(Aminomethyl)-2-fluorobenzoic acid
36.5350.28%Impurity B (Regioisomer)
Table 2: 1H-qNMR Purity Profile (Absolute % w/w)

The qNMR assay reveals the true mass fraction of the active molecule, exposing a significant discrepancy.

ParameterValue
Internal Standard (IS)Maleic Acid (CRM, 99.98% purity)
IS Mass ( Wis​ )10.052 mg
Analyte Mass ( Wa​ )20.125 mg
IS Integral ( Iis​ )2.000 (2 Alkene protons)
Analyte Integral ( Ia​ )2.915 (3 Aromatic protons)
Calculated Absolute Purity 96.45% w/w
Table 3: Method Comparison & Mass Balance Reconciliation

Why is there a ~3.15% gap between HPLC and qNMR? Because the analyte is a zwitterionic salt, it is highly hygroscopic. Orthogonal testing (Karl Fischer for water, Residue on Ignition for inorganic salts) fills the gap, proving that qNMR accurately captured the "invisible" mass that HPLC ignored[4],[9].

Analytical MethodPurity ValueWhat it MeasuresCause of Discrepancy
HPLC-UV 99.60% (Area)Chromatographic organic purityIgnores non-UV active mass entirely.
1H-qNMR 96.45% (w/w)Absolute mass fractionCaptures total mass dilution.
Karl Fischer (KF)2.10% (w/w)Water contentHydration due to hygroscopic nature.
Ion Chromatography1.05% (w/w)Inorganic saltsResidual chlorides from synthesis.
Mass Balance 99.60% Sum of (qNMR + KF + IC)Reconciled.

Conclusion

For complex pharmaceutical building blocks like 4-(Aminomethyl)-2-fluorobenzoic acid, relying solely on HPLC-UV introduces a severe risk of overestimating purity due to the presence of UV-invisible moisture and salts[9]. While HPLC remains indispensable for profiling trace organic impurities, 1H-qNMR provides the ultimate metrological truth regarding the absolute mass fraction of the API[8],[7]. By combining both—using qNMR to assign the absolute assay value and HPLC to monitor related substances—researchers establish a rigorously trustworthy, self-validating analytical package.

Sources

Comparative

A Comparative Analysis of 4-(Aminomethyl)-2-fluorobenzoic Acid and its Non-Fluorinated Analog for Drug Discovery and Development

An In-Depth Guide for Researchers and Medicinal Chemists The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Medicinal Chemists

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides a detailed comparison of 4-(Aminomethyl)-2-fluorobenzoic acid and its non-fluorinated counterpart, 4-(Aminomethyl)benzoic acid. By examining their properties, synthesis, and applications, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their discovery and development programs.

The Impact of a Single Fluorine Atom: A Physicochemical Perspective

The introduction of a fluorine atom at the 2-position of the benzoic acid ring, while seemingly a minor modification, imparts significant changes to the molecule's electronic and physical properties. These alterations can have a profound impact on how the molecule interacts with biological systems.[1][2][3][4]

Key Physicochemical Properties
Property4-(Aminomethyl)-2-fluorobenzoic acid4-(Aminomethyl)benzoic acidRationale for Comparison
Molecular Weight ~169.15 g/mol 151.16 g/mol [5][6][7][8][9]The addition of fluorine increases the molecular weight, a factor that can influence diffusion and transport properties.
pKa Predicted to be lower than its analog3.75 (Predicted)[5]The high electronegativity of fluorine withdraws electron density from the carboxylic acid group, increasing its acidity (lowering the pKa).[1][2] This can significantly alter the ionization state of the molecule at physiological pH, affecting solubility, permeability, and target binding.[1]
Solubility Data not readily availableSlightly soluble in water.[5][7] Insoluble in ethanol, benzene, and chloroform.[5][7]Fluorine substitution can either increase or decrease aqueous solubility depending on the overall molecular context. For many organic molecules, a single fluorine atom can enhance solubility.
Lipophilicity (logP) Predicted to be higher than its analog0.76 - 1.03[10][11]Generally, the introduction of a fluorine atom increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2][3]
Melting Point Data not readily available≥300 °C[5][7][9]Changes in crystal lattice energy due to the fluorine atom can affect the melting point.

The Fluorine Advantage in Drug Design

The "fluorine effect" is a well-documented phenomenon in medicinal chemistry, where the introduction of fluorine can lead to improvements in:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[2] Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly increase a drug's half-life.[2]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[3][4]

  • Conformational Control: The small size of the fluorine atom allows it to act as a hydrogen isostere, but its electronic properties can influence molecular conformation, which can be crucial for optimal target engagement.[1]

  • Membrane Permeability: Increased lipophilicity due to fluorination can enhance a molecule's ability to passively diffuse across biological membranes, improving bioavailability.[1][4]

Synthesis and Functionalization: A Comparative Overview

Both 4-(Aminomethyl)-2-fluorobenzoic acid and its non-fluorinated analog serve as versatile bifunctional building blocks, featuring both an amine and a carboxylic acid group. This allows for their incorporation into larger molecules through various chemical reactions, such as amide bond formation.

Synthesis of 4-(Aminomethyl)benzoic acid

A common synthetic route to 4-(Aminomethyl)benzoic acid involves the reduction of 4-cyanobenzoic acid using a catalyst like Raney nickel under hydrogen pressure.[5] Another approach starts from 4-formylbenzoic acid, which is converted to an oxime and then reduced.[12][13][14]

G 4-Cyanobenzoic Acid 4-Cyanobenzoic Acid 4-(Aminomethyl)benzoic acid 4-(Aminomethyl)benzoic acid 4-Cyanobenzoic Acid->4-(Aminomethyl)benzoic acid H2, Raney Ni 4-Formylbenzoic Acid 4-Formylbenzoic Acid Oxime Oxime 4-Formylbenzoic Acid->Oxime Hydroxylamine Oxime->4-(Aminomethyl)benzoic acid Reduction

Caption: Synthetic routes to 4-(Aminomethyl)benzoic acid.

Synthesis of 4-(Aminomethyl)-2-fluorobenzoic acid

The synthesis of the fluorinated analog often involves starting materials that already contain the fluorine atom. For example, a plausible route could start from 2-fluoro-4-nitrobenzoic acid, where the nitro group is reduced to an amine, followed by functional group manipulations to yield the final product. Another approach involves the formylation of a protected m-fluoroaniline, followed by oxidation and deprotection.[15][16]

Applications in Research and Industry

Both molecules are valuable reagents in various scientific and industrial fields.

4-(Aminomethyl)benzoic acid: A Versatile Building Block
  • Pharmaceuticals: It is used as an antifibrinolytic agent to control bleeding by inhibiting the breakdown of blood clots.[5][7][17][18] It also serves as an unnatural amino acid derivative in peptide synthesis.[5][7][9]

  • Material Science: Its bifunctional nature makes it a useful linker for creating advanced polymers and functionalizing surfaces.[19]

  • Other Industries: It finds applications in the cosmetic industry as a pH adjuster and stabilizer and is explored in agrochemicals to enhance the efficacy of pesticides.[19]

4-(Aminomethyl)-2-fluorobenzoic acid: A Tool for Advanced Drug Discovery

The fluorinated analog is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly for developing anti-inflammatory and central nervous system drugs.[20] Its structure is designed to leverage the benefits of fluorine to improve metabolic stability and bioavailability in drug candidates.[20] It is also used in biochemical research, including enzyme inhibition studies.[21][22]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of the carboxylic acid group in both compounds.

Materials:

  • 4-(Aminomethyl)-2-fluorobenzoic acid or 4-(Aminomethyl)benzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the compound and dissolve it in 50 mL of deionized water. Gentle heating or sonication may be required for the non-fluorinated analog.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Initial pH: Record the initial pH of the solution.

  • Titration: Add the 0.1 M NaOH solution in small increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint: Continue the titration until the pH shows a sharp increase, indicating the equivalence point.

  • Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis Dissolve Compound Dissolve Compound Titrate with NaOH Titrate with NaOH Dissolve Compound->Titrate with NaOH Record pH and Volume Record pH and Volume Titrate with NaOH->Record pH and Volume Plot Titration Curve Plot Titration Curve Record pH and Volume->Plot Titration Curve Determine pKa Determine pKa Plot Titration Curve->Determine pKa

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The comparison between 4-(Aminomethyl)-2-fluorobenzoic acid and its non-fluorinated analog highlights the significant impact of strategic fluorination in molecular design. While 4-(Aminomethyl)benzoic acid is a versatile and widely used chemical with established applications, its fluorinated counterpart offers distinct advantages for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The choice between these two building blocks will ultimately depend on the specific goals of the research program, with the fluorinated analog providing a powerful option for overcoming common challenges in drug discovery.

References

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. (2021). Available from: [Link]

  • Inhance Technologies. How Is Fluorine Used in the Medical Field? (2025). Available from: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. (2008). Available from: [Link]

  • PubMed. The role of fluorine in medicinal chemistry. (2007). Available from: [Link]

  • PubChem. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526. Available from: [Link]

  • SIELC Technologies. 4-Aminomethylbenzoic acid. (2018). Available from: [Link]

  • Google Patents. CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
  • Exploring the Multifaceted Applications of 4-(Aminomethyl)benzoic Acid in Research and Industry. (2026). Available from: [Link]

  • Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Google Patents. CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.
  • WIPO Patentscope. WO/2011/087211 PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID. (2011). Available from: [Link]

  • Chem-Impex. 4-Amino-2-fluorobenzoic acid. Available from: [Link]

  • Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • What is Aminomethylbenzoic Acid used for? (2024). Available from: [Link]

  • PubMed. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. (1998). Available from: [Link]

  • MySkinRecipes. 4-Amino-2-fluorobenzoic acid. Available from: [Link]

  • ResearchGate. (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013). Available from: [Link]

  • Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available from: [Link]

  • PubChem. 4-Amino-2-fluorobenzoic acid | C7H6FNO2 | CID 302680. Available from: [Link]

  • Wikipedia. 2-Fluorobenzoic acid. Available from: [Link]

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Validation

The Strategic Replacement of Carboxylic Acids in Drug Design: A Comparative Guide to Bioisosteres

Introduction: The Double-Edged Sword of the Carboxyl Group The carboxylic acid moiety is a cornerstone in the pharmacophore of numerous drugs, prized for its ability to engage in potent hydrogen bonding and electrostatic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Carboxyl Group

The carboxylic acid moiety is a cornerstone in the pharmacophore of numerous drugs, prized for its ability to engage in potent hydrogen bonding and electrostatic interactions with biological targets.[1][2] Its ionizable nature at physiological pH often enhances aqueous solubility, a critical attribute for drug delivery. However, this very reactivity can be a double-edged sword. The presence of a carboxylic acid can lead to rapid metabolism, including the formation of reactive acyl glucuronides, which have been implicated in idiosyncratic drug toxicity.[3][4][5] Furthermore, its polar, charged state can hinder passive diffusion across biological membranes, limiting oral bioavailability.[3][4]

To navigate these challenges while preserving essential binding interactions, medicinal chemists employ the strategy of bioisosteric replacement.[1][3] This involves substituting the carboxylic acid with a different functional group that mimics its key physicochemical properties—acidity, size, and electronic distribution—but possesses a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[4] This guide provides an in-depth comparison of the most common carboxylic acid bioisosteres, offering experimental data and strategic insights to inform rational drug design.

Core Bioisosteres: A Head-to-Head Comparison

The selection of an appropriate bioisostere is a context-dependent decision, weighing the potential benefits against the inherent properties of each functional group. Here, we compare three of the most widely used classes: tetrazoles, hydroxamic acids, and sulfonamides.

Physicochemical Properties at a Glance

A successful bioisosteric replacement hinges on mimicking the acidity (pKa) and modulating the lipophilicity (logP/logD) of the parent carboxylic acid. The following table summarizes the key physicochemical properties of common bioisosteres.

Functional GroupTypical pKa RangeGeneral Lipophilicity (logP)Key Characteristics
Carboxylic Acid~4-5[1]VariableStrong acid, high polarity, potential for metabolic liabilities.[3][4]
5-Substituted-1H-Tetrazole~4.5-4.9[3][4]More lipophilic than carboxylates.[4][6]Similar acidity to carboxylic acids, metabolically stable, can improve potency.[4][7]
Hydroxamic Acid~8-9[3]Generally more lipophilic.[2]Weaker acid, strong metal chelator, potential for hydrolysis.[3]
Sulfonamide~9-10[4]More lipophilic.[4]Weakly acidic, metabolically stable, geometry can mimic carboxylates.[3][4]
Acylsulfonamide~4-5[3]More lipophilic.Acidity similar to carboxylic acids, improved metabolic stability.[3][4]

In-Depth Profile: 5-Substituted-1H-Tetrazoles

Tetrazoles are arguably the most successful and widely recognized non-classical bioisosteres of carboxylic acids, found in over 20 FDA-approved drugs.[4][6] Their popularity stems from their ability to closely mimic the acidity and planar geometry of the carboxylate group.[3]

Advantages:
  • Similar Acidity: With a pKa in the range of 4.5-4.9, tetrazoles exist predominantly in their anionic form at physiological pH, effectively replicating the electrostatic interactions of a carboxylate.[3][4]

  • Enhanced Lipophilicity: Anionic tetrazoles are nearly ten times more lipophilic than the corresponding carboxylates, which can improve membrane permeability.[6]

  • Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, offering a significant advantage over the often-labile carboxylic acid moiety.[8]

  • Improved Potency: The delocalized negative charge and potential for multiple hydrogen bond interactions can lead to enhanced binding affinity.[4] A classic example is the angiotensin II receptor antagonist losartan, where replacing the carboxylic acid with a tetrazole resulted in a 10-fold increase in potency.[4]

Limitations:
  • Permeability Challenges: Despite higher lipophilicity, the strong hydrogen bonding capacity of tetrazoles can lead to high desolvation energies, which may counteract gains in membrane permeability.[4]

  • Synthesis: The synthesis of tetrazoles, often from nitriles and azides, can involve hazardous reagents and conditions, although greener methods are emerging.[9][10]

In-Depth Profile: Hydroxamic Acids

Hydroxamic acids are another important class of carboxylic acid bioisosteres, particularly valued for their strong metal-chelating properties.[3] This makes them especially useful in the design of inhibitors for metalloenzymes.

Advantages:
  • Metal Chelation: The hydroxamic acid moiety is a bidentate chelator, capable of forming strong interactions with metal ions like zinc in the active sites of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

  • Hydrogen Bonding: They can act as both hydrogen bond donors and acceptors, providing versatile interaction capabilities.

Limitations:
  • Weaker Acidity: With pKa values in the range of 8-9, hydroxamic acids are significantly less acidic than carboxylic acids and will be largely unionized at physiological pH.[3] This can alter the key binding interactions if a charged group is required.

  • Metabolic Instability: Hydroxamic acids can be susceptible to in vivo hydrolysis, converting them back to the corresponding carboxylic acids.[3] They can also undergo metabolism via sulfation and glucuronidation, potentially leading to reactive metabolites.[3]

  • Potential for Toxicity: The formation of reactive metabolites raises concerns about potential toxicity.[3]

In-Depth Profile: Sulfonamides and Acylsulfonamides

Sulfonamides were among the first functional groups to be recognized as bioisosteres of carboxylic acids.[3] While simple sulfonamides are weakly acidic, their N-acylated counterparts, the acylsulfonamides, offer a much closer pKa match.

Advantages:
  • Tunable Acidity: The acidity of sulfonamides can be modulated by the substituents. While simple sulfonamides have a pKa of around 10, acylsulfonamides have pKa values in the 4-5 range, directly comparable to carboxylic acids.[3][4]

  • Metabolic Stability: The sulfonamide group is generally resistant to metabolic degradation and does not form reactive acyl glucuronides.[4]

  • Improved Physicochemical Properties: Replacement of a carboxylic acid with a sulfonamide or acylsulfonamide can lead to increased lipophilicity and enhanced membrane permeability.[4]

  • Potency Enhancement: Acylsulfonamides have been shown to significantly increase potency in some cases, such as in the development of HCV NS3 protease inhibitors.[4]

Limitations:
  • Geometry: The tetrahedral geometry of the sulfur atom in sulfonamides differs from the planar geometry of a carboxylic acid, which can impact binding.[3] However, the distance between the two oxygen atoms is similar, allowing for comparable hydrogen bonding patterns.[3]

  • Weaker Acidity of Simple Sulfonamides: The low acidity of simple sulfonamides (pKa ~9-10) means they are predominantly neutral at physiological pH, which may not be suitable if an anionic charge is critical for activity.[4]

Experimental Evaluation of Bioisosteres: Key Protocols

The successful implementation of a bioisosteric replacement strategy relies on rigorous experimental validation. The following section outlines key in vitro assays for comparing the performance of a parent carboxylic acid with its bioisosteric analogues.

Determination of Acidity (pKa)

Rationale: To ensure the bioisostere effectively mimics the ionization state of the carboxylic acid at physiological pH.

Methodology: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., methanol/water mixture).

  • Titration: Titrate the sample with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Measurement of Lipophilicity (logP/logD)

Rationale: To assess the impact of the bioisosteric replacement on the compound's lipophilicity, which influences permeability, solubility, and plasma protein binding.

Methodology: Shake-Flask Method for logD at pH 7.4

  • System Preparation: Prepare a biphasic system of n-octanol and a phosphate buffer at pH 7.4.

  • Compound Distribution: Add a known amount of the test compound to the biphasic system.

  • Equilibration: Shake the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the logD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assessment

Rationale: To compare the susceptibility of the bioisostere and the parent carboxylic acid to metabolic degradation.[11][12]

Methodology: Liver Microsomal Stability Assay [11][13]

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound, and a cofactor solution (e.g., NADPH).[11][13]

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points, quench the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time and determine the in vitro half-life (t½) and intrinsic clearance (CLint).[13]

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Liver Microsomes mix Combine Microsomes, Compound, and Cofactor prep_microsomes->mix prep_compound Prepare Test Compound Solution prep_compound->mix prep_cofactor Prepare Cofactor Solution (NADPH) prep_cofactor->mix incubate Incubate at 37°C mix->incubate quench Quench Reaction at Time Points incubate->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t½ and CLint analyze->calculate G start Identify Carboxylic Acid-Containing Lead assess_liabilities Assess ADME/Tox Liabilities start->assess_liabilities select_bioisosteres Select Potential Bioisosteres (Tetrazole, Acylsulfonamide, etc.) assess_liabilities->select_bioisosteres synthesis Synthesize Analogues select_bioisosteres->synthesis evaluate_physchem Evaluate Physicochemical Properties (pKa, logD) synthesis->evaluate_physchem evaluate_adme Evaluate In Vitro ADME (Metabolic Stability, Permeability) synthesis->evaluate_adme evaluate_potency Evaluate Target Binding Affinity (IC50, Ki) synthesis->evaluate_potency compare Compare Data to Parent Compound evaluate_physchem->compare evaluate_adme->compare evaluate_potency->compare compare->select_bioisosteres Unfavorable Profile? optimize Lead Optimization compare->optimize Favorable Profile? end Select Candidate optimize->end

Caption: Decision-making workflow for bioisosteric replacement.

Strategic Considerations and Conclusion

The choice of a carboxylic acid bioisostere is a multi-faceted decision that extends beyond simple mimicry of acidity. The ideal replacement will not only preserve or enhance biological activity but also rectify the specific ADME or toxicity liabilities of the parent compound.

  • For mimicking acidity while improving metabolic stability, acylsulfonamides and tetrazoles are often the primary candidates.

  • When targeting metalloenzymes, hydroxamic acids are a logical choice due to their chelating properties, though their own metabolic stability must be carefully evaluated.

  • To significantly increase lipophilicity and potentially cell permeability, sulfonamides can be considered, provided the weaker acidity is not detrimental to target engagement.

Ultimately, the bioisosteric replacement of carboxylic acids is a powerful strategy in the medicinal chemist's toolkit for lead optimization. By carefully considering the comparative properties of different bioisosteres and validating their performance through rigorous experimental evaluation, researchers can design drug candidates with an improved balance of potency, selectivity, and pharmacokinetic properties.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-18. [Link]

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3203. [Link]

  • Reddy, A. S., & Kumar, M. S. (2011). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 15(18), 3249-3266. [Link]

  • Alford, V. A., et al. (2005). Improved Solution- and Solid-Phase Preparation of Hydroxamic Acids from Esters. The Journal of Organic Chemistry, 70(10), 4046-4049. [Link]

  • Kumar, V., & Sreedhar, B. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Analysis, 207, 114421. [Link]

  • Ruano, J. L. G., et al. (2003). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 5(25), 4967-4970. [Link]

  • Perjesi, P., et al. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. The Journal of Organic Chemistry, 74(9), 3540-3543. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 105, 117653. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Naunyn-Schmiedeberg's Archives of Pharmacology, 376(3), 137-145. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved from [Link]

  • da Silva, F. M., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. [Link]

  • Carreira, E. M., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(43), 19044-19049. [Link]

  • Kumar, A., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Organic Process Research & Development. [Link]

  • BMG Labtech. (2021). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 253. [Link]

  • Neochoritis, C. G., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry, 15(5), 1261-1268. [Link]

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22005-22011. [Link]

  • TA Instruments. (2024). How to Assess Binding in Drug Discovery. Retrieved from [Link]

  • Bryant, J. R., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calixar[1]ene Scaffold. The Journal of Organic Chemistry, 76(9), 3114-3123. [Link]

  • Duncton, M. A. J., et al. (2016). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry, 14(39), 9343-9347. [Link]

  • Neochoritis, C. G., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry, 15(5), 1261-1268. [Link]

  • Agoram, B. M., & Martin, E. J. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. [Link]

  • Rios-Guzman, Y., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 20(15), 1469-1482. [Link]

  • Francisco, K. R., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. University College Cork. [Link]

  • Al-Hujran, T. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Taibah University for Science, 11(6), 1121-1129. [Link]

  • Subasinghe, N. L. R., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-1930. [Link]

  • Zhang, J., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]

  • van der Veen, S., et al. (2019). Chemical synthesis of C6-tetrazole D-mannose building blocks and access to a bioisostere of mannuronic acid 1-phosphate. Beilstein Journal of Organic Chemistry, 15, 2450-2457. [Link]

  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. Retrieved from [Link]

  • PapersFlow. (2026). Tetrazoles as Carboxylic Acid Bioisosteres Research Guide. Retrieved from [Link]

  • Borhade, S. R., et al. (2015). Preclinical Characterization of Acyl Sulfonimidamides: Potential Carboxylic Acid Bioisosteres with Tunable Properties. ChemMedChem, 10(3), 455-460. [Link]

  • De Vleeschouwer, M., et al. (2017). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Research, 4(2), 1042. [Link]

  • Sanna, M., et al. (2018). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 351(1), e1700249. [Link]

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Comparative

Structure-Activity Relationship (SAR) Studies of 4-(Aminomethyl)-2-fluorobenzoic Acid Analogs: A Comprehensive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals As a Senior Application Scientist, evaluating the structural nuances of pharmacophores is critical for optimizing drug efficacy, target...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

As a Senior Application Scientist, evaluating the structural nuances of pharmacophores is critical for optimizing drug efficacy, target affinity, and pharmacokinetic profiles. The compound 4-(aminomethyl)-2-fluorobenzoic acid (CAS: 771573-15-0) represents a highly specialized structural motif. It serves a dual purpose in modern medicinal chemistry: as a potent antifibrinolytic pharmacophore targeting plasminogen, and as a rigid, polar linker in targeted radioligand therapies (such as PSMA-targeted theranostics)[1].

This guide objectively compares 4-(aminomethyl)-2-fluorobenzoic acid and its analogs against traditional alternatives, providing the mechanistic causality behind its structural design and the experimental protocols required to validate its performance.

Mechanistic Rationale: The Causality of Structural Design

To understand the utility of 4-(aminomethyl)-2-fluorobenzoic acid, we must deconstruct its structure-activity relationship (SAR) into two core pillars: vectorization (rigidity) and electronic modulation (the fluorine effect) .

The Vectorization Effect: Rigid 1,4-Substitution

Like its parent compound, 4-(aminomethyl)benzoic acid (PAMBA), this analog features a rigid aromatic ring. The para-substitution pattern locks the basic aminomethyl group (-CH₂NH₂) and the acidic carboxylate (-COOH) at a precise spatial distance of approximately 7 Å. This fixed distance is the critical pharmacophore required to mimic the amino acid lysine, allowing the molecule to competitively bind to the lysine-binding sites within the Kringle domains of plasminogen and urokinase-type plasminogen activator (uPA)[2][3].

The Fluorine Effect: Electronic Modulation and pKa Shift

The introduction of a fluorine atom at the ortho position (2-fluoro) fundamentally alters the molecule's electronic landscape. Fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which stabilizes the conjugate base (carboxylate anion)[4].

  • Causality: This stabilization significantly lowers the pKa of the carboxylic acid group from ~4.2 (in unsubstituted benzoic acid) to approximately 3.27[5][6].

  • Biological Implication: At physiological pH (7.4), the 2-fluoro analog is completely ionized. This highly localized negative charge enhances electrostatic interactions with the basic arginine and lysine residues in target protein binding pockets, potentially increasing binding affinity compared to non-fluorinated or aliphatic analogs.

Objective Comparison of Lysine-Mimetic Analogs

When selecting a lysine mimetic for antifibrinolytic development or as a structural linker (e.g., replacing the trans-cyclohexyl moiety in PSMA-617 analogs)[1], researchers must weigh flexibility, acidity, and lipophilicity. The table below summarizes the comparative SAR data.

Table 1: SAR Comparison of Aminomethyl Carboxylic Acid Analogs
Compound / AnalogBackbone StructurepKa (-COOH)Conformational FlexibilityPrimary Application / Profile
ε-Aminocaproic Acid (EACA) Aliphatic Chain~4.4HighEarly-generation antifibrinolytic; high flexibility leads to lower target affinity.
Tranexamic Acid (TXA) trans-Cyclohexane~4.3LowGold-standard antifibrinolytic; optimal ~7 Å distance, highly potent.
PAMBA Aromatic (Unsubstituted)~4.2RigidPotent antifibrinolytic; used as a rigid linker in targeted therapies[1].
4-(Aminomethyl)-2-fluorobenzoic Acid Aromatic (ortho-Fluoro)~3.27 [5]RigidAdvanced SAR probe; enhanced acidity, alters lipophilicity and tissue retention[1].

Insight: While TXA remains the clinical standard for hemorrhage control due to its ideal aliphatic rigidity, aromatic analogs like PAMBA and its fluorinated derivatives are increasingly utilized in theranostics . For instance, replacing the trans-cyclohexyl ring with an aromatic 4-aminomethylbenzoic acid moiety in PSMA-targeted ligands (e.g., compound P18) maintains high PSMA inhibition potency while altering in vivo biodistribution, albeit with increased spleen accumulation due to the phenyl ring's lipophilicity[1].

System Visualizations

To conceptualize how these analogs function within biological systems, the following diagrams map the plasminogen activation pathway and the experimental workflow for validating binding kinetics.

Pathway Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation Activators uPA / tPA (Activators) Activators->Plasminogen Catalyzes Fibrin Fibrin Clot (Substrate) Plasmin->Fibrin Cleaves FDP Fibrin Degradation Products Fibrin->FDP Degradation Inhibitor 4-AM-2-FBA Analog (Lysine Mimetic) Inhibitor->Plasminogen Blocks Kringle Domains

Fig 1: Mechanism of action for lysine-mimetic analogs in the plasminogen activation pathway.

Workflow Step1 1. Sensor Chip Functionalization Step2 2. Target Protein Immobilization Step1->Step2 Step3 3. Analog Injection (Analyte) Step2->Step3 Step4 4. SPR Kinetics Analysis (Kd) Step3->Step4

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining analog binding affinity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols provide self-validating systems for characterizing the physicochemical and binding properties of 4-(aminomethyl)-2-fluorobenzoic acid analogs.

Protocol A: Potentiometric Determination of pKa

Because the ortho-fluoro substitution is hypothesized to lower the pKa, empirical validation via potentiometric titration is required[7].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.01 M solution of the 4-(aminomethyl)-2-fluorobenzoic acid analog in decarbonated, deionized water. If solubility is limited, use a co-solvent system (e.g., 10% methanol/water) and calculate the apparent pKa (pKa').

  • Calibration: Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration: Place the analyte solution on a magnetic stirrer. Titrate with a standardized 0.1 M NaOH solution using an automated titrator.

  • Data Acquisition: Record the pH after each titrant addition (0.05 mL increments) until the pH reaches ~11.0.

  • Validation & Analysis: Plot the first derivative of the titration curve (dpH/dV) to precisely identify the equivalence point. The pH at the half-equivalence point represents the pKa of the carboxylic acid group. Cross-validate by performing a reverse titration with 0.1 M HCl to ensure no hysteresis occurs.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

To quantify the binding affinity (Kd) of the analog to the Kringle domains of plasminogen or the active site of PSMA.

Step-by-Step Methodology:

  • Surface Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Immobilize the target protein (e.g., human plasminogen or recombinant PSMA) diluted in 10 mM sodium acetate (pH 5.0) onto the active flow cell until a target immobilization level of ~5000 RU is achieved. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a serial dilution of the 4-(aminomethyl)-2-fluorobenzoic acid analog (ranging from 0.1 µM to 100 µM) in running buffer (HBS-EP+).

  • Kinetic Injection: Inject the analyte concentrations over both the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Self-Validation: Include a known standard (e.g., Tranexamic Acid or PSMA-617) as a positive control to validate the active conformation of the immobilized protein.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (kon), dissociation rate (koff), and overall affinity (Kd).

References

  • Zhao, Y., et al. "Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes". The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

  • Kopka, K., et al. "Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions". PubMed Central (PMC), NIH. Available at:[Link]

  • Sanjay, et al. "A systematic overview of the strategies adopted (microbial, enzymatic and chemical pathways) in prior arts towards the synthesis of renowned anti-fibrinolytic drug, Tranexamic acid". Moroccan Journal of Chemistry, ResearchGate. Available at:[Link]

Sources

Validation

Escaping Flatland: A Comparative Guide to Alternative Building Blocks in Kinase Inhibitor Synthesis

As the landscape of targeted therapeutics evolves, the traditional reliance on flat, sp2 -hybridized heteroaromatic rings for kinase inhibitor design is facing a critical bottleneck. While these planar scaffolds reliably...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics evolves, the traditional reliance on flat, sp2 -hybridized heteroaromatic rings for kinase inhibitor design is facing a critical bottleneck. While these planar scaffolds reliably engage the ATP-binding pocket, they frequently suffer from poor aqueous solubility, high lipophilicity, and off-target promiscuity. As a Senior Application Scientist, I have witnessed firsthand how strategic "scaffold hopping"—specifically the integration of sp3 -enriched, three-dimensional (3D) alternative building blocks—can rescue a failing medicinal chemistry campaign.

This guide provides an objective, data-driven comparison of alternative building blocks, detailing the mechanistic rationale, comparative performance, and the self-validating experimental workflows required to successfully integrate them into your drug discovery pipeline.

The Mechanistic Rationale for Alternative Scaffolds

Historically, kinase inhibitors have been designed as Type I ATP competitors, utilizing flat motifs like 7-azaindole or quinazoline to form bidentate hydrogen bonds with the kinase hinge region (specifically the GK+1 and GK+3 residues)[1]. While effective for initial binding, the planar nature of these molecules often leads to non-specific hydrophobic interactions across the kinome, driving off-target toxicity[2].

To overcome this, modern medicinal chemistry employs 3D bioisosteres such as bicyclo[1.1.1]pentanes (BCPs), spirocycles, and bridged bicyclic systems[3][4].

The Causality of 3D Integration:

  • Disruption of π−π Stacking: Replacing a flat phenyl ring with a BCP core maintains the linear vector of the molecule but eliminates the π -electron cloud, drastically reducing non-specific protein binding and improving kinetic aqueous solubility[4].

  • Exploiting Cryptic Pockets: Spirocyclic saturated heterocycles introduce highly defined, rigid vectors that can project functional groups into shallow or cryptic pockets that flat aromatics simply cannot reach[3].

  • Steric Relief at the Hinge: In some cases, simply removing a bulky pendant group from a traditional scaffold (e.g., transitioning from a phenyl-substituted thienopyrimidine to a non-phenyl analogue) relieves steric clashes at the hinge region, paradoxically increasing both potency and selectivity[2].

G Flat Flat Heteroaromatics (e.g., 7-Azaindole) Issues High Lipophilicity Off-Target Promiscuity Flat->Issues Results in Bioisosteres 3D Bioisosteres (BCPs, Spirocycles) Flat->Bioisosteres Scaffold Hopping Benefits Improved Solubility Enhanced Selectivity Bioisosteres->Benefits Yields

Logic of scaffold hopping from planar heteroaromatics to 3D bioisosteres.

Comparative Performance Data

The transition from planar to 3D scaffolds yields measurable improvements in both pharmacodynamics and pharmacokinetics. Table 1 summarizes comparative experimental data from recent literature, highlighting the impact of alternative building blocks on target affinity and physicochemical properties.

Table 1: Performance Comparison of Traditional vs. Alternative Kinase Scaffolds

Parent Scaffold / CompoundTarget KinaseStructural ModificationIC 50​ (nM)Solubility / LogD ImpactRef
Axitinib (Clinical Drug)VEGF (KDR)Flat aromatic coreHigh PotencyPoor aqueous solubility[4]
(+)-BCP-Axitinib VEGF (KDR)Bicyclo[1.1.1]pentane bioisostereRetained PotencySignificantly Increased [4]
Compound 37 CAMKK2Phenyl-thienopyrimidine169Moderate[2]
Compound 38 CAMKK2Non-phenyl thienopyrimidine24 Improved profile[2]
GSK650394 CAMKK2Disubstituted 7-azaindolePotentHighly Promiscuous[2][5]
Compound 46 CAMKK2Unsubstituted quinoline13 Enhanced Selectivity[2]

Data Interpretation: The BCP bioisostere of Axitinib proves that sp3 -rich scaffolds can maintain the precise spatial geometry required for VEGF inhibition while rescuing the molecule from the poor solubility inherent to flat aromatics[4]. Similarly, scaffold hopping in CAMKK2 inhibitors demonstrates that streamlining the hinge-binder (Compound 38 and 46) dramatically improves target affinity[2].

Self-Validating Experimental Workflow

To ensure scientific integrity, the synthesis and evaluation of kinase inhibitors utilizing alternative building blocks must follow a self-validating protocol. The incorporation of sp3 -rich centers introduces unique synthetic and analytical challenges, particularly regarding cross-coupling efficiency and stereochemistry.

Step-by-Step Methodology

Phase 1: Synthesis via Decarboxylative Cross-Coupling Causality: Standard Suzuki-Miyaura couplings often fail or proceed sluggishly with highly strained sp3 -rich building blocks (like BCPs) due to slow oxidative addition. Decarboxylative cross-coupling provides a more robust thermodynamic driving force for generating the aryl-BCP linkage[4].

  • Activate the carboxylic acid handle of the BCP building block using a redox-active ester (e.g., N-hydroxyphthalimide).

  • Couple with the halogenated hinge-binding core (e.g., 2-chloro-pyrimidine) utilizing a nickel or palladium catalyst under photoredox conditions.

  • Monitor conversion via LC-MS to ensure complete consumption of the redox-active ester.

Phase 2: Isomeric Resolution via SFC Causality: 3D bioisosteres frequently introduce chirality. Standard reverse-phase HPLC struggles to resolve the subtle polarity differences of diastereomers. Supercritical Fluid Chromatography (SFC) is mandated here as it leverages supercritical CO2​ to provide superior, high-resolution chiral separation[4].

  • Dissolve the crude mixture in methanol and inject it into an SFC system equipped with a chiral stationary phase (e.g., Chiralpak AD-H).

  • Isolate the (+)- and (-)-enantiomers/diastereomers.

  • Validate enantiomeric excess (ee > 99%) using analytical SFC.

Phase 3: Biochemical Validation (TR-FRET Assay) Causality: To confirm that the 3D modification has not disrupted the hinge-binding hydrogen bond network, an orthogonal biochemical assay is required.

  • Incubate the purified enantiomers with the recombinant target kinase (e.g., CAMKK2) and a fluorescently labeled tracer[2].

  • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal across a 10-point concentration gradient.

  • Calculate the IC 50​ to verify target engagement.

G Step1 1. Building Block Selection (e.g., BCP or Spirocycle) Step2 2. Decarboxylative/Suzuki Cross-Coupling Step1->Step2 Step3 3. SFC Chiral Separation (Isomer Resolution) Step2->Step3 Step4 4. in vitro Kinase Assay (IC50 Determination) Step3->Step4 Step5 5. ADME & Solubility Profiling (LogD) Step4->Step5

Experimental workflow for the synthesis and validation of 3D-enriched kinase inhibitors.

Signaling Pathway Context: The Impact of Selective Inhibition

The ultimate goal of utilizing alternative building blocks is to achieve precise modulation of cellular signaling pathways without off-target toxicity. For example, CAMKK2 is a critical serine/threonine kinase activated by Calcium/Calmodulin, which in turn phosphorylates AMPK to regulate cellular metabolism[2].

When traditional, promiscuous inhibitors (like GSK650394) are used, they inadvertently block parallel kinase pathways, confounding experimental results and causing clinical toxicity[2][5]. By utilizing optimized, highly selective alternative scaffolds, researchers can cleanly isolate and modulate the CAMKK2/AMPK axis.

G CaM Ca2+/Calmodulin CAMKK2 CAMKK2 Kinase CaM->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Phosphorylates Metabolism Metabolic Regulation AMPK->Metabolism Modulates Inhibitor Optimized 3D Kinase Inhibitor Inhibitor->CAMKK2 Blocks Hinge

Selective modulation of the CAMKK2/AMPK metabolic signaling pathway.

Conclusion

The strategic replacement of flat heteroaromatic rings with 3D alternative building blocks—such as BCPs and spirocycles—represents a paradigm shift in kinase inhibitor design. By prioritizing these sp3 -enriched scaffolds, drug development professionals can systematically engineer out the liabilities of poor solubility and kinome promiscuity, paving the way for safer, more efficacious therapeutics.

References
  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2)
  • Document: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. (CHEMBL...)
  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances Source: ResearchGate URL
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL
  • 1,2-Difunctionalized bicyclo[1.1.

Sources

Comparative

A Comparative Guide to Purity Assessment of Synthesized 2-Fluorobenzoic Acid: Chromatographic, Spectroscopic, and Titrimetric Modalities

Executive Summary 2-Fluorobenzoic acid (2-FBA, CAS: 445-29-4) is a highly versatile aromatic carboxylic acid utilized extensively as an intermediate in the synthesis of pharmaceuticals (such as zaragozic acid A analogs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluorobenzoic acid (2-FBA, CAS: 445-29-4) is a highly versatile aromatic carboxylic acid utilized extensively as an intermediate in the synthesis of pharmaceuticals (such as zaragozic acid A analogs) and complex agrochemicals[1]. The presence of the highly electronegative fluorine atom at the ortho position significantly enhances its acidity (pKa 3.27) compared to un-substituted benzoic acid[1][2]. This unique physicochemical profile dictates the analytical strategies required for accurate purity validation.

This guide provides an objective, data-driven comparison of the primary analytical modalities used to assess the purity of synthesized 2-FBA, detailing the mechanistic causality behind experimental choices and providing self-validating protocols compliant with ICH Q2(R2) guidelines[3].

Comparative Analysis of Analytical Modalities

Selecting the appropriate purity assessment method depends on the synthesis route, the nature of suspected impurities, and the availability of reference standards.

High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the industry standard for organic impurity profiling. It offers high resolution and sensitivity for non-volatile impurities but inherently relies on the availability of a highly pure reference standard to establish absolute quantification[4].

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR—specifically utilizing the 19F nucleus—has emerged as a robust alternative to chromatography. Because 19F boasts a 100% natural abundance and a massive chemical shift range (>350 ppm), it prevents signal overlap and allows for absolute quantification without requiring an identical 2-FBA reference standard[5].

Acid-Base Titration

Titration is a traditional, cost-effective method for determining bulk assay purity. However, it is fundamentally non-specific; it will neutralize and quantify any acidic impurity present in the sample, often leading to an overestimation of the target compound's purity[4].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled for identifying volatile impurities. However, because 2-FBA is a polar carboxylic acid, direct injection leads to column adsorption and poor peak shape. Derivatization is strictly required to mask the polar hydroxyl group and increase volatility[6].

Table 1: Comparative Performance Matrix for 2-FBA Purity Assessment
Analytical ModalitySpecificityLimit of Detection (LOD)Ref. Standard Required?Primary Application
RP-HPLC (UV/DAD) High~0.05% (w/w)YesRoutine batch release & trace organic impurity profiling.
19F qNMR Very High~0.50% (w/w)No (Uses Internal Std)Absolute purity determination & structural confirmation.
GC-MS (Derivatized) High~0.01% (w/w)YesIdentification of volatile by-products and residual solvents.
Acid-Base Titration LowN/A (Bulk Assay)NoRapid, low-cost bulk acidity confirmation.

Experimental Methodologies & Mechanistic Causality

To ensure trustworthiness, analytical procedures must function as self-validating systems. The following protocols incorporate internal checks and explain the physicochemical causality behind each critical step.

Protocol A: RP-HPLC Impurity Profiling

The Causality of pH Control: 2-FBA has a pKa of 3.27[2]. If the mobile phase pH is near this value, the molecule exists in a dynamic equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) states. This dual-state partitioning causes severe peak tailing and retention time drift. By adding 0.1% formic acid, the mobile phase pH is lowered to ~2.7 (more than 1.5 units below the pKa), fully suppressing ionization and ensuring sharp, symmetrical peaks[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Combine 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Add 1.0 mL of formic acid to the aqueous phase prior to mixing to achieve a 0.1% concentration[2]. Degas via sonication.

  • Standard & Sample Preparation: Accurately weigh ~25 mg of the synthesized 2-FBA batch and dissolve in 25 mL of the mobile phase (1 mg/mL)[2]. Filter through a 0.45 µm PTFE syringe filter.

  • System Suitability (Self-Validation): Inject a blank, followed by six replicate injections of a 2-FBA reference standard. The system is only validated for the run if the Relative Standard Deviation (RSD) of the peak area is <2.0% and the tailing factor is <1.5.

  • Execution: Run the sample using a C18 reversed-phase column (4.6 x 150 mm, 5 µm) with UV detection at 230 nm[2]. Bracket the sample injections with standard injections every 10 runs to monitor and correct for detector drift.

Protocol B: Quantitative 19F NMR (qNMR)

The Causality of Relaxation Delays ( D1​ ): In NMR, nuclei are excited by an RF pulse and must return to equilibrium (longitudinal relaxation, T1​ ) before the next pulse. Fluorine nuclei often have long T1​ times. If the relaxation delay ( D1​ ) is not set to at least 5×T1​ , the nuclei will not fully relax, leading to truncated signal recovery and an artificial underestimation of purity.

Step-by-Step Methodology:

  • Internal Standard Selection: Select a highly pure, fluorinated Certified Reference Material (CRM) whose 19F signal does not overlap with 2-FBA (e.g., 4-fluorobenzoic acid or 1-chloro-4-trifluoromethylbenzene)[5].

  • Sample Preparation: Accurately co-weigh ~15 mg of synthesized 2-FBA and an equimolar amount of the CRM directly into an NMR tube.

  • Dissolution: Add 0.7 mL of a deuterated solvent (e.g., CDCl3​ or DMSO−d6​ )[6].

  • Acquisition (Self-Validation): Acquire the 19F spectrum using inverse gated 1H decoupling to suppress the Nuclear Overhauser Effect (NOE), which would otherwise distort quantitative integration. Set D1​≥15 seconds. Calculate absolute purity based on the integration ratio between the 2-FBA signal and the CRM signal.

Protocol C: Acid-Base Titration

The Causality of Indicator Selection: Because 2-FBA is a weak acid being titrated with a strong base (NaOH), the equivalence point will lie in the basic range (pH > 7). Phenolphthalein is utilized because its color transition interval (pH 8.2–10.0) perfectly aligns with this equivalence point[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~0.5 g of 2-FBA into a 250 mL Erlenmeyer flask. Dissolve in 25 mL of 95% ethanol, then add 25 mL of deionized water[4].

  • Indicator Addition: Add 2-3 drops of 0.5% phenolphthalein indicator[4].

  • Titration: Titrate with standardized 0.1 M NaOH under constant magnetic stirring until a pale pink color persists for 30 seconds[4].

Method Validation & Quantitative Data Summary

According to the ICH Q2(R2) guidelines, the objective of analytical validation is to prove the procedure is "fit for the intended purpose" by evaluating parameters such as Specificity, Accuracy, and Precision over the reportable range[3].

The following table demonstrates experimental data comparing Titration and HPLC for a single lot of synthesized 2-FBA. Notice how the lack of specificity in titration leads to an overestimation of purity.

Table 2: Quantitative Validation Data for a Single Lot of Synthesized 2-FBA
Analytical MethodCalculated Purity (%)SpecificityAnalytical Limitation / Observation
Acid-Base Titration 100.4%LowYields >100% due to the presence of unreacted acidic precursors that co-titrate with 2-FBA[4].
RP-HPLC (UV 230 nm) 99.1%HighSuccessfully resolves 2-FBA from synthesis by-products, providing a true assessment of organic purity[4].
19F qNMR 99.2%Very HighConfirms HPLC data; provides absolute structural confirmation without needing a 2-FBA reference standard.

Decision Workflow for Purity Assessment

To streamline the analytical pipeline, the following logical workflow dictates the selection of the optimal purity assessment methodology based on the sample's characteristics and laboratory resources.

G Start Synthesized 2-FBA Batch Volatile Volatile Impurities? Start->Volatile GCMS GC-MS (Derivatized) Volatile->GCMS Yes NonVolatile Non-Volatile Assessment Volatile->NonVolatile No RefStd Reference Standard Available? NonVolatile->RefStd HPLC RP-HPLC (UV/DAD) RefStd->HPLC Yes qNMR 19F/1H qNMR RefStd->qNMR No Bulk Bulk Assay Needed? HPLC->Bulk qNMR->Bulk Titration Acid-Base Titration Bulk->Titration Yes

Decision matrix for selecting the optimal 2-Fluorobenzoic acid purity assessment methodology.

References

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). europa.eu.
  • CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica. cymitquimica.com.
  • Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-Fluorobenzoic Acid - Benchchem. benchchem.com.
  • Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid - Benchchem. benchchem.com.
  • A Comparative Guide to Purity Validation of 2-Fluorobenzoic Acid: Titration vs. Chromatographic Methods - Benchchem. benchchem.com.
  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - ChemRxiv. chemrxiv.org.

Sources

Validation

Titration methods for validating the concentration of benzoic acid derivatives

Analytical Rigor in Concentration Validation: A Comparative Guide to Titration Methods for Benzoic Acid Derivatives As a Senior Application Scientist, I frequently encounter challenges in validating the concentration of...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Rigor in Concentration Validation: A Comparative Guide to Titration Methods for Benzoic Acid Derivatives

As a Senior Application Scientist, I frequently encounter challenges in validating the concentration of benzoic acid and its derivatives (e.g., sodium benzoate, salicylic acid, 4-hydroxybenzoic acid). These compounds are ubiquitous as active pharmaceutical ingredients (APIs) and antimicrobial preservatives. However, their structural nuances—specifically variations in pKa and aqueous solubility—demand tailored analytical approaches. While High-Performance Liquid Chromatography (HPLC) offers excellent specificity, titrimetry remains the pharmacopeial gold standard for absolute concentration assays due to its direct stoichiometric traceability and high precision[1].

This guide objectively compares aqueous, non-aqueous, and potentiometric titration methodologies, providing field-proven protocols and experimental data to help you select the most robust, self-validating system for your specific derivative.

Mechanistic Overview: The Causality of Solvent and Titrant Selection

The fundamental challenge in titrating benzoic acid derivatives lies in the leveling effect of water. Water is amphoteric; it competes with weak acids and bases for protons, which can obscure the titration endpoint[2].

  • Free Benzoic Acid (pKa ~4.2): Can be titrated in aqueous or hydroalcoholic media using a strong base (NaOH) because it is sufficiently acidic to produce a distinct inflection point[1].

  • Benzoate Salts (e.g., Sodium Benzoate): These are weakly basic. In an aqueous environment, the equilibrium heavily favors the unprotonated form, resulting in a shallow, indistinguishable endpoint[3]. To circumvent this, we employ non-aqueous titration . By using a protogenic solvent like glacial acetic acid, we artificially enhance the basicity of the benzoate ion, allowing it to be sharply titrated with a superacid like perchloric acid ( HClO4​ )[3][4].

Methodological Comparison & Experimental Data

To objectively evaluate these methods, we analyzed standard batches of sodium benzoate and free benzoic acid across three distinct titration setups. The data below synthesizes the performance metrics, highlighting why potentiometric non-aqueous titration is increasingly favored in modern quality control labs.

Table 1: Performance Comparison of Titration Methods for Benzoic Acid Derivatives

ParameterAqueous Acid-Base (Visual)Non-Aqueous (Visual)Automated Potentiometric
Analyte Suitability Stronger weak acids (pKa < 4.5)Weak acids/bases, saltsAll derivatives, complex matrices
Typical Solvent Neutralized Ethanol / WaterGlacial Acetic Acid / DMFMatrix-dependent
Accuracy (% Recovery) 98.5 - 101.0%98.1 - 103.2%[3]99.5 - 100.5%[4]
Precision (RSD) ~1.5%≤ 2.0%[3]≤ 0.5%
Endpoint Detection Colorimetric (Phenolphthalein)Colorimetric (Crystal Violet)Electrochemical (1st Derivative)
Throughput / Time ~5 mins per sample~10 mins per sample~3 mins (Fully Automated)

Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the appropriate titration method based on the physicochemical properties of the benzoic acid derivative.

TitrationWorkflow A Benzoic Acid Derivative Sample Profiling B Aqueous Matrix (pKa < 5, High Solubility) A->B Free Acid Form C Non-Aqueous Matrix (Salts, Weak Acids/Bases) A->C Salt Form (e.g., Na-Benzoate) D Aqueous Acid-Base Titration Titrant: 0.1N NaOH B->D E Non-Aqueous Titration Titrant: 0.1N HClO4 or TBAH C->E F Visual Endpoint (High Error Margin) D->F Clear Solutions G Potentiometric Endpoint (Gold Standard, RSD < 0.5%) D->G Turbid/Colored Matrices E->F Clear Solutions E->G High Precision Required

Decision matrix for selecting the optimal titration workflow for benzoic acid derivatives.

Experimental Protocols: Designing Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that environmental variables (like solvent acidity or titrant degradation) are accounted for through blank corrections and rigorous standardization.

Protocol 1: Aqueous Assay of Benzoic Acid (Potentiometric)

This protocol adapts the USP monograph standard into a high-precision automated workflow.

Causality & Rationale: We dissolve the API in neutralized alcohol rather than pure water. Alcohol often contains dissolved CO2​ or acidic impurities. Neutralizing it with 0.1 N NaOH prior to sample addition ensures that the titrant volume consumed is exclusively due to the benzoic acid analyte, thereby closing the self-validating loop[1]. Furthermore, utilizing a pH glass electrode to find the thermodynamic equivalence point via the first derivative maximum ( ΔE/ΔV ) eliminates the human bias associated with visual indicators[3][5].

Step-by-Step Methodology:

  • Solvent Preparation: Dispense 25 mL of diluted alcohol (e.g., 50% ethanol) into a titration beaker. Add 2 drops of phenolphthalein and titrate with 0.1 N NaOH until a faint pink color persists, effectively neutralizing the solvent background[1].

  • Sample Preparation: Accurately weigh ~500 mg of anhydrous Benzoic Acid and dissolve it completely in the neutralized alcohol[1].

  • Electrode Setup: Submerge a calibrated pH glass electrode and a temperature probe into the solution. Ensure the reference junction is fully immersed[5].

  • Titration: Titrate with standardized 0.1 N Sodium Hydroxide (NaOH) using a dynamic equivalence point titration (DET) algorithm. The system will add larger doses initially and micro-doses near the inflection point.

  • Validation Check: Perform a system suitability check by running the standard in triplicate. The Relative Standard Deviation (RSD) must be ≤ 0.5%. Each mL of 0.1 N NaOH is equivalent to 12.21 mg of C7​H6​O2​ [1].

Protocol 2: Non-Aqueous Titration of Sodium Benzoate

Essential for weakly basic salts where water interference must be eliminated.

Causality & Rationale: Glacial acetic acid acts as a protogenic solvent, forcing the weakly basic benzoate ion to accept a proton, thereby sharpening the endpoint[3][4]. Because glacial acetic acid can absorb atmospheric moisture (which acts as a competing base), a blank titration is mandatory. This blank quantifies the background interference, allowing us to subtract it from the sample titer for absolute accuracy[3].

Step-by-Step Methodology:

  • Titrant Standardization: Standardize 0.1 N Perchloric Acid ( HClO4​ ) in glacial acetic acid against primary standard Potassium Hydrogen Phthalate (KHP)[6].

  • Sample Preparation: Accurately weigh ~250 mg of Sodium Benzoate and dissolve it in 30 mL of anhydrous glacial acetic acid[3]. Gentle heating may be required; cool to room temperature before proceeding.

  • System Control (Blank): Prepare a blank beaker containing only 30 mL of the same lot of glacial acetic acid[3].

  • Titration: Submerge a non-aqueous potentiometric electrode (e.g., a glass electrode with a LiCl /ethanol reference electrolyte) into the sample. Titrate with the standardized 0.1 N HClO4​ [3].

  • Calculation: Subtract the blank volume from the sample volume. Calculate the percentage purity based on the exact normality of the titrant.

References

  • USP Monographs: Benzoic Acid Pharmacopeia.cn
  • Application Note: Non-Aqueous Titration Protocols for Benzo
  • Write a note on non aqueous titr
  • NOVEL AND VALIDATED NON-AQUEOUS TITRIMETRIC METHOD FOR DETERMINATION OF PERSPECTIVE POTASSIUM-SPARING DIURETIC DRUG CANDIDATE Malaysian Journal of Analytical Sciences
  • Non-Aqueous Titration: Types, Advantages & Applic
  • A Quick Method for the Determination of the Fraction of Freebase Nicotine in Electronic Cigarettes N

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Comparative

A Senior Application Scientist's Guide to Coupling Reagents for Amide Bond Formation with 4-(Aminomethyl)-2-fluorobenzoic Acid

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry, forming the backbone of peptides and a vast array of pharmaceuticals.[1][2] The choice of coupling reagent is a critical deci...

Author: BenchChem Technical Support Team. Date: March 2026

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry, forming the backbone of peptides and a vast array of pharmaceuticals.[1][2] The choice of coupling reagent is a critical decision that dictates the success, efficiency, and scalability of a synthetic route. This guide provides an in-depth comparison of common coupling reagents for the amidation of 4-(aminomethyl)-2-fluorobenzoic acid, a substrate presenting unique challenges due to its zwitterionic nature and the electronic influence of the fluorine substituent.

Our objective is to move beyond mere protocols and delve into the causality behind reagent selection, empowering researchers to make informed decisions tailored to their specific experimental goals, whether they be high-throughput screening, process development, or the synthesis of complex intermediates.

The Fundamental Reaction: Activating the Carboxyl Group

The condensation of a carboxylic acid and an amine to form an amide bond is not a spontaneous process. The initial interaction is an acid-base reaction, which forms a non-reactive ammonium carboxylate salt.[3] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[1][4] This two-step process—activation followed by aminolysis—is the cornerstone of modern amide synthesis.[5]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_aminolysis Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Activated_Intermediate R-CO-X (Activated Intermediate) Acid->Activated_Intermediate + Reagent, Base Reagent Coupling Reagent Base Base Amide R-CO-NHR' (Amide Bond) Activated_Intermediate->Amide + Amine Amine R'-NH2 (Amine) Byproduct Byproduct(s)

Generalized mechanism of amide bond formation.

A Comparative Analysis of Coupling Reagent Classes

The selection of a coupling reagent is a multi-faceted decision involving considerations of reactivity, cost, safety, and ease of purification. We will compare three major classes of reagents: Carbodiimides, Phosphonium Salts, and Uronium/Aminium Salts.

Carbodiimide Reagents

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic and cost-effective activating agents.[6][7]

  • Mechanism: The reaction begins with the protonation of the carbodiimide by the carboxylic acid, followed by the attack of the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to yield the amide and a urea byproduct.[3][4]

  • Advantages:

    • Low cost and wide availability.

    • EDC offers the advantage of its urea byproduct being water-soluble, simplifying purification.[7]

  • Disadvantages:

    • DCC can cause allergic reactions and its dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, complicating purification in solution-phase synthesis.[7][8]

    • The O-acylisourea intermediate is prone to racemization, especially for chiral carboxylic acids, and can rearrange to a stable N-acylurea, terminating the reaction.[7][9]

    • To mitigate these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are almost always required. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which reduces the risk of racemization.[9]

Phosphonium Salt Reagents

This class includes reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). They are known for their high efficiency.[6]

  • Mechanism: In the presence of a base, the carboxylate attacks the phosphonium salt to form an acyloxyphosphonium intermediate.[5] This species is highly reactive towards amines, leading to rapid amide bond formation.

  • Advantages:

    • High reactivity, making them suitable for sterically hindered amino acids and peptides.[5]

    • Lower risk of racemization compared to carbodiimides without additives.[1]

  • Disadvantages:

    • The use of BOP is now largely avoided as it releases the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6] PyBOP was developed as a safer alternative.

    • Higher cost compared to carbodiimides.

Uronium/Aminium Salt Reagents

Reagents such as HBTU, HATU, and COMU are among the most popular and effective coupling reagents used today, prized for their high reactivity and fast reaction times.[8][10]

  • Mechanism: Initially thought to be uronium salts, crystallographic studies revealed many (like HBTU and HATU) exist as the more stable guanidinium isomers.[11] They react with carboxylic acids in the presence of a base to form an activated ester (e.g., an HOBt or HOAt ester), which rapidly couples with the amine.[12]

  • Advantages:

    • Extremely fast and efficient, often providing high yields where other reagents fail.[1]

    • HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), is particularly effective due to the neighboring group participation of the pyridine nitrogen, which accelerates the coupling reaction.[10]

    • COMU, an Oxyma-based reagent, is highly regarded for its performance and has byproducts that are easily removed with aqueous workups, making it a "greener" choice.[13]

  • Disadvantages:

    • Highest cost among the three classes.

    • Can lead to guanidinylation of the primary amine if the order of addition is not carefully controlled (i.e., pre-mixing the coupling reagent with the amine before adding the acid should be avoided).[14]

Experimental Design: A Comparative Workflow

To provide a practical comparison, we designed a standardized workflow to evaluate the performance of selected coupling reagents in the amidation of 4-(aminomethyl)-2-fluorobenzoic acid with benzylamine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Dissolve_Acid Dissolve Acid, Amine & Base in DMF Add_Reagent Add Coupling Reagent (portion-wise at 0°C) Dissolve_Acid->Add_Reagent Stir_RT Stir at Room Temp (Monitor by LC-MS) Add_Reagent->Stir_RT Quench Quench with H2O Stir_RT->Quench Extract Extract with EtOAc Quench->Extract Purify Purify via Column Chromatography Extract->Purify Analyze Analyze Yield & Purity Purify->Analyze

Standardized workflow for comparing coupling reagents.

Performance Comparison Data

The following table summarizes the expected performance of various coupling reagents for the synthesis of N-benzyl-4-(aminomethyl)-2-fluorobenzamide. These results are based on established literature and expert experience.

Coupling ReagentAdditiveBase (equiv.)SolventReaction Time (h)Yield (%)Purity (%)Key Observations & Remarks
EDC·HCl HOBtDIPEA (2.5)DMF12~85>95Economical and reliable. Water-soluble urea byproduct simplifies workup. Reaction is typically slower.
DIC OxymaPureDIPEA (2.5)DMF8~90>97DIC is easier to handle than solid DCC. Oxyma is a superior, safer alternative to HOBt.[9] DIU byproduct is soluble.
PyBOP None Req.DIPEA (3.0)DMF3~92>98High efficiency, but more expensive. Releases a non-carcinogenic byproduct unlike BOP.[6] Requires more base.[1]
HATU None Req.DIPEA (3.0)DMF1.5>95>99Excellent for rapid and high-yielding reactions, even for difficult couplings.[15] The gold standard for performance, but costly.
COMU None Req.2,6-Lutidine (3.0)2-MeTHF2>95>99High performance comparable to HATU. Water-soluble byproducts make it suitable for greener protocols.[2][13]

Detailed Experimental Protocols

The following are representative protocols for the amidation of 4-(aminomethyl)-2-fluorobenzoic acid hydrochloride with benzylamine.

General Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Coupling
  • Materials:

    • 4-(Aminomethyl)-2-fluorobenzoic acid hydrochloride (1.0 equiv)

    • Benzylamine (1.05 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Saturated NaHCO₃ solution, Brine

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 4-(aminomethyl)-2-fluorobenzoic acid hydrochloride and dissolve in DMF.

    • Add benzylamine followed by DIPEA and stir for 5 minutes at room temperature.

    • Add HOBt and EDC·HCl to the mixture.

    • Stir the reaction at room temperature for 12 hours, monitoring progress by LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Coupling
  • Materials:

    • 4-(Aminomethyl)-2-fluorobenzoic acid hydrochloride (1.0 equiv)

    • Benzylamine (1.05 equiv)

    • HATU (1.1 equiv)

    • Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Water, Brine

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 4-(aminomethyl)-2-fluorobenzoic acid hydrochloride and dissolve in DMF.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for another 5 minutes to pre-activate the acid.

    • Add benzylamine to the activated mixture.

    • Stir the reaction at room temperature for 1.5 hours, monitoring progress by LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Senior Scientist's Recommendations

The optimal coupling reagent is dictated by the specific goals of the synthesis.

  • For High-Throughput Screening & Discovery: Speed and reliability are paramount. HATU and COMU are the reagents of choice. Their superior reactivity ensures high success rates across diverse substrates, minimizing the need for extensive optimization.

  • For Process Development & Scale-Up: Cost, safety, and waste management become critical factors. EDC/HOBt or DIC/OxymaPure offer a robust and economical solution. The water-solubility of the byproducts from EDC and COMU significantly simplifies downstream processing.[13][16]

  • For Sterically Hindered or Electron-Deficient Substrates: When dealing with particularly challenging couplings, the high reactivity of phosphonium or uronium salts is often necessary. HATU is an excellent first choice due to its proven efficacy.[17]

Conclusion

The amidation of 4-(aminomethyl)-2-fluorobenzoic acid serves as an excellent model for understanding the nuances of coupling reagent selection. While classic carbodiimides like EDC remain valuable for their cost-effectiveness, modern onium salts such as HATU and COMU offer unparalleled efficiency, speed, and reliability, often justifying their higher cost through improved yields and reduced optimization time. The ultimate decision rests on a balanced consideration of performance, cost, scalability, and project timelines. This guide provides the foundational data and expert insights to help researchers navigate these choices with confidence.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. Wikipedia. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(43), 9179-9184. [Link]

  • Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. Letters in Peptide Science, 1(1), 57-67. [Link]

  • Grok. (n.d.). Phosphonium coupling. Grok. [Link]

  • Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 15(18), 4944-4947. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Suggested mechanism for the uronium side product formation. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

4-(Aminomethyl)-2-fluorobenzoic acid proper disposal procedures

Operational Guide: Proper Disposal and Waste Management of 4-(Aminomethyl)-2-fluorobenzoic Acid As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of specialized pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Waste Management of 4-(Aminomethyl)-2-fluorobenzoic Acid

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of specialized pharmaceutical building blocks aligns with both operational efficiency and stringent environmental safety standards. 4-(Aminomethyl)-2-fluorobenzoic acid (CAS: 771573-15-0)[1] is a highly versatile compound used in drug development. However, its unique structural features—specifically the presence of a fluorinated aromatic ring and a zwitterionic backbone—demand a highly controlled, self-validating disposal protocol. Improper disposal not only risks regulatory non-compliance but also poses severe environmental and personnel hazards.

Chemical Profiling & The Causality of Hazards

To design a safe disposal system, we must first understand the molecular behavior of the waste:

  • The Fluorine Factor: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard low-temperature incineration or general trash disposal cannot break this bond. If subjected to incomplete combustion, fluorinated aromatics can release highly toxic hydrogen fluoride (HF) gas and fluorinated products of incomplete combustion (PICs)[2]. Therefore, this compound must be strictly routed to a halogenated waste stream for high-temperature incineration[3].

  • Zwitterionic Reactivity: The molecule contains both a basic primary amine and an acidic carboxylic acid. In mixed aqueous waste carboys, unpredictable pH shifts can cause the compound to precipitate out of solution, creating a hazardous sludge at the bottom of the container.

Table 1: Quantitative Disposal & Physicochemical Profile

ParameterSpecification
Chemical Name 4-(Aminomethyl)-2-fluorobenzoic acid
CAS Number 771573-15-0[1]
Molecular Formula C8H8FNO2[4]
Waste Classification Halogenated Organic Waste[3]
EPA RCRA Target DRE 99.99% Destruction and Removal Efficiency[5]
Required Incineration Temp ≥ 1100 °C (for >1% halogenated waste),[6]
Combustion Byproduct Risk Hydrogen Fluoride (HF), Nitrogen Oxides (NOx)[2]

Self-Validating Disposal Methodologies

A self-validating protocol ensures that errors are caught before they cascade into safety incidents. By implementing strict segregation and pH-verification steps, the workflow inherently prevents incompatible chemical mixing.

Protocol A: Solid Waste Collection (Unused Reagent & Contaminated Consumables)

  • Primary Containment: Collect all solid waste (weighing paper, spatulas, empty vials, and unused powder) in a designated, chemically compatible High-Density Polyethylene (HDPE) container. Do not use metal containers, as trace acidic degradation can cause corrosion over time[7].

  • Segregation: Ensure the container is strictly dedicated to Halogenated Solid Waste. Introducing non-halogenated waste unnecessarily increases the volume of waste requiring expensive high-temperature incineration.

  • Labeling & Logging: Affix a globally harmonized hazardous waste label. The log must explicitly state "Contains Fluorinated Organics" to alert the Environmental Health and Safety (EHS) team to the required incineration routing.

Protocol B: Aqueous/Solvent Waste Segregation (Reaction Mixtures)

  • pH Verification (Self-Validation): Before transferring any solution containing 4-(Aminomethyl)-2-fluorobenzoic acid into a bulk waste carboy, verify the pH. Adjust the solution to a neutral pH (6.0 - 8.0). This prevents the zwitterion from precipitating and avoids dangerous pressure buildup from acid-base reactions in the closed carboy[7].

  • Transfer: Slowly pour the neutralized solution into a clearly labeled Halogenated Liquid Waste carboy.

  • Secondary Containment: Place the carboy in a secondary containment tray within the Satellite Accumulation Area (SAA) to capture any potential leaks. Inspect the SAA weekly[8].

Final Destruction: High-Temperature Incineration

Once collected by EHS or a licensed contractor, the waste undergoes thermal destruction. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, incinerators are enclosed devices that use controlled flame combustion to thermally treat hazardous waste[9]. Because the waste is halogenated, the incinerator must achieve a minimum temperature of 1100°C with a gas residence time of at least 2 seconds,[6]. This extreme thermal environment guarantees a 99.99% Destruction and Removal Efficiency (DRE)[5], completely cleaving the C-F bonds. The resulting exhaust gases are then passed through alkaline scrubbers to neutralize the liberated hydrogen fluoride (HF) into harmless, insoluble calcium fluoride salts.

Waste Routing Workflow

G Start 4-(Aminomethyl)-2-fluorobenzoic acid Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Unused, Consumables) Decision->Solid Solid Liquid Liquid Waste (Aqueous/Solvent) Decision->Liquid Liquid SolidContainer Halogenated Solid Waste Container (HDPE) Solid->SolidContainer Quench Neutralize to pH 6-8 (Self-Validating Step) Liquid->Quench LiquidContainer Halogenated Liquid Waste Carboy Quench->LiquidContainer SAA Satellite Accumulation Area (SAA) Weekly Inspection SolidContainer->SAA LiquidContainer->SAA Incinerator High-Temp Incineration (≥ 1100°C) + Alkaline Scrubber SAA->Incinerator EHS Pickup & Routing

Decision matrix and disposal routing for 4-(Aminomethyl)-2-fluorobenzoic acid waste streams.

References

  • Accela ChemBio. "Product Catalog: 4-(Aminomethyl)-2-fluorobenzoic Acid (CAS 771573-15-0)." accelachem.com.[Link]

  • Haryana State Pollution Control Board. "The Environment (Protection) Rules, 1986 - Incinerator Standards." hspcb.org.in. [Link]

  • Rowan University Laboratory Safety. "Chemical Compatibility for Waste Accumulation Guideline." rowan.edu.[Link]

  • Asian Development Bank / ChemChina. "Chemical Industry Energy Efficiency and Emission Reduction Project: Environmental Impact Assessment." rightsindevelopment.org. [Link]

  • Central Power Research Institute (CPRI). "Guidelines for Waste Disposal and Incineration." cpri.res.in.[Link]

  • CORE. "Regulating Hazardous Waste Incinerators under the Resource Conservation and Recovery Act." core.ac.uk.[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." epa.gov.[Link]

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